Curculigoside
Description
Properties
IUPAC Name |
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRKHVKAXVFJQ-QKYBYQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234896 | |
| Record name | Curculigoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85643-19-2 | |
| Record name | Curculigoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85643-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curculigoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curculigoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURCULIGOSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Curculigoside from Curculigo orchioides
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, a key bioactive phenolic glycoside from the rhizomes of Curculigo orchioides. The document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and associated signaling pathways.
Curculigo orchioides Gaertn., commonly known as "Kali Musli," is a perennial herb with a long history of use in traditional medicine systems like Ayurveda and Chinese medicine for treating a variety of ailments.[1][2] Phytochemical investigations have revealed that the rhizomes of this plant are rich in phenolic compounds, with this compound being one of the most significant and abundant.[3][4] this compound has garnered scientific interest due to its diverse pharmacological activities, including anti-osteoporotic, antioxidant, anti-inflammatory, and neuroprotective effects.[5][6][7]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from C. orchioides rhizomes involves a multi-step process encompassing extraction, fractionation, and purification. Various methods have been developed, each with its own set of parameters that can be optimized for yield and purity.
1. Preparation of Plant Material
The initial step involves the preparation of the rhizomes of C. orchioides. The rhizomes are typically dried to remove moisture and then pulverized into a fine powder (100-120 mesh) to increase the surface area for efficient solvent extraction.[8]
2. Extraction
The powdered rhizome material is subjected to solvent extraction to isolate the crude mixture of phytochemicals, including this compound.
-
Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to facilitate the extraction process.
-
Reflux Extraction: This is a common method for exhaustive extraction.
3. Purification and Fractionation
The crude extract obtained from the initial extraction is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the separation and purification of this compound.
-
Polyamide Column Chromatography:
-
Stationary Phase: Polyamide resin
-
Procedure: The crude extract is loaded onto a polyamide column. Elution is then carried out with a suitable solvent system. The eluent flow rate is typically controlled at 1 BV/h.[9]
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient elution system of ethyl acetate and methanol is commonly used.[8]
-
Procedure: The concentrated extract is dissolved in ethyl acetate and loaded onto the silica gel column. The column is then eluted with a gradient of increasing methanol concentration in ethyl acetate to separate the compounds based on their polarity.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the preparative isolation of this compound.
-
Two-Phase Solvent System: A common system is composed of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v).[10]
-
Mobile Phase: The lower phase of the solvent system is used as the mobile phase.[10]
-
Operating Parameters: Flow rate of 2.0 ml/min, separation temperature of 30°C, and a revolution speed of 800 rpm.[10]
-
4. Recrystallization
The final step in obtaining pure this compound is recrystallization.
-
Procedure: The crude or semi-purified this compound is dissolved in hot ethanol (50-60°C).[9] Upon cooling, this compound crystallizes out of the solution. The process may be repeated 2-3 times to achieve high purity.[9] The final product is then vacuum-dried.[8]
Quantitative Data
The following tables summarize the quantitative data related to the isolation and analysis of this compound from C. orchioides.
Table 1: Purity and Recovery of this compound using HSCCC
| Compound | Purity | Recovery Rate |
| This compound | 99.4% | 92.5% |
(Data sourced from a study on preparative isolation using HSCCC from 300 mg of a crude extract after cleanup with D101 macroporous resin)[10]
Table 2: Content of this compound in Curculigo orchioides Rhizome Samples
| Sample Type | This compound Content Range |
| 6 different crude drug samples | 0.11% to 0.35% |
(Data from HPLC analysis of various samples)[11]
Table 3: Recovery Rate from HPLC Quantitative Analysis
| Analytical Method | Average Recovery | Relative Standard Deviation (RSD) |
| HPLC | 99.2% | 1.7% (n=5) |
(Data from a study establishing an HPLC method for this compound determination)[11]
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the most common methods.
-
High-Performance Liquid Chromatography (HPLC):
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This technique is used for both qualitative and quantitative analysis of various constituents in C. orchioides, including this compound.
-
Qualitative Analysis Column: Waters ACQUITY UHPLC @ HSS T3 (1.8 µm, 100 x 2.1 mm)
-
Quantitative Analysis Column: Agilent ZORBAX Eclipse plus C18 (1.7 µm, 100 x 2.1 mm)
-
Mobile Phase (Quantitative): Gradient elution with 0.1% acetic acid and acetonitrile.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Signaling Pathway Influenced by this compound
This compound has been shown to exert its anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway.[5][7]
Caption: this compound inhibits the JAK/STAT/NF-κB signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound isolated from Curculigo orchioides prevents hydrogen peroxide-induced dysfunction and oxidative damage in calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104592322A - Method for extracting and separating this compound from curculigo gaertn plants - Google Patents [patents.google.com]
- 9. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Curculigoside's Mechanism of Action in Osteoporosis: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Osteoporosis is a metabolic bone disease characterized by decreased bone mineral density and microarchitectural deterioration, leading to increased fracture risk. Curculigoside (CCG), a major bioactive phenolic glycoside from the traditional medicinal herb Curculigo orchioides, has demonstrated significant osteoprotective effects in numerous preclinical studies.[1][2] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound mitigates osteoporosis. It acts via a dual mechanism: promoting osteoblast-mediated bone formation and inhibiting osteoclast-driven bone resorption. This is achieved by modulating a complex network of signaling pathways, including the PI3K/Akt, MEK/ERK, and Wnt/β-catenin pathways, while simultaneously suppressing the RANKL/NF-κB axis and reducing oxidative stress. This whitepaper synthesizes the current understanding, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers in the field of bone metabolism and drug discovery.
Core Mechanism of Action: A Dual Approach
The therapeutic potential of this compound in osteoporosis stems from its ability to favorably shift the balance of bone remodeling. Bone homeostasis is maintained by the coordinated activity of bone-forming osteoblasts and bone-resorbing osteoclasts.[3] Osteoporosis arises when this balance is disrupted, leading to a net loss of bone mass. This compound addresses this imbalance through a dual-action mechanism:
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Promotion of Osteogenesis: It stimulates the proliferation and differentiation of mesenchymal stem cells (MSCs) and osteoblasts, enhancing the deposition of bone matrix.[1][4][5]
-
Inhibition of Osteoclastogenesis: It suppresses the formation and activity of osteoclasts, thereby reducing bone resorption.[6][7][8]
This multifaceted approach makes this compound a promising candidate for osteoporosis therapy. The following sections will dissect the specific signaling pathways and cellular processes that underpin these effects.
Stimulation of Osteogenic Signaling Pathways
This compound promotes bone formation by activating several key anabolic signaling pathways in osteoblast precursor cells and mature osteoblasts.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for osteoblast differentiation, maturation, and survival.[9] this compound has been shown to significantly increase the phosphorylation levels of PI3K and its downstream target Akt (p-PI3K and p-AKT), thereby activating the pathway and promoting bone remodeling.[1][9] This activation stimulates the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2).[9] Studies using the PI3K inhibitor LY294002 have confirmed this mechanism, as the inhibitor partially reverses the pro-osteogenic effects of this compound.[1][9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK-ERK branch, is another critical regulator of osteogenesis. This compound activates the MEK-ERK pathway, leading to increased phosphorylation of ERK (p-ERK).[4][6] This activation upregulates the transcriptional co-activator with PDZ-binding motif (TAZ), which plays a crucial role in directing mesenchymal stem cell (BMSC) differentiation towards osteoblasts rather than adipocytes.[4][5] TAZ, in turn, enhances the activity of Runx2, a master regulator of osteoblast differentiation.[4] The use of MEK-ERK inhibitors like UO126 has been shown to diminish the osteogenic effects of this compound, confirming the pathway's involvement.[4][5]
Other Pro-Osteogenic Pathways
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Wnt/β-catenin Pathway: this compound has been found to activate the canonical Wnt/β-catenin pathway. It upregulates the expression of β-catenin and Cyclin D1, key components of this pathway, which are essential for osteoblast differentiation and bone regeneration.[10]
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Bone Morphogenetic Protein (BMP) Signaling: this compound stimulates the production of BMP-2, a potent growth factor that induces osteoblast differentiation.[1][4] This effect may be linked to its estrogen-like activity and upregulation of ER-dependent BMP-2 expression.[3][11] Polysaccharides from the same plant have also been shown to activate the BMP/Smad pathway.[12]
Inhibition of Osteoclastogenesis and Oxidative Stress
A key aspect of this compound's anti-osteoporotic action is its ability to suppress bone resorption by targeting osteoclasts and mitigating oxidative stress.
Regulation of the RANKL/OPG Axis
The RANKL/RANK/OPG system is the primary regulator of osteoclast differentiation and activation.[13] Osteoblasts secrete both RANKL (Receptor Activator of Nuclear Factor κB Ligand) and OPG (Osteoprotegerin). RANKL binds to its receptor RANK on osteoclast precursors, triggering their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK.[6] The RANKL/OPG ratio is therefore a critical determinant of bone resorption activity.
This compound beneficially modulates this system by:
This shifts the RANKL/OPG balance in favor of OPG, leading to a significant reduction in osteoclast formation and bone resorption.[6][14]
Inhibition of NF-κB and MAPK Signaling in Osteoclasts
RANKL binding to RANK initiates downstream signaling cascades, primarily involving NF-κB and MAPK pathways, which are essential for osteoclastogenesis.[3][13] this compound has been shown to inhibit RANKL-induced activation of NF-κB.[6][14] It also attenuates the phosphorylation of MAPK members like p38 and ERK in response to pro-osteoclastogenic stimuli.[6][7] By blocking these critical downstream signals, this compound prevents the expression of key osteoclastogenic genes like tartrate-resistant acid phosphatase (TRAP) and matrix metallopeptidase 9 (MMP9).[6][15]
Attenuation of Oxidative Stress
Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a major contributor to the pathogenesis of osteoporosis.[6][11] ROS can impair osteoblast function and promote osteoclast differentiation.[3][6] this compound is a potent antioxidant that counteracts oxidative stress through multiple mechanisms:
-
Direct ROS Scavenging: It directly scavenges free radicals like H₂O₂.[6][7]
-
Activation of the Nrf2 Pathway: this compound activates the Nrf2/Keap1 pathway, a major regulator of cellular antioxidant responses.[6] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[6]
-
Inhibition of IGFR/Akt-FoxO1 Axis: It has been shown to protect osteoblastic cells from oxidative damage by inhibiting the IGFR/Akt signaling pathway, which promotes the nuclear translocation of the antioxidant transcription factor FoxO1.[6][11]
By reducing ROS levels, this compound protects osteoblasts from apoptosis and inhibits the ROS-mediated activation of NF-κB and MAPK pathways that drive osteoclastogenesis.[3][6]
Quantitative Efficacy Data
The effects of this compound have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound on Bone Cells
| Cell Line | This compound Conc. | Duration | Key Quantitative Effects | Reference |
| Adipose-Derived Stem Cells (ADSCs) | 5 µmol/L | 48h | No cytotoxicity observed via CCK-8 assay. Significantly increased ALP activity and calcium deposition (Alizarin Red S). | [9] |
| MC3T3-E1 Osteoblasts | 25, 50, 100 µg/ml | 24-72h | Attenuated Ti-particle-induced inhibition of cell differentiation; increased ALP activity and mineralization. | [14] |
| Calvarial Osteoblasts (H₂O₂-injured) | 1, 10, 100 nM | 48h | Significantly restored ALP activity and calcium deposition. Reversed H₂O₂-induced increase in RANKL and decrease in OPG. | [7] |
| RAW264.7 (Osteoclast Precursors) | Not specified | - | Inhibited TRAP activity induced by RANKL and H₂O₂. Decreased expression of MMP9. | [6][8] |
Table 2: In Vivo Effects of this compound in Animal Models of Osteoporosis
| Animal Model | This compound Dosage | Duration | Key Quantitative Effects on Bone Parameters (vs. Model Group) | Reference |
| Ovariectomized (OVX) Rats | Not specified | 12 weeks | Significantly increased Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and Trabecular Thickness (Tb.Th). Decreased Trabecular Separation (Tb.Sp). | [3][15] |
| Aging Mice (18-month-old) | Oral administration | Not specified | Significantly increased bone mass. | [4][6] |
| Titanium Particle-Induced Calvarial Osteolysis (Mice) | Not specified | - | Attenuated Ti-induced bone loss. Suppressed RANKL and NF-κB expression, activated OPG expression. | [14] |
Pharmacokinetics and Bioavailability
Despite its promising pharmacological activities, this compound exhibits low oral bioavailability, which is a significant hurdle for its clinical application.[1]
-
Absorption and Bioavailability: Studies in rats have reported very low absolute oral bioavailability, ranging from 0.22% to 2.39% across various doses.[1][16][17] This is attributed to poor absorption, P-glycoprotein (P-gp) mediated efflux in the intestine, and a high first-pass metabolism in the liver.[1][18]
-
Distribution: After administration, this compound is rapidly and widely distributed to multiple tissues, including the heart, lungs, spleen, liver, kidneys, and bone marrow.[1][17]
-
Elimination: It is eliminated relatively quickly, with a reported half-life (t₁/₂) of approximately 2 hours in rats.[16]
Research has shown that co-administration with a P-gp inhibitor like verapamil can significantly increase the plasma concentration and overall exposure (AUC) of this compound, suggesting a potential strategy to enhance its therapeutic efficacy.[1][18]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Tₘₐₓ (h) | t₁/₂ (h) | Absolute Bioavailability (F%) | Reference |
| Oral | 100 mg/kg | - | - | 0.38% | [1][17] |
| Oral | 200 mg/kg | - | - | 0.22% | [1][17] |
| Oral | 400 mg/kg | - | - | 0.27% | [1][17] |
| Oral | 15, 30, 60 mg/kg | ~0.11 | ~2.0 | 2.01% - 2.39% | [16] |
Experimental Protocols
This section provides a generalized overview of the key methodologies used to investigate the effects of this compound. Researchers should refer to the cited literature for specific reagent concentrations and instrument settings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., ADSCs, MC3T3-E1) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µmol/L) and a vehicle control.[9]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Alkaline Phosphatase (ALP) Activity Assay and Staining
-
Cell Culture and Treatment: Seed cells in plates and induce osteogenic differentiation in the presence or absence of this compound for a specified period (e.g., 7-14 days).
-
For Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Rinse and incubate with a BCIP/NBT Alkaline Phosphatase Color Development Kit according to the manufacturer's instructions until a blue-purple color develops.
-
Capture images using a microscope.
-
-
For Activity Assay:
-
Wash cells with PBS and lyse with a suitable lysis buffer (e.g., Triton X-100).
-
Centrifuge the lysate to collect the supernatant.
-
Measure protein concentration using a BCA assay.
-
Determine ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay kit, measuring absorbance at 405 nm.
-
Normalize ALP activity to the total protein concentration.
-
Alizarin Red S (ARS) Staining for Mineralization
-
Cell Culture and Treatment: Culture cells under osteogenic conditions with or without this compound for an extended period (e.g., 14-21 days) to allow for calcium nodule formation.
-
Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde or cold ethanol.
-
Rinse with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
-
Analysis:
-
Capture images of the red-stained calcium deposits.
-
For quantification, destain the nodules using a solution like 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at approximately 562 nm.
-
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Runx2, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
Ovariectomized (OVX) Animal Model
-
Animals: Use female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specified age.
-
Surgery: Anesthetize the animals. For the OVX group, perform bilateral ovariectomy. For the sham group, perform a similar surgical procedure but leave the ovaries intact.
-
Recovery: Allow animals to recover for a period (e.g., 1-2 weeks) to establish bone loss.
-
Treatment: Administer this compound (e.g., via oral gavage) or vehicle daily for a set duration (e.g., 12 weeks).[3]
-
Analysis:
-
At the end of the study, euthanize the animals and harvest femurs or tibias.
-
Analyze bone microarchitecture using micro-computed tomography (micro-CT) to determine parameters like BMD, BV/TV, Tb.N, Tb.Th, and Tb.Sp.[3][15]
-
Perform histological analysis (e.g., H&E staining) on decalcified bone sections.
-
Conduct biomechanical testing to assess bone strength.
-
Conclusion and Future Directions
This compound presents a compelling, multi-target therapeutic strategy for osteoporosis.[2][15] Its mechanism of action is robust, involving the concurrent stimulation of osteogenic pathways (PI3K/Akt, MEK/ERK) and the suppression of osteoclastogenic signaling (RANKL/NF-κB), complemented by potent antioxidant activity. The preclinical data strongly support its ability to improve bone mass and microarchitecture in various osteoporosis models.
However, the primary challenge remains its poor oral bioavailability.[1] Future research should focus on:
-
Drug Delivery Systems: Development of novel formulations (e.g., nanoparticles, liposomes) to enhance absorption and targeted delivery to bone tissue.
-
Pharmacokinetic Enhancement: Investigating co-administration with safe and effective bioavailability enhancers.
-
Clinical Translation: Well-designed clinical trials are necessary to validate the preclinical efficacy and safety of this compound in human patients with osteoporosis.
References
- 1. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice [frontiersin.org]
- 5. This compound Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Protects against Excess-Iron-Induced Bone Loss by Attenuating Akt-FoxO1-Dependent Oxidative Damage to Mice and Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curculigo orchioides polysaccharide COP70-1 stimulates osteogenic differentiation of MC3T3-E1 cells by activating the BMP and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition effects of a natural inhibitor on RANKL downstream cellular signalling cascades cross‐talking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Frontiers | Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation [frontiersin.org]
- 16. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and tissue distribution profile of this compound after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Comprehensive literature review on Curculigoside's therapeutic effects
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Curculigoside, a major bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides Gaertn, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in Asian medicine for strengthening bones and as a rejuvenating tonic, modern research is progressively validating its diverse therapeutic applications. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its efficacy in osteoporosis, neurodegenerative diseases, inflammation, and cancer. We consolidate quantitative data from key in vitro and in vivo studies, detail associated experimental protocols, and visualize the complex signaling pathways modulated by this promising natural product.
Osteoprotective Effects of this compound
Osteoporosis, a metabolic bone disease characterized by decreased bone mineral density (BMD), is a primary area of investigation for this compound.[1] Studies consistently demonstrate its ability to promote bone formation and inhibit bone resorption by modulating key cellular processes in mesenchymal stem cells (MSCs), osteoblasts, and osteoclasts.[2][3]
Mechanism of Action: Signaling Pathways
This compound's osteoprotective effects are largely attributed to its influence on the PI3K/Akt signaling pathway.[4] This pathway is crucial for the differentiation and maturation of osteoblasts.[4] By activating Akt, a downstream target of PI3K, this compound promotes the expression of key osteogenic markers.[4] Network pharmacology analyses have also implicated the estrogen and Rap1 signaling pathways in its anti-osteoporotic activity.[5][6]
Quantitative Data: In Vitro and In Vivo Studies
The efficacy of this compound in promoting bone health has been quantified in various models.
Table 1: Osteoprotective Effects of this compound
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Adipose-Derived Stem Cells (ADSCs) | 5 µmol/L this compound | Significantly increased ALP activity and calcium deposition. Upregulated RUNX2, ALP, and Osterix expression. | [4] |
| Human Amniotic Fluid-Derived MSCs | This compound (dose-dependent) | Promoted ALP activity and calcium deposition. Upregulated Collagen I and Osteopontin (OPN) expression. | [7] |
| Ovariectomized (OVX) Mice | This compound (oral admin.) | Reversed bone trabeculae reduction. Increased expression of RUNX2 and p-AKT in osteoblasts. | [4][7] |
| Ovariectomized (OVX) Rats | This compound (oral admin.) | Increased serum OCN and ALP levels. Increased BMD, trabecular thickness, number, and bone volume fraction. | [7] |
| Dexamethasone-induced Rats | this compound (oral admin.) | Increased serum SOD and CAT content. Modulated osteoporosis symptoms and promoted osteogenic protein expression. |[7] |
Key Experimental Protocols
In Vitro Osteogenic Differentiation of ADSCs [4]
-
Cell Culture: Human ADSCs are cultured in standard medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µmol/L). Cell viability is assessed using a CCK-8 assay to determine a non-toxic concentration (e.g., 5 µmol/L).[4]
-
Induction: Osteogenic differentiation is induced. To study mechanism, a PI3K inhibitor (LY294002) can be co-administered.[4]
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., day 7).
-
Mineralization: Assessed by Alizarin Red S (ARS) staining at later time points (e.g., day 14) to visualize calcium deposits.[4]
-
Gene Expression: RT-qPCR is used to measure mRNA levels of osteogenic markers like RUNX2, ALP, and Osterix.[4]
-
Protein Expression: Western blot analysis is performed to quantify protein levels of p-PI3K, p-AKT, RUNX2, ALP, and Osterix.[4]
-
In Vivo Ovariectomized (OVX) Mouse Model [4][7]
-
Animal Model: Female mice undergo bilateral ovariectomy to simulate postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment: After a recovery period, OVX mice are orally administered this compound daily for a set duration (e.g., 12 weeks).
-
Analysis:
-
Micro-CT Analysis: Femurs are harvested to analyze bone microarchitecture, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and trabecular number/thickness (Tb.N/Tb.Th).[8]
-
Histology: Bone tissue is sectioned and stained to visualize cellular changes.
-
Serum Analysis: Blood samples are collected to measure levels of bone turnover markers like osteocalcin (OCN) and ALP.[7]
-
Neuroprotective Effects
This compound demonstrates significant potential in mitigating neurodegenerative processes, particularly those associated with Alzheimer's disease (AD) and acute injuries like cerebral ischemia and spinal cord injury (SCI).[9][10][11][12] Its neuroprotective mechanisms involve antioxidant, anti-apoptotic, and anti-inflammatory actions.
Mechanism of Action: Signaling Pathways
In the context of AD, this compound has been shown to activate the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress and mitochondrial dysfunction.[11] For acute neuronal injury, it modulates the Nrf-2/NQO-1 pathway to combat oxidative stress and apoptosis.[12] It also suppresses the HMGB1/NF-κB signaling pathway, attenuating neuroinflammation and blood-brain barrier breakdown following ischemia-reperfusion injury.[10]
Quantitative Data: Neuroprotection Studies
Table 2: Neuroprotective Effects of this compound
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Aged Rats (24-25 months) | 20, 40 mg/kg/day this compound (14 days) | Significantly improved latency and reduced errors in step-down/Y-maze tests. Decreased cerebral Acetylcholinesterase (AchE) activity. | [9][13][14] |
| APP/PS1 Transgenic Mice (AD model) | This compound (4 weeks) | Improved memory and behavior. Reduced Aβ deposition and tau phosphorylation. Activated AMPK/Nrf2 signaling. | [11] |
| L-Glu-exposed HT22 cells | This compound | Suppressed apoptosis, reduced ROS accumulation, and balanced mitochondrial membrane potential. | [11] |
| H₂O₂-exposed PC12 cells | 3 µM this compound | Protected against H₂O₂-induced apoptosis and oxidative stress. | [12] |
| Spinal Cord Injury (SCI) Rats | 50 mg/kg this compound (14 days) | Improved motor function recovery. Reduced apoptosis and oxidative stress in spinal cord tissue via Nrf-2/NQO-1 pathway. | [12] |
| Ischemia-Reperfusion Rats | 20 mg/kg this compound | Attenuated histopathological damage and decreased cerebral Evans Blue extravasation. Inhibited NF-κB activation. |[9] |
Key Experimental Protocols
In Vivo Aged Rat Model for Cognitive Function [13][14]
-
Animal Model: Aged (e.g., 24-25 months old) male Sprague-Dawley rats are used to model age-related cognitive decline.
-
Treatment: Rats are administered this compound orally (e.g., 10, 20, 40 mg/kg/day) for a specified period (e.g., 14 days).[14]
-
Behavioral Testing:
-
Step-Down Test: Measures passive avoidance memory based on latency to step down from a platform.
-
Y-Maze Test: Assesses spatial working memory.
-
-
Biochemical Analysis: After behavioral tests, brain tissue (e.g., hippocampus) is harvested to measure the activity of enzymes like Acetylcholinesterase (AchE) and the expression of proteins like Beta-secretase 1 (BACE1) via Western blot.[13]
In Vitro Oxidative Stress Model in Neuronal Cells [12]
-
Cell Culture: A neuronal cell line (e.g., PC12 or HT22) is cultured.
-
Treatment: Cells are pre-treated with this compound (e.g., 3 µM) for a few hours, followed by co-incubation with an oxidative agent like hydrogen peroxide (H₂O₂) or L-glutamate to induce injury.[11][12]
-
Analysis:
-
Cell Viability: Measured using MTT or CCK-8 assays.
-
Apoptosis: Quantified using Annexin V/PI staining with flow cytometry or a TUNEL assay.[12]
-
Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes.
-
Mitochondrial Health: Mitochondrial membrane potential is assessed.
-
Anti-inflammatory and Anti-arthritic Effects
This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions like osteoarthritis (OA) and rheumatoid arthritis (RA).[15][16]
Mechanism of Action: Signaling Pathways
Its anti-arthritic effects are mediated, in part, by the downregulation of the JAK/STAT and NF-κB signaling pathways, which are critical in the pathogenesis of RA.[17][18] In osteoarthritis, this compound has been shown to inhibit the NLRP3 inflammasome pathway, reducing the expression of catabolic genes and protecting cartilage.[16] It directly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]
Quantitative Data: Anti-inflammatory Studies
Table 3: Anti-inflammatory and Anti-arthritic Effects of this compound
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) Rats | 50 mg/kg this compound | Significantly reduced paw swelling, arthritis index, and spleen/thymus indices. Decreased serum TNF-α, IL-1β, IL-6. | [18] |
| Adjuvant Arthritis Rats | This compound A | Relieved hind paw swelling. Reduced serum IL-6, IL-1β, PGE2, TNF-α. Increased SOD activity. Downregulated NF-κB/NLRP3 pathway. | [15] |
| DMM-induced Osteoarthritis (OA) Mice | 20 µg this compound | Reduced OARSI scores to normal levels. Downregulated expression of NLRP3, NF-κB, iNOS, and MMP9. | [16] |
| LPS-stimulated RAW 264.7 Macrophages | This compound A (Compound 1) | Moderate inhibition of NO production (IC₅₀ = 37.21 µM). Suppressed expression of TNF-α, IL-6, iNOS, and COX-2. | [19][20] |
| Fibroblast-like synoviocyte MH7A cells | 1-64 µg/ml this compound | Exerted significant inhibitory effects on cell viability. |[18] |
Anti-Cancer Effects: Osteosarcoma
Emerging evidence suggests this compound may have therapeutic potential against certain cancers, with studies specifically highlighting its efficacy in osteosarcoma (OS).
Mechanism of Action
In osteosarcoma cells, this compound has been found to inhibit proliferation, migration, and invasion while promoting apoptosis.[17] This anti-tumor activity is achieved by downregulating the JAK/STAT and NF-κB signaling pathways, which are often constitutively active in cancer cells and drive tumor growth and survival.[17]
Quantitative Data: Osteosarcoma Studies
Table 4: Anti-Osteosarcoma Effects of this compound
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Osteosarcoma Cells (in vitro) | This compound | Markedly hampered cell growth, migration, and invasion. Intensified apoptosis. Inhibited phosphorylation of JAK2, STAT3, and NF-κB. | [17] |
| Osteosarcoma Xenograft Mouse Model | this compound | Notably hampered the growth of OS tumors. |[17] |
Other Potential Therapeutic Effects
-
Metabolic Regulation: Preliminary studies in high-fat diet mouse models suggest this compound can significantly affect the contents of total cholesterol, triglycerides, HDL-C, and LDL-C, indicating a potential lipid-lowering effect.[21] However, other studies on related compounds from the Curculigo genus have shown effects on blood sugar and carbohydrate metabolism enzymes in diabetic rats.[22][23]
-
Cardioprotection: this compound has been reported to have a protective effect against myocardial ischemia-reperfusion injury by increasing cell survival and reducing mitochondrial-mediated apoptosis.[15]
General Experimental Workflow
The investigation of natural products like this compound typically follows a multi-stage process from initial screening to mechanistic validation.
References
- 1. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Targets of this compound A in Osteoporosis and Rheumatoid Arthritis Using Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ameliorative effects of this compound from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Inhibits the Progression of Osteoarthritis via Regu...: Ingenta Connect [ingentaconnect.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. This compound exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipid-lowering effect and oral transport characteristics study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Curculigo pilosa supplemented diet on blood sugar, lipid metabolism, hepatic oxidative stress and carbohydrate metabolism enzymes in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Curculigo pilosa supplemented diet on blood sugar, lipid metabolism, hepatic oxidative stress and carbohydrate metabolism enzymes in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Curculigoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curculigoside, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant attention for its diverse pharmacological activities, including anti-osteoporotic, neuroprotective, and anti-inflammatory effects. Understanding its biosynthesis is paramount for metabolic engineering strategies aimed at enhancing its production in plant cell cultures or heterologous systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory influences. It includes detailed experimental protocols for the elucidation of this pathway and presents quantitative data where available. Visual diagrams of the proposed pathways and experimental workflows are provided to facilitate comprehension.
Introduction
This compound is a phenolic glycoside characterized by an orcinol glucoside core esterified with 2,6-dimethoxybenzoic acid. Its biosynthesis is believed to originate from the phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. While the complete enzymatic cascade leading to this compound has not been fully elucidated in Curculigo orchioides, significant insights can be drawn from studies on the biosynthesis of structurally related compounds, particularly orcinol glucoside, within the same plant species. This guide synthesizes the available direct and inferred evidence to present a putative biosynthetic pathway for this compound.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the orcinol aglycone.
-
Glycosylation of the orcinol aglycone to form orcinol glucoside.
-
Acylation of orcinol glucoside with 2,6-dimethoxybenzoic acid.
Biosynthesis of the Orcinol Aglycone
Evidence strongly suggests that the orcinol core of this compound is synthesized via a type III polyketide synthase (PKS) pathway. A study on Curculigo orchioides has identified an orcinol synthase (ORS) that catalyzes the formation of orcinol from one molecule of acetyl-CoA and three molecules of malonyl-CoA[1].
Key Enzyme:
-
Orcinol Synthase (ORS): A type III PKS that performs the iterative condensation of malonyl-CoA units with an acetyl-CoA starter unit, followed by cyclization and aromatization to yield orcinol.
Glycosylation of Orcinol
The synthesized orcinol aglycone is then glycosylated to form orcinol glucoside. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). A specific UGT has been identified in Curculigo orchioides that efficiently converts orcinol to orcinol glucoside using UDP-glucose as the sugar donor[1].
Key Enzyme:
-
UDP-dependent Glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol.
Biosynthesis of the 2,6-Dimethoxybenzoyl Moiety and Acylation
The origin of the 2,6-dimethoxybenzoic acid moiety is less clear. It is likely derived from the phenylpropanoid pathway, starting from L-phenylalanine or L-tyrosine. The pathway would involve a series of hydroxylation and methylation steps catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively, followed by oxidative cleavage of the side chain to form the benzoic acid.
Hypothesized Steps:
-
Hydroxylation: CYPs introduce hydroxyl groups onto an aromatic precursor.
-
Methylation: OMTs transfer methyl groups from S-adenosyl methionine (SAM) to the hydroxyl groups.
-
Side-chain cleavage: A series of enzymatic reactions shorten the propyl side chain of the phenylpropanoid precursor to a carboxyl group.
The final step in this compound biosynthesis is the acylation of orcinol glucoside with 2,6-dimethoxybenzoyl-CoA. This reaction is likely catalyzed by an acyltransferase, possibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.
Key Enzyme (Putative):
-
Acyl-CoA-dependent Acyltransferase: Catalyzes the transfer of the 2,6-dimethoxybenzoyl group from its CoA-ester to the glucose moiety of orcinol glucoside.
Signaling Pathways and Regulation
The biosynthesis of this compound is influenced by various external stimuli, suggesting the involvement of complex signaling pathways.
-
Stress Induction: The production of this compound in Curculigo orchioides cell cultures is enhanced by heavy metal stress (nickel and chromium), indicating the activation of stress-responsive signaling cascades that upregulate the biosynthetic pathway genes[2][3].
-
Elicitor Treatment: Elicitors such as salicylic acid (SA) and polyethylene glycol (PEG) 6000 have been shown to increase the accumulation of this compound, suggesting the involvement of jasmonate and/or SA signaling pathways in the regulation of its biosynthesis[4][5].
-
Precursor Feeding: Feeding with amino acid precursors, particularly tyrosine, has been shown to enhance this compound production, indicating that the availability of primary metabolites is a key regulatory point[2][3].
Quantitative Data
While specific enzyme kinetic data for the this compound pathway are not yet available, studies on the enhancement of its production provide valuable quantitative insights.
| Treatment | Plant Material | Fold Increase in this compound Content | Reference |
| 3 ppm Chromium | C. orchioides tissue culture (6-week-old) | 11-fold | [2][3] |
| 4 ppm Nickel | C. orchioides tissue culture (4-week-old) | - | [2][3] |
| 7.5 mg/100 ml Tyrosine | C. orchioides tissue culture (4-week-old) | - | [2][3] |
| 10 ppm Salicylic Acid | C. orchioides in vitro cultures (1st week) | - | [4][5] |
| 10,000 ppm PEG 6000 | C. orchioides in vitro cultures (2nd week) | 2.4-fold | [4] |
Note: Specific fold-increase for Nickel and Tyrosine treatments were not explicitly stated in the cited abstracts in a comparable manner to Chromium.
Experimental Protocols
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in plant extracts.
Methodology:
-
Extraction:
-
Purification (Optional):
-
Use Sep-Pak C18 cartridges to purify the extract[1].
-
-
HPLC Analysis:
-
Column: Intersil ODS-3 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[1].
-
Mobile Phase: Methanol-water-ice acetic acid (45:80:1, v/v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 283 nm[1].
-
Quantification: Use a standard curve of purified this compound to calculate the concentration in the samples.
-
Enzyme Activity Assay for Orcinol Synthase (ORS)
Objective: To determine the activity of the recombinant ORS enzyme.
Methodology (adapted from[1]):
-
Reaction Mixture (100 µL total volume):
-
1 mM acetyl-CoA
-
2 mM malonyl-CoA
-
3 µg of purified recombinant ORS protein
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
-
Control:
-
Prepare a control reaction with heat-denatured purified ORS.
-
-
Incubation:
-
Incubate the reaction mixture for 12 hours at 30°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of methanol.
-
-
Analysis:
-
Analyze the reaction products by HPLC or LC-MS to detect and quantify the formation of orcinol.
-
Enzyme Activity Assay for UDP-Glycosyltransferase (UGT)
Objective: To determine the activity of the recombinant UGT enzyme.
Methodology (adapted from[1]):
-
Reaction Mixture (100 µL total volume):
-
1 mM orcinol (sugar acceptor)
-
2 mM UDP-Glucose (sugar donor)
-
3 µg of the purified recombinant UGT protein
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
-
Control:
-
Prepare a control reaction with heat-denatured purified UGT.
-
-
Incubation:
-
Incubate the reaction mixture for 12 hours at 30°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of methanol.
-
-
Analysis:
-
Analyze the reaction products by HPLC or LC-MS to detect and quantify the formation of orcinol glucoside. A generic, non-radioactive, phosphatase-coupled assay can also be used to measure the release of UDP.
-
Visualizations
Proposed Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.
Signaling and Regulation of this compound Biosynthesis
Caption: Factors influencing the regulation of this compound biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, drawing precursors from both the polyketide and phenylpropanoid pathways. While significant progress has been made in identifying key enzymes for the formation of the orcinol glucoside core, the enzymes responsible for the synthesis and attachment of the 2,6-dimethoxybenzoyl moiety remain to be elucidated. Future research should focus on the functional characterization of candidate cytochrome P450s, O-methyltransferases, and acyltransferases from Curculigo orchioides through transcriptomic and genomic approaches coupled with heterologous expression and in vitro enzyme assays. A complete understanding of the pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmaceutical compound.
References
- 1. Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genomics of plastid genome within Curculigo orchioides subclade (Hypoxidaceae) reveals evolutionary relationships and document the shortest ndhA intron in seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
An In-Depth Technical Guide on the Toxicological Profile and Safety Assessment of Curculigoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice.
Executive Summary
Curculigoside, a prominent phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-osteoporotic, and antioxidant effects. As interest in its therapeutic potential grows, a thorough understanding of its toxicological profile and safety is paramount for further drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the safety assessment of this compound. It summarizes the available data on its toxicokinetics and provides detailed, standardized experimental protocols for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD).
Currently, there is a notable lack of comprehensive toxicological studies conducted specifically on isolated this compound. Most of the available toxicity data pertains to the crude extracts of Curculigo orchioides, which may not be directly applicable to the purified compound. This guide highlights these data gaps and presents standardized methodologies to encourage and facilitate future research in this critical area.
Introduction to this compound
This compound is a bioactive compound that is considered a major contributor to the therapeutic effects of Curculigo orchioides, a plant used in traditional medicine systems.[1] Its potential applications in treating a range of conditions necessitate a rigorous evaluation of its safety profile before it can be considered for clinical use.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME properties of a compound is fundamental to assessing its potential for toxicity.
Absorption and Bioavailability: Pharmacokinetic studies in rats have shown that this compound exhibits rapid oral absorption, with a time to maximum plasma concentration (Tmax) of approximately 0.11 hours.[2] However, its absolute oral bioavailability is low, estimated to be between 0.22% and 0.38% for oral doses ranging from 100 to 400 mg/kg.[3] A similar study on this compound C, a related compound, also reported low absolute bioavailability (2.01-2.39%).[4][5] This poor absorption from the gastrointestinal tract may limit its systemic toxicity.
Distribution: Following oral administration in rats, this compound has been found to be distributed to various tissues, including the heart, lung, spleen, intestine, stomach, kidney, thymus, liver, brain, testis, and bone marrow.[3]
Metabolism: In vivo studies on this compound C in rats have identified several metabolic pathways, including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation.[4][5] Twelve metabolites were identified in plasma, bile, urine, and feces.[4][5] The short half-life (t1/2) of approximately 2 hours suggests that this compound and its analogues are readily metabolized in the body.[4][5]
Excretion: Information on the primary excretion routes of this compound is limited, though metabolites have been identified in both urine and feces.[4][5]
Table 1: Summary of Pharmacokinetic Parameters of this compound and this compound C in Rats
| Parameter | This compound (Oral Dose) | This compound C (Oral Dose) | Reference(s) |
| Tmax (h) | ~0.11 | 0.106 - 0.111 | [2][4][5] |
| t1/2 (h) | Not explicitly stated | 2.022 - 2.061 | [4][5] |
| Absolute Bioavailability (%) | 0.22 - 0.38 | 2.01 - 2.39 | [3][4][5] |
Acute Toxicity
There is a significant lack of data on the acute oral toxicity of isolated this compound. A Material Safety Data Sheet (MSDS) for this compound classifies it as "Harmful if swallowed" (Acute toxicity, Oral (Category 4)), which suggests an LD50 value between 300 and 2000 mg/kg.[4] However, this is a classification and not the result of a specific LD50 study. Another MSDS for this compound B reports no available data on acute toxicity.[6]
Detailed Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[7][8][9][10]
Experimental Workflow
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
-
Test Animals: Healthy, young adult female rats are typically used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Levels: The test is initiated with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Administration: The test substance is administered as a single oral dose by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Procedure:
-
A group of 3 female rats is dosed at the starting dose level.
-
If 2 or 3 animals die, the test is repeated with 3 new animals at the next lower dose level.
-
If 0 or 1 animal dies, the test is repeated with 3 new animals at the next higher dose level.
-
This process is continued until a stopping criterion is met (e.g., no mortality at the highest dose or high mortality at a certain dose).
-
-
Data Analysis: The LD50 is not determined precisely but the substance is classified into a toxicity category based on the observed outcomes at different dose levels.
Sub-chronic Toxicity
No 90-day sub-chronic oral toxicity studies on isolated this compound have been identified in the public domain.
Detailed Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[3][5][11][12]
Experimental Workflow
Caption: Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).
-
Test Animals: Young, healthy rats (the preferred species) are used.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.
-
Administration: The test substance is administered orally (gavage, in feed, or in drinking water) daily for 90 days.
-
Observations:
-
Clinical: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Before the start and at the end of the study.
-
Hematology and Clinical Biochemistry: At the end of the study.
-
Urinalysis: At the end of the study.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Weights of major organs are recorded.
-
Histopathology: Microscopic examination of a comprehensive set of organs and tissues is performed.
-
-
Data Analysis: The data are analyzed to identify any treatment-related effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Genotoxicity
There is no available data from standard genotoxicity assays (Ames test, in vitro micronucleus assay) for isolated this compound.
Detailed Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to identify substances that can cause gene mutations by reverse mutation in specific strains of Salmonella typhimurium and Escherichia coli.[13][14][15][16]
Experimental Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
-
Tester Strains: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.
-
The bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.
-
After incubation, only the bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies.
-
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Detailed Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells.[17][18][19][20][21]
Experimental Workflow
Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79) or primary human lymphocytes can be used.
-
Treatment: Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cell division after nuclear division, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Reproductive and Developmental Toxicity
No studies on the reproductive and developmental toxicity of isolated this compound have been found.
Detailed Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.[1][22][23][24][25]
Experimental Workflow
Caption: Workflow for Reproduction/Developmental Toxicity Screening (OECD 421).
-
Test Animals: Rats are the preferred species.
-
Dose Levels: At least three dose levels and a control group are used.
-
Dosing Period:
-
Males: Dosed for a minimum of four weeks (including a two-week pre-mating period).
-
Females: Dosed for two weeks prior to mating, during mating, gestation, and lactation.
-
-
Endpoints Evaluated:
-
Parental Animals: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.
-
Offspring: Viability, body weight, and general development until at least day 13 post-partum.
-
-
Pathology: Gross necropsy and histopathology of reproductive organs of the parental animals.
-
Data Analysis: The data are evaluated to identify any adverse effects on reproduction or development.
Potential Signaling Pathways in Toxicity
While specific toxicological pathways for this compound have not been elucidated, its known pharmacological activities provide clues to potential mechanisms of toxicity at high doses.
Nrf2/NF-κB Signaling Pathways: this compound has been shown to exert antioxidant and anti-inflammatory effects by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[26][27][28][29][30] The Nrf2 pathway is a key regulator of the cellular antioxidant response. While activation of Nrf2 is generally protective, dysregulation of this pathway at high concentrations of a substance could potentially lead to adverse effects. Similarly, while inhibition of the pro-inflammatory NF-κB pathway is beneficial in inflammatory conditions, inappropriate modulation could compromise the normal immune response.
Caption: Known signaling pathways modulated by this compound.
Conclusion and Future Directions
The available data on the toxicological profile of isolated this compound is sparse. While preliminary pharmacokinetic data suggest poor oral bioavailability, which may limit systemic toxicity, the lack of comprehensive safety studies is a significant impediment to its clinical development. The "Harmful if swallowed" classification in an MSDS warrants further investigation through a formal acute oral toxicity study.
To confidently advance this compound as a therapeutic candidate, a battery of toxicological studies following international guidelines (e.g., OECD) is essential. These should include, at a minimum:
-
An acute oral toxicity study to determine its LD50 and acute toxic potential.
-
A 90-day sub-chronic oral toxicity study in a rodent species to identify target organs and establish a NOAEL.
-
A standard battery of genotoxicity tests (Ames test and in vitro micronucleus assay) to assess its mutagenic and clastogenic potential.
-
A reproductive and developmental toxicity screening study to identify any potential adverse effects on fertility and embryonic development.
The detailed experimental protocols provided in this guide serve as a roadmap for conducting these necessary safety assessments. The findings from such studies will be critical for a comprehensive risk assessment and for determining safe dosage levels for future clinical trials. Researchers and drug development professionals are strongly encouraged to address these knowledge gaps to fully characterize the therapeutic potential and safety of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 4. This compound|85643-19-2|MSDS [dcchemicals.com]
- 5. oecd.org [oecd.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ask-force.org [ask-force.org]
- 13. nib.si [nib.si]
- 14. bulldog-bio.com [bulldog-bio.com]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. toxlab.co [toxlab.co]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 20. scantox.com [scantox.com]
- 21. toxicoop.com [toxicoop.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound mitigates dextran sulfate sodium-induced colitis by activation of KEAP1-NRF2 interaction to inhibit oxidative damage and autophagy of intestinal epithelium barrier - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and abundance of Curculigoside
An In-depth Technical Guide to the Natural Sources and Abundance of Curculigoside For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a phenolic glycoside, is a significant bioactive compound primarily found in plants of the Curculigo genus. It has garnered considerable attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-osteoporotic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.
Natural Sources of this compound
The principal natural source of this compound is the plant species Curculigo orchioides Gaertn., a member of the Hypoxidaceae family.[1][2][3][4][5][6][7][8][9][10][11][12][13] This plant is commonly known by various names, including Kali Musli, Xian Mao, and Tien Mao.[2] The rhizome of C. orchioides is the primary part of the plant where this compound and its derivatives are concentrated.[2][5][7][9][13]
In addition to C. orchioides, other species within the Curculigo genus have been identified as sources of this compound, such as Curculigo pilosa and Curculigo capitulata.[2][7] Research has also led to the isolation of several structural analogues of this compound, designated as this compound A, B, C, and D, from Curculigo orchioides.[5][10]
Abundance of this compound in Natural and In Vitro Sources
The concentration of this compound in its natural source, the rhizome of Curculigo orchioides, can vary. Studies have reported its abundance in the range of 0.11% to 0.35% of the dry weight of the rhizome.[2][8]
To address the limited availability from natural sources and to enhance production, significant research has been conducted on the in vitro tissue culture of C. orchioides. These studies have demonstrated that the application of elicitors and stressors can substantially increase the yield of this compound. The following tables summarize the quantitative data on the abundance of this compound under various experimental conditions.
Table 1: Abundance of this compound in Curculigo orchioides Rhizome
| Source | Part of Plant | Method of Analysis | Abundance (% of Dry Weight) | Reference |
| Curculigo orchioides | Rhizome | HPLC | 0.11 - 0.35 | [2][8] |
Table 2: Enhanced Production of this compound in Curculigo orchioides Tissue Culture
| Elicitor/Stressor | Concentration | Culture Age | This compound Content | Fold Increase | Reference |
| Chromium (Cr) | 3 ppm | 6 weeks | 7.63% | 11-fold | [1][3] |
| Nickel (Ni) | 4 ppm | 4 weeks | 5.66% | - | [1][3] |
| Tyrosine | 7.5 mg/100 ml | 4 weeks | 2.38% | - | [1][3] |
| Salicylic Acid (SA) | 10 ppm | 1 week | Increased | - | [4] |
| Polyethylene Glycol 6000 (PEG 6000) | 10,000 ppm | 2 weeks | 260.05 µg/mg EDW | 2.4-fold | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, purification, and quantification of this compound from plant materials.
Extraction Methodologies
Several methods have been successfully employed for the extraction of this compound. The choice of method can depend on the scale of extraction and the desired purity of the initial extract.
4.1.1. Ultrasonic-Assisted Methanol Extraction
This method is suitable for laboratory-scale extraction and utilizes ultrasonic waves to enhance the extraction efficiency.
-
Procedure:
-
The dried and powdered rhizome of Curculigo orchioides is suspended in methanol.[8][14][15]
-
The suspension is subjected to ultrasonic vibration for a specified duration.
-
The mixture is then filtered to separate the extract from the solid plant material.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
4.1.2. Soxhlet Extraction with Aqueous Acetone
Soxhlet extraction is a continuous extraction method that is efficient for extracting compounds from solid materials.
-
Procedure:
-
The powdered plant material is placed in a thimble within a Soxhlet extractor.
-
80% acetone is used as the extraction solvent.[4]
-
The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the material, extracting the desired compound.
-
The process is continued for several cycles to ensure complete extraction.
-
The solvent is then evaporated to obtain the crude extract.
-
4.1.3. Heat Reflux Extraction with Aqueous Ethanol
This is a common and straightforward method for extraction.
-
Procedure:
-
The dried plant powder is mixed with 70% ethanol in a round-bottom flask.[6]
-
The mixture is heated to reflux for a defined period, typically 2 hours.
-
After cooling, the extract is filtered.
-
The filtrate is concentrated under vacuum to remove the ethanol.
-
Isolation and Purification Protocols
Following extraction, various chromatographic techniques are employed to isolate and purify this compound from the crude extract.
4.2.1. Column Chromatography
This is a standard technique for separating components of a mixture.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.[2]
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.
-
Further purification can be achieved using a Sephadex LH-20 column.[2]
-
4.2.2. Solid-Phase Extraction (SPE)
SPE with C18 cartridges is often used for sample clean-up and preliminary purification.
-
Procedure:
4.2.3. Recrystallization
This is a final purification step to obtain high-purity this compound.
-
Procedure:
Quantification and Identification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound.
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
Method 1:
-
Method 2:
4.3.2. Identification Techniques
The identity of the isolated this compound is confirmed using spectroscopic methods.
-
Techniques:
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are attributed to its ability to modulate various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and a general experimental workflow for the extraction and analysis of this compound.
Caption: General experimental workflow for the extraction, purification, and analysis of this compound.
Caption: this compound-mediated inhibition of the JAK/STAT/NF-κB signaling pathway.
Caption: Activation of the Wnt/β-catenin signaling pathway by this compound in osteoblasts.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, highlighting the importance of Curculigo orchioides. The compilation of quantitative data on its abundance, both in its natural state and through enhanced in vitro production, offers valuable information for sourcing and yield optimization. The detailed experimental protocols for extraction, purification, and quantification serve as a practical resource for researchers. Furthermore, the elucidation of its interaction with key signaling pathways provides a foundation for understanding its mechanisms of action and for designing future drug development studies. The information presented herein is intended to support and facilitate further research into the pharmacological applications of this compound.
References
- 1. Enhanced Synthesis of this compound by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Synthesis of this compound by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. japsonline.com [japsonline.com]
- 6. Network pharmacology and experimental validation methods to reveal the active compounds and hub targets of Curculigo orchioides Gaertn in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Lipid-lowering effect and oral transport characteristics study of this compound [frontiersin.org]
- 13. This compound | CAS:85643-19-2 | Manufacturer ChemFaces [chemfaces.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 16. CN104592322A - Method for extracting and separating this compound from curculigo gaertn plants - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Curculigoside Extraction and Purification from Curculigo orchioides Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curculigoside, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities. These include neuroprotective, anti-osteoporotic, antioxidant, and anti-inflammatory properties[1][2]. This document provides detailed protocols for the extraction and purification of this compound, enabling researchers to obtain high-purity compounds for further investigation. The methodologies described are based on established scientific literature and are designed to be reproducible in a standard laboratory setting.
Data Presentation: Extraction and Purification Parameters
The following tables summarize quantitative data from various studies on the extraction and purification of this compound, offering a comparative overview of different methodologies.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent System | Temperature (°C) | Duration | Yield | Reference |
| Soxhlet Extraction | 80% Acetone | 50 | 6 hours | Not specified | [3] |
| Reflux Extraction | Ethyl Acetate | Not specified | 3 x 1 hour | 12g from 10kg rhizomes | [4] |
| Ultrasound-Assisted | 80% Methanol | Not specified | Not specified | Not specified | [5] |
| Maceration | Methanol | Room Temperature | 36 hours | Not specified | [6] |
| Ultrasound-Assisted | 70% Ethanol | 50 | 15 minutes | 92.13% recovery of OG* | [7] |
| Conventional | 80% Ethanol | 57 | 60 minutes | 11.33 mg AE/g DW** | [8] |
*OG (Orcinol Glucoside) is a related compound, data included for methodological comparison. **AE/g DW (Aescin Equivalents per gram Dry Weight) for total saponins, included for methodological context.
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Purity Achieved | Recovery | Reference |
| Column Chromatography | Silica Gel | Ethyl Acetate:Methanol (gradient) | Not specified | Not specified | [4] |
| Recrystallization | 95% Ethanol | - | Not specified | Not specified | [4] |
| HSCCC* | - | Ethyl Acetate:Ethanol:Water (5:1:5 v/v/v) | 99.4% | 92.5% | [9] |
| Macroporous Resin | D101 or AB-8 | Water, 30% Aqueous Ethanol | Cleanup step | Not specified | [9] |
*HSCCC: High-Speed Counter-Current Chromatography
Experimental Protocols
Protocol 1: Extraction of this compound from Curculigo orchioides Rhizomes
This protocol describes a common method for extracting this compound using solvent reflux.
1. Preparation of Plant Material: a. Obtain fresh rhizomes of Curculigo orchioides. b. Wash the rhizomes thoroughly to remove any soil and debris. c. Dry the rhizomes in a hot air oven at a temperature not exceeding 60°C until a constant weight is achieved. d. Grind the dried rhizomes into a coarse powder (approximately 100-120 mesh)[4].
2. Extraction Procedure: a. Place 1 kg of the powdered rhizome material into a round-bottom flask of appropriate size. b. Add ethyl acetate in a 1:15 to 1:20 solid-to-liquid ratio (w/v)[4]. c. Set up a reflux condenser and heat the mixture to the boiling point of ethyl acetate. d. Continue the reflux extraction for 1 hour[4]. e. After 1 hour, allow the mixture to cool and filter the extract. f. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction. g. Combine the filtrates from all three extractions.
3. Concentration of the Crude Extract: a. Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous, crude paste[4].
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process involving liquid-liquid extraction, column chromatography, and recrystallization.
1. Liquid-Liquid Extraction: a. Dissolve the crude paste obtained from the extraction protocol in hot water[4]. b. Transfer the aqueous solution to a separatory funnel. c. Perform a counter-current extraction with ethyl acetate. The volume of ethyl acetate should be approximately 4.5 to 5.5 times the volume of the aqueous solution[4]. d. Retain the ethyl acetate phase, which contains the this compound. e. Concentrate the ethyl acetate phase under reduced pressure to yield a purified medicinal extract[4].
2. Silica Gel Column Chromatography: a. Prepare a silica gel column (100-200 mesh) using a suitable solvent such as ethyl acetate. b. Dissolve the purified medicinal extract in a minimal amount of ethyl acetate[4]. c. Load the dissolved extract onto the prepared silica gel column. d. Elute the column with a gradient of ethyl acetate and methanol, starting with a higher proportion of ethyl acetate (e.g., 10:1) and gradually increasing the polarity with methanol (e.g., to 9:1)[4]. e. Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC). f. Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain a crude product.
3. Recrystallization: a. Dissolve the crude this compound product in hot 95% ethanol[4]. b. Decolorize the solution by adding activated charcoal and refluxing for 30 minutes[4]. c. Filter the hot solution to remove the activated charcoal. d. Allow the filtrate to cool slowly to room temperature to facilitate crystallization. e. Collect the crystals by suction filtration. f. Dry the purified this compound crystals in a vacuum oven at a temperature below 70°C[4].
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound extraction and purification, and a known signaling pathway influenced by this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound represses JAK/STAT and NF-κB signaling pathways[1].
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. thieme-connect.com [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CN104592322A - Method for extracting and separating this compound from curculigo gaertn plants - Google Patents [patents.google.com]
- 5. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 6. Enhanced Synthesis of this compound by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tautobiotech.com [tautobiotech.com]
High-Performance Liquid Chromatography (HPLC) method for Curculigoside quantification
FOR IMMEDIATE RELEASE
Application Note & Protocol
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of Curculigoside in Research and Pharmaceutical Development
This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. This application note is intended for researchers, scientists, and drug development professionals who require a reliable and accurate method for determining the concentration of this compound in various samples, particularly from its natural source, Curculigo orchioides.
This compound, a major phenolic glucoside found in the rhizomes of Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-osteoporosis, and neuroprotective effects. Accurate quantification of this bioactive compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development.
This protocol outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions for the successful quantification of this compound. Additionally, it presents a summary of method validation parameters to ensure the reliability and reproducibility of the results.
Experimental Workflow
The overall workflow for the quantification of this compound via HPLC is depicted in the following diagram.
Application Notes & Protocols: In Vivo Study Design for Curculigoside in Rodent Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curculigoside, a major bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides, has demonstrated significant potential as a therapeutic agent for inflammatory diseases.[1] Preclinical research indicates its potent anti-arthritic properties, primarily attributed to its ability to modulate key inflammatory signaling pathways.[2][3] These application notes provide detailed protocols and study design considerations for evaluating the efficacy of this compound in established rodent models of arthritis, including Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AA), and Destabilization of the Medial Meniscus (DMM) for osteoarthritis. The methodologies outlined are intended to guide researchers in designing robust in vivo studies to investigate the pharmacological effects and mechanisms of action of this compound.
Recommended Rodent Models for Arthritis Research
The selection of an appropriate animal model is critical for investigating the pathogenesis of arthritis and for the preclinical evaluation of novel therapeutic agents.[4] Commonly used and well-characterized models for studying rheumatoid arthritis (RA) and osteoarthritis (OA) are described below.
-
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model of rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[5] It is typically induced in rats or mice by immunization with type II collagen.[6]
-
Adjuvant-Induced Arthritis (AA): The AA model is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis.[3][7] This model results in a chronic, systemic inflammatory response characterized by severe joint inflammation, swelling, and bone resorption, making it suitable for screening anti-inflammatory and anti-arthritic compounds.[7]
-
Destabilization of the Medial Meniscus (DMM): This is a surgical model used to induce osteoarthritis (OA).[2] The procedure involves the transection of the medial meniscotibial ligament, leading to instability of the knee joint and subsequent progressive cartilage degeneration, osteophyte formation, and subchondral bone sclerosis, mimicking the structural changes seen in human OA.[2]
Experimental Design and Protocols
A generalized workflow for an in vivo study of this compound is presented below. This workflow can be adapted based on the specific research question and the chosen animal model.
Protocol: Collagen-Induced Arthritis (CIA) in Rats
This protocol is based on methodologies described in studies evaluating this compound's effect on the JAK/STAT/NF-κB pathway.[5][8]
-
Animals: Male Wistar or Sprague-Dawley rats (160-180 g) are commonly used.[6]
-
Induction:
-
Prepare an emulsion of bovine type II collagen (CII) dissolved in 0.1 M acetic acid (4 mg/mL) and an equal volume of Complete Freund's Adjuvant (CFA).[5][6]
-
On day 0, administer a primary immunization via subcutaneous injection of 0.2 mL of the CII-CFA emulsion at the base of the tail.[6]
-
On day 7, administer a booster immunization with 0.1 mL of an emulsion made from CII and Incomplete Freund's Adjuvant (IFA).[6]
-
-
Experimental Groups (n=10 per group): [5]
-
Normal Control: No immunization, treated with saline.
-
CIA Model Control: Immunized, treated with saline.
-
Positive Control: Immunized, treated with Methotrexate (MTX) (1 mg/kg, 3 times a week).
-
This compound Group: Immunized, treated with this compound (50 mg/kg, daily).
-
-
Treatment: Begin treatment after the booster immunization and continue for the duration of the study (e.g., 24-28 days). Administer treatments orally (p.o.) or via intraperitoneal injection (i.p.).
-
Assessment:
-
Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.[5]
-
Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals.[5]
-
Sample Collection: At the end of the study, collect blood for serum cytokine analysis and tissues (paws, spleen, thymus) for histology and Western blot analysis.[5][8]
-
Protocol: Adjuvant-Induced Arthritis (AA) in Rats
This protocol is derived from studies investigating the NF-κB/NLRP3 pathway.[3]
-
Animals: Male Sprague-Dawley (SD) rats.
-
Induction: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the left hind paw.[3][7]
-
Experimental Groups:
-
Normal Control: No FCA injection.
-
AA Model Control: FCA-injected, vehicle-treated.
-
This compound Low Dose: FCA-injected, treated with this compound (10 mg/kg).
-
This compound High Dose: FCA-injected, treated with this compound (20 mg/kg).
-
-
Treatment: Initiate treatment on day 18 post-immunization and continue until day 24.[3]
-
Assessment:
-
Arthritis Index and Paw Swelling: Monitor and measure as described for the CIA model.[3]
-
Serum Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Prostaglandin E2 (PGE2), and oxidative stress markers (SOD, MDA) using ELISA and commercial kits.[3]
-
Western Blot: Analyze the expression of NF-κB and NLRP3 inflammasome proteins in tissue lysates.[3]
-
Protocol: Destabilization of the Medial Meniscus (DMM) in Mice
This protocol is for inducing an osteoarthritis (OA) model as described in studies on the NLRP3 pathway.[2][9]
-
Animals: C57BL/6 mice are commonly used.
-
Induction:
-
Anesthetize the mouse and perform surgery on the knee joint.
-
Make an incision to expose the joint capsule and transect the medial meniscotibial ligament to destabilize the medial meniscus.[2]
-
The contralateral knee can serve as a sham control (arthrotomy without ligament transection).
-
-
Experimental Groups:
-
Sham Control: Sham surgery, vehicle-treated.
-
DMM Model Control: DMM surgery, vehicle-treated.
-
This compound Treatment Groups: DMM surgery, treated with this compound at various doses.
-
-
Treatment: Begin treatment post-surgery and continue for a specified period (e.g., 8 weeks).[2]
-
Assessment:
-
Histology: At the study endpoint, harvest the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to evaluate cartilage degradation.
-
Immunohistochemistry: Detect the expression of proteins like MMP-9 and iNOS in the articular cartilage.[2]
-
qRT-PCR and Western Blot: Analyze the expression of catabolic factors (MMP-9, iNOS), Type II Collagen, and NLRP3 pathway components in cartilage tissue or chondrocytes.[2][9]
-
Data Presentation: Summary of this compound Effects
The following tables summarize the quantitative outcomes from in vivo studies.
Table 1: Effect of this compound on Clinical Scores and Organ Indices in CIA Rats
| Parameter | CIA Control Group | This compound (50 mg/kg) | Positive Control (MTX) | Reference |
|---|---|---|---|---|
| Paw Swelling (mL) | Significant Increase | Markedly Decreased (P<0.01) | Significantly Reduced (P<0.01) | [5] |
| Arthritis Score (max 16) | Significantly Higher | Markedly Decreased (P<0.01) | Significantly Reduced (P<0.01) | [5] |
| Thymus Index | No Significant Change | No Significant Change | No Significant Change | [5] |
| Spleen Index | No Significant Change | No Significant Change | No Significant Change |[5] |
Table 2: Effect of this compound on Serum Cytokines and Markers in Arthritis Models
| Marker | Model | Model Control Group | This compound Treatment | Effect | Reference |
|---|---|---|---|---|---|
| TNF-α | CIA (Rat) | Elevated | 50 mg/kg | Significantly Decreased | [5][8] |
| IL-1β | CIA (Rat) | Elevated | 50 mg/kg | Significantly Decreased | [5][8] |
| IL-6 | CIA (Rat) | Elevated | 50 mg/kg | Significantly Decreased | [5][8] |
| IL-17A | CIA (Rat) | Elevated | 50 mg/kg | Significantly Decreased | [5][8] |
| PGE2 | AA (Rat) | Elevated | 10 & 20 mg/kg | Significantly Reduced | [3] |
| MDA | AA (Rat) | Elevated | 10 & 20 mg/kg | Significantly Reduced | [3] |
| SOD | AA (Rat) | Decreased | 10 & 20 mg/kg | Activity Increased |[3] |
Table 3: Effect of this compound on Key Signaling Proteins
| Protein Target | Model | Effect of this compound | Pathway | Reference |
|---|---|---|---|---|
| JAK1, JAK3 | In vitro (MH7A cells) | Downregulated | JAK/STAT | [5][10] |
| STAT3 | In vitro (MH7A cells) | Downregulated | JAK/STAT | [5][10] |
| IκB | In vitro (MH7A cells) | Upregulated | NF-κB | [5][10] |
| NF-κB p65 (cytosolic) | In vitro (MH7A cells) | Upregulated | NF-κB | [5][10] |
| NLRP3 | AA (Rat) & OA (Mouse) | Downregulated | NLRP3 Inflammasome | [2][3] |
| MMP-9, iNOS | OA (Mouse) | Downregulated | Cartilage Degradation |[2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-arthritic effects by intervening in critical pro-inflammatory signaling cascades. The primary pathways identified are the JAK/STAT/NF-κB and the NF-κB/NLRP3 axes.
JAK/STAT/NF-κB Signaling Pathway
In rheumatoid arthritis, pro-inflammatory cytokines bind to their receptors, activating Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[5][10] Activated STATs translocate to the nucleus to regulate gene expression. This process is often linked to the activation of the NF-κB pathway, a central regulator of inflammation.[10] this compound has been shown to downregulate the expression of JAK1, JAK3, and STAT3.[5][11] It also upregulates the inhibitor of NF-κB (IκB), preventing the nuclear translocation of the p65 subunit and thereby inhibiting the inflammatory response.[5][10]
NF-κB/NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β.[9] In arthritis, its activation contributes significantly to cartilage degradation and inflammation.[2] The NF-κB pathway often acts upstream, promoting the transcription of NLRP3 and pro-IL-1β. This compound has been shown to inhibit this axis by downregulating the expression of both NF-κB and NLRP3, thereby reducing the production of inflammatory mediators and catabolic enzymes like MMP-9 and iNOS.[2][3]
References
- 1. Prediction of Targets of this compound A in Osteoporosis and Rheumatoid Arthritis Using Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits osteoarthritis via the regulation of NLrP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of this compound A on adjuvant-induced arthritis by inhibiting NF-кB/NLRP3 activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 5. This compound exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology and experimental validation methods to reveal the active compounds and hub targets of Curculigo orchioides Gaertn in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. This compound exerts significant anti‑arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejh.it [ejh.it]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Curculigoside Administration in Cell Culture Experiments for Osteoblast Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Curculigoside in cell culture experiments to study its effects on osteoblast differentiation. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
This compound, a natural phenolic glycoside from Curculigo orchioides, has demonstrated significant potential in promoting bone formation by enhancing osteoblast differentiation.[1][2] It has been shown to be effective in various in vitro models, including primary osteoblasts and mesenchymal stem cells, making it a promising candidate for osteoporosis treatment and bone tissue engineering applications.[1][3]
Data Presentation: Efficacy of this compound in Osteoblast Differentiation
The following tables summarize the quantitative data from various studies on the effects of this compound on osteoblast differentiation markers.
Table 1: Effective Concentrations of this compound for Osteoblast Differentiation
| Cell Type | Effective Concentration Range | Notes | Reference |
| Primary Calvarial Osteoblasts | 0.1 - 10 µM | Increased ALP activity and mineralization.[4] | [4] |
| MC3T3-E1 Cells | 25 - 100 µg/mL | Reversed titanium particle-induced inhibition of differentiation.[5] | [5] |
| Adipose-Derived Stem Cells (ADSCs) | 1 - 20 µM | Promoted osteogenic differentiation, with 5 µM showing no cytotoxicity.[6] | [6] |
| Bone Marrow Stromal Cells (BMSCs) | 10 - 100 µM | Enhanced proliferation and osteogenic gene expression.[3] | [3] |
| Human Amniotic Fluid-Derived Stem Cells (hAFSCs) | 1 - 100 µg/mL | Stimulated ALP activity and calcium deposition in a dose-dependent manner.[7] | [7] |
Table 2: Effects of this compound on Key Osteogenic Markers
| Marker | Cell Type | Treatment Condition | Result | Reference |
| Alkaline Phosphatase (ALP) Activity | Primary Calvarial Osteoblasts | 0.1 - 1 µM this compound | Significant increase in ALP activity.[4] | [4] |
| MC3T3-E1 Cells | 25, 50, 100 µg/mL this compound | Reversal of Ti-induced inhibition of ALP activity.[5] | [5] | |
| Mineralization (Alizarin Red S Staining) | Primary Calvarial Osteoblasts | 0.1 - 10 µM this compound | Increased number and size of mineralized nodules.[4] | [4] |
| ADSCs | 5 µM this compound | Enhanced calcium deposition.[6] | [6] | |
| Gene Expression (Runx2, OCN, Osterix) | MC3T3-E1 Cells | 25, 50, 100 µg/mL this compound | Upregulation of osteoblastic differentiation-related genes.[5] | [5] |
| ADSCs | 5 µM this compound | Increased expression of RUNX2, ALP, and Osterix.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Osteogenic Induction
This protocol is a general guideline and may need to be optimized for specific cell lines.
-
Cell Lines:
-
MC3T3-E1 (mouse pre-osteoblastic cell line)
-
Primary osteoblasts (e.g., from rat calvaria)
-
Mesenchymal Stem Cells (e.g., BMSCs, ADSCs)
-
-
Culture Medium:
-
Growth Medium: Alpha-Minimum Essential Medium (α-MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][5]
-
Osteogenic Induction Medium: Growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[5][8]
-
-
Procedure:
-
Culture cells in growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that allows them to reach 80-90% confluency before inducing differentiation.
-
Once confluent, replace the growth medium with osteogenic induction medium.
-
Add this compound at the desired concentrations to the osteogenic induction medium. Include a vehicle control (e.g., DMSO) and a positive control (osteogenic medium without this compound).
-
Change the medium with fresh this compound every 2-3 days.
-
Harvest cells at different time points for analysis (e.g., 7, 14, and 21 days).
-
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.3 M NaOH)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
After the desired treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.[4]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a Bradford assay or similar method.[4]
-
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize calcium deposits, a hallmark of late-stage osteoblast differentiation.
-
Materials:
-
Procedure:
-
After 14-21 days of differentiation, wash the cells with PBS.
-
Fix the cells with 4% PFA or 10% formalin for 20-30 minutes at room temperature.[4][10]
-
Wash the cells three times with deionized water.
-
Add ARS staining solution to each well and incubate for 20-30 minutes at room temperature.[4]
-
Aspirate the staining solution and wash the cells four times with deionized water to remove excess stain.
-
Visualize the stained mineralized nodules under a microscope.
-
-
Quantification (Optional):
-
After imaging, add 10% cetylpyridinium chloride to each well and incubate for 30 minutes with shaking to solubilize the stain.[4]
-
Transfer the solution to a 96-well plate and measure the absorbance at 570 nm.
-
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
This method is used to quantify the expression of key osteogenic marker genes.
-
Target Genes: Runx2, Osterix, Alkaline Phosphatase (Alp), Osteocalcin (Ocn), Collagen type I (Col1a1).[5][6]
-
Housekeeping Gene: Gapdh or Actb (β-actin).
-
Procedure:
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (2^-ΔΔCt) method to determine the relative gene expression levels.[5]
-
Visualizations
Signaling Pathways
This compound has been shown to modulate several signaling pathways to promote osteoblast differentiation.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on osteoblast differentiation.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates proliferation, differentiation, and pro-inflammatory cytokines levels in dexamethasone-induced rat calvarial osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes osteogenic differentiation of bone marrow stromal cells from ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Protects against Titanium Particle-Induced Osteolysis through the Enhancement of Osteoblast Differentiation and Reduction of Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. promocell.com [promocell.com]
- 10. oricellbio.com [oricellbio.com]
Optimal Dosage of Curculigoside for Neuroprotective Effects in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosages of Curculigoside (CCG) for achieving neuroprotective effects in various animal models of neurological disorders. The information is compiled from multiple preclinical studies and is intended to guide researchers in designing their own experiments.
Summary of Quantitative Data
The following tables summarize the effective dosages of this compound and the corresponding experimental details from various animal studies.
Table 1: this compound Dosage in Rodent Models of Cognitive Impairment and Alzheimer's Disease
| Animal Model | Species | This compound Dosage | Administration Route | Treatment Duration | Key Neuroprotective Outcomes |
| Aged Rats | Rat | 10, 20, 40 mg/kg/day | Oral | 14 days | Improved learning and memory, decreased acetylcholinesterase (AchE) activity, and down-regulated BACE1 expression in the hippocampus.[1][2][3][4][5] |
| APP/PS1 Transgenic Mice | Mouse | Not specified | Not specified | 4 weeks | Improved memory and behavioral performance, enhanced cholinergic system function, reduced Aβ deposition and tau phosphorylation, and suppressed oxidative stress in the brain.[6] |
| Scopolamine and Okadaic Acid-Induced Cognitive Impairment | Mouse | Not specified | Intragastric | Not specified | Ameliorated cognitive impairment, reduced Aβ1-42 and p-tau levels, and inhibited ferroptosis-promoting factors in the hippocampus and cortex.[7][8] |
Table 2: this compound Dosage in Rodent Models of Ischemia-Reperfusion and Spinal Cord Injury
| Animal Model | Species | This compound Dosage | Administration Route | Treatment Duration | Key Neuroprotective Outcomes |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | >10 mg/kg, 20 mg/kg | Not specified | Delayed administration at 1, 3, and 5 hours post-ischemia/reperfusion | Attenuated histopathological damage, decreased cerebral Evans Blue extravasation, inhibited NF-κB activation, and reduced HMGB1 expression.[9] |
| Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day | Oral | 14 days | Promoted functional recovery, reduced apoptosis and oxidative stress, and modulated the Nrf-2/NQO-1 signaling pathway.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
Animal Models
-
Aged Rat Model: Naturally aged rats are used to study age-related cognitive decline.
-
APP/PS1 Transgenic Mouse Model: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with early-onset Alzheimer's disease, leading to the progressive accumulation of amyloid-β (Aβ) plaques in the brain.[6]
-
Scopolamine and Okadaic Acid-Induced Cognitive Impairment Model: Scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment. Okadaic acid, a protein phosphatase inhibitor, induces tau hyperphosphorylation, another hallmark of Alzheimer's disease.[7][8]
-
Middle Cerebral Artery Occlusion (MCAO) Model: This is a widely used model for inducing focal cerebral ischemia, mimicking stroke in humans. The middle cerebral artery is temporarily occluded, leading to a reduction in blood flow to the brain, followed by reperfusion.[9]
-
Spinal Cord Injury (SCI) Model: Traumatic injury is induced to the spinal cord, typically by a contusion or compression method, to model human SCI.[10]
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration.[1]
-
Route of Administration: Oral gavage or intragastric administration is the most common route.
-
Dosage Selection: Dosages ranging from 10 mg/kg/day to 50 mg/kg/day have been shown to be effective, depending on the animal model and the specific pathological condition being investigated.[1][10]
Behavioral Tests for Cognitive Function
-
Y-Maze Test: This test is used to assess spatial working memory. The maze consists of three arms, and the sequence and number of arm entries are recorded to evaluate the animal's ability to discriminate between novel and familiar arms.[1][3]
-
Step-Down Test: This test evaluates passive avoidance learning and memory. Animals are placed on a platform and receive a mild foot shock when they step down. The latency to step down is measured in subsequent trials to assess memory retention.[1][3]
Biochemical Assays
-
Acetylcholinesterase (AchE) Activity Assay: AchE is an enzyme that breaks down the neurotransmitter acetylcholine. Its activity is often elevated in Alzheimer's disease. The assay measures the rate of acetylcholine hydrolysis.[1][4]
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins, such as BACE1 (β-site amyloid precursor protein cleaving enzyme 1), Aβ, p-tau, NF-κB, HMGB1, Nrf2, and HO-1.[1][11][12]
-
Measurement of Oxidative Stress Markers: Assays are performed to measure the levels of reactive oxygen species (ROS), malondialdehyde (MDA, a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are mediated through various signaling pathways. The diagrams below illustrate the key pathways identified in the literature.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the neuroprotective effects of this compound in an animal model.
Caption: General experimental workflow for this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ameliorative Effects of this compound from Curculigo orchioides Gaertn on Learning and Memory in Aged Rats [agris.fao.org]
- 4. Ameliorative Effects of this compound from Curculigo orchioides Gaertn on Learning and Memory in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative effects of this compound from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. This compound, a traditional Chinese medicine monomer, ameliorates oxidative stress in Alzheimer's disease mouse model via suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound A attenuates experimental cerebral ischemia injury in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing Curculigoside Stock Solutions for In Vitro Assays
Introduction
Curculigoside, a major bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides, is a compound of significant interest in biomedical research.[1] It has demonstrated a wide range of pharmacological activities, including anti-osteoporotic, antioxidant, and anti-inflammatory effects.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies. These protocols provide detailed guidelines for the solubilization, storage, and preparation of this compound working solutions for cell-based assays.
This compound Properties and Solubility
Proper stock solution preparation begins with understanding the physicochemical properties of the compound. This compound is sparingly soluble in water but shows excellent solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Data | Citations |
| Molecular Formula | C₂₂H₂₆O₁₁ | [4][5] |
| Molecular Weight | 466.44 g/mol | [4][5] |
| Appearance | Off-white to white solid | [4] |
| Solubility | • ≥132.2 mg/mL in DMSO• ≥23.3 mg/mL in Ethanol (with sonication)• Insoluble/Sparingly soluble in water | [3] |
| Storage (Powder) | • 3 years at -20°C• 2 years at 4°C | [6] |
| Storage (Solvent) | • 6 months at -80°C• 1 month at -20°C | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be serially diluted for various experimental needs.
Materials:
-
This compound powder (MW: 466.44 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound primary stock solution.
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 466.44 g/mol × 1000 = 4.66 mg
-
-
Weighing: Accurately weigh 4.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, briefly sonicate the tube in a water bath.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution into a complete cell culture medium immediately before use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.
Procedure:
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (Example for a final concentration of 5 µM):
-
Intermediate Dilution: Prepare a 100X intermediate stock (500 µM). Dilute 5 µL of the 10 mM primary stock into 95 µL of sterile cell culture medium. (Dilution factor: 1:20).
-
Final Working Solution: Add the intermediate stock to the final volume of cell culture medium at a 1:100 ratio. For example, add 10 µL of the 500 µM intermediate stock to 990 µL of cell culture medium to get a final volume of 1 mL with a 5 µM this compound concentration. The final DMSO concentration will be 0.05%.
-
-
Application: Gently mix the final working solution and immediately add it to your cell cultures.
Table 2: Example Dilution Scheme for In Vitro Assays
| Target Final Conc. | Primary Stock (10 mM) | Intermediate Stock (100X) | Volume to add to 1 mL Media | Final DMSO Conc. |
| 1 µM | 10 mM in DMSO | 100 µM | 10 µL | 0.01% |
| 5 µM | 10 mM in DMSO | 500 µM | 10 µL | 0.05% |
| 10 µM | 10 mM in DMSO | 1 mM | 10 µL | 0.1% |
| 20 µM | 10 mM in DMSO | 2 mM | 10 µL | 0.2% (Note)* |
*Note: Higher concentrations may require adjusting the dilution scheme to keep DMSO levels non-toxic.
Application Example: this compound and the PI3K/Akt Signaling Pathway
This compound has been shown to promote the osteogenic differentiation of stem cells by activating the PI3K/Akt signaling pathway.[1] Activation of this pathway leads to the phosphorylation of Akt, which in turn upregulates the expression of key osteogenic markers like RUNX2 and Osterix, ultimately promoting bone formation.[1]
Caption: this compound activates the PI3K/Akt signaling pathway.
References
- 1. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | 85643-19-2 [chemicalbook.com]
- 5. This compound A - Wikipedia [en.wikipedia.org]
- 6. This compound C (this compound C) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
Application Notes and Protocols for Enhancing Curculigoside Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside, a major phenolic glycoside isolated from the rhizome of Curculigo orchioides, exhibits a wide range of pharmacological activities, including neuroprotective, anti-osteoporotic, and antioxidant effects. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor oral bioavailability. Pharmacokinetic studies in rats have demonstrated that the absolute bioavailability of this compound is remarkably low, estimated to be between 0.22% and 0.38% for oral doses ranging from 100 to 400 mg/kg[1]. Similarly, a related compound, this compound C, also shows low absolute bioavailability, ranging from 2.01% to 2.39%[2][3]. This poor absorption profile necessitates the development of advanced drug delivery systems to enhance its systemic exposure and therapeutic efficacy.
These application notes provide an overview and detailed protocols for several promising delivery systems—Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Phospholipid Complexes, Niosomes, and Ethosomes—that can be adapted to improve the oral bioavailability of this compound. While specific data for this compound-loaded systems are limited, the protocols and expected outcomes are based on successful applications with curcumin, a natural polyphenol with similar challenges of low aqueous solubility and poor bioavailability.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for this compound
Application Note:
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of nanoemulsions facilitates the dissolution of poorly water-soluble drugs like this compound, increases the surface area for absorption, and can enhance lymphatic transport, thereby bypassing first-pass metabolism[4][5]. For hydrophobic compounds, SNEDDS have been shown to significantly increase both the maximum plasma concentration (Cmax) and the total drug exposure (AUC)[4].
Experimental Protocol: Formulation and Evaluation of this compound-SNEDDS
Objective: To formulate a SNEDDS for this compound and evaluate its in vitro and in vivo performance.
Materials:
-
Oil Phase: Capryol 90, Labrafil M 1944 CS, Ethyl Oleate
-
Surfactant: Labrasol, Kolliphor ELP, Tween 80
-
Co-surfactant: Transcutol HP
-
This compound (pure compound)
-
Distilled water
-
Dialysis membrane (for in vitro release)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each excipient in a vial.
-
Shake the vials in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated HPLC method.
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of surfactant and co-surfactant (S/CoS) in various ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a specific volume of water (e.g., 100 µL) and vortex.
-
Visually inspect the mixtures for clarity and formation of a nanoemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimized formulation from the nanoemulsion region of the phase diagram.
-
Dissolve a pre-weighed amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization of this compound-SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with distilled water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Add a small amount of the SNEDDS formulation to a beaker containing distilled water under gentle agitation. Record the time required for the formation of a clear nanoemulsion[5].
-
-
In Vitro Drug Release Study:
-
Place the this compound-SNEDDS formulation in a dialysis bag.
-
Immerse the bag in a beaker containing PBS (pH 7.4) as the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analyze the samples for this compound content using HPLC.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into two groups: one receiving a suspension of pure this compound and the other receiving the this compound-SNEDDS formulation via oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Centrifuge the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and analyze using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound and this compound-SNEDDS (Hypothetical Data based on Analogous Compounds)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 1.0 | 800 ± 150 | 100 |
| This compound-SNEDDS | 50 | 1200 ± 210 | 1.5 | 9600 ± 1200 | 1200 |
Data are presented as mean ± SD (n=6). This table is illustrative and based on improvements seen with similar compounds.
Visualization:
Caption: Workflow for the formulation and evaluation of this compound-SNEDDS.
This compound-Phospholipid Complex
Application Note:
The formation of a phospholipid complex is a promising strategy to enhance the lipophilicity of phytoconstituents, thereby improving their absorption across biological membranes[6]. In this technique, the polar functional groups of this compound can form non-covalent bonds with the polar head of phospholipids, creating an amphiphilic complex. This complex can better traverse the lipid-rich gastrointestinal barrier and may also protect the drug from degradation in the gut[6]. Studies with curcumin have shown that phospholipid complexes significantly increase Cmax and AUC compared to the free drug[7][8].
Experimental Protocol: Preparation and Evaluation of this compound-Phospholipid Complex
Objective: To prepare a this compound-phospholipid complex and evaluate its physicochemical properties and pharmacokinetic profile.
Materials:
-
This compound (pure compound)
-
Soybean Phosphatidylcholine
-
Anhydrous ethanol
-
n-Hexane
-
Rotary evaporator
Protocol:
-
Preparation of the Complex:
-
Dissolve this compound and soybean phosphatidylcholine in anhydrous ethanol in a specific molar ratio (e.g., 1:1 or 1:2) in a round-bottom flask.
-
Reflux the mixture at a temperature not exceeding 60°C for 2-3 hours.
-
Evaporate the solvent using a rotary evaporator to obtain a thin film.
-
Redissolve the film in n-hexane and filter to remove any uncomplexed material.
-
Evaporate the n-hexane to obtain the dried this compound-phospholipid complex.
-
-
Physicochemical Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of pure this compound, phosphatidylcholine, and the complex to confirm the formation of a new entity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain spectra of the individual components and the complex to identify interactions between this compound and the phospholipid.
-
Solubility Studies: Determine the solubility of the complex in both water and n-octanol to assess its amphiphilic nature.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing on the pure this compound and the complex using a USP dissolution apparatus.
-
Use a dissolution medium that mimics intestinal fluid (e.g., pH 6.8 buffer).
-
Collect samples at regular intervals and analyze for this compound content by HPLC.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Follow the same procedure as described for the SNEDDS in vivo study, with one group receiving pure this compound and the other receiving the this compound-phospholipid complex.
-
Analyze plasma samples and calculate pharmacokinetic parameters to determine the improvement in bioavailability.
-
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound vs. Phospholipid Complex (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 1.0 | 800 ± 150 | 100 |
| This compound-Phospholipid Complex | 50 | 950 ± 180 | 2.0 | 7200 ± 950 | 900 |
Data are presented as mean ± SD (n=6). This table is illustrative and based on improvements seen with similar compounds like curcumin.
Visualization:
Caption: Logical relationship of phospholipid complex formation to enhance absorption.
Niosomes for this compound Delivery
Application Note:
Niosomes are vesicular nanocarriers formed by the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. They can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as enhanced stability, low cost, and biodegradability[9][10][11]. For poorly soluble drugs like this compound, niosomes can improve oral bioavailability by protecting the drug from enzymatic degradation and enhancing its uptake by the M cells of Peyer's patches in the intestine. Studies with curcumin niosomes have shown a more than 2.5-fold increase in relative bioavailability compared to a suspension[9][10].
Experimental Protocol: Preparation and Evaluation of this compound Niosomes
Objective: To prepare and characterize this compound-loaded niosomes and evaluate their potential to enhance oral delivery.
Materials:
-
This compound (pure compound)
-
Non-ionic surfactant (e.g., Span 60, Span 80)
-
Cholesterol
-
Chloroform and Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Protocol:
-
Preparation of Niosomes (Thin Film Hydration Method):
-
Dissolve this compound, a non-ionic surfactant (e.g., Span 80), and cholesterol in a specific molar ratio (e.g., 1:4:4) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask[9][10].
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the glass transition temperature of the surfactant (e.g., 50°C) to form a thin, dry film on the inner wall of the flask.
-
Hydrate the film with PBS (pH 7.4) by rotating the flask at the same temperature for 1-1.5 hours. This results in the formation of a multilamellar niosomal suspension.
-
To reduce the particle size, sonicate the suspension using a probe sonicator.
-
-
Characterization of Niosomes:
-
Vesicle Size and Zeta Potential: Determine the average particle size, PDI, and zeta potential of the niosomal suspension using a DLS instrument.
-
Entrapment Efficiency (%EE):
-
Separate the unentrapped this compound from the niosomes by centrifugation.
-
Disrupt the niosomes in the pellet using a suitable solvent (e.g., methanol) to release the entrapped drug.
-
Quantify the amount of entrapped this compound using HPLC.
-
Calculate %EE using the formula: (%EE) = (Amount of entrapped drug / Total amount of drug used) x 100.
-
-
Morphology: Visualize the shape and surface of the niosomes using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
-
In Vitro Drug Release and In Vivo Pharmacokinetic Studies:
-
Follow the protocols described for SNEDDS to evaluate the drug release profile and the in vivo pharmacokinetic performance of the this compound niosomes compared to a pure drug suspension.
-
Data Presentation:
Table 3: Physicochemical and Pharmacokinetic Data for Curcumin Niosomes (Analogous to this compound)
| Parameter | Curcumin Suspension | Curcumin Niosomes | Reference |
| Particle Size (nm) | - | 162 | [9][10] |
| Entrapment Efficiency (%) | - | 88.5 | [9][10] |
| Zeta Potential (mV) | - | -28.9 | [9][10] |
| AUC₀₋t (ng·h/mL) | 803.48 | 2074.99 | [9][10] |
| Relative Bioavailability (%) | 100 | 258.25 | [9][10] |
Ethosomes for this compound Delivery
Application Note:
Ethosomes are lipid-based vesicular carriers containing a high concentration of ethanol (20-45%). The presence of ethanol provides the vesicles with a soft, malleable character, allowing them to penetrate the stratum corneum more effectively than conventional liposomes, making them particularly suitable for transdermal delivery[12][13]. While primarily used for topical applications, the principles of enhanced permeation can be beneficial for oral delivery by improving penetration through the intestinal mucosa. The high ethanol content can fluidize the lipid bilayers of epithelial cells, facilitating drug absorption[12].
Experimental Protocol: Preparation and Evaluation of this compound Ethosomes
Objective: To formulate this compound-loaded ethosomes and characterize them for potential oral or transdermal delivery.
Materials:
-
This compound (pure compound)
-
Soybean Phosphatidylcholine
-
Ethanol (20-45% v/v)
-
Propylene glycol (optional)
-
Water
-
Probe sonicator
Protocol:
-
Preparation of Ethosomes (Cold Method):
-
Dissolve phosphatidylcholine in ethanol in a sealed container with vigorous stirring.
-
In a separate container, dissolve this compound in water or a water/propylene glycol mixture, and heat to 30°C.
-
Add the aqueous phase slowly to the ethanolic solution with constant stirring.
-
Continue stirring for 5-10 minutes.
-
Reduce the vesicle size by passing the mixture through a high-pressure homogenizer or by using a probe sonicator.
-
Store the resulting ethosomal suspension under refrigeration.
-
-
Characterization of Ethosomes:
-
Perform characterization for vesicle size, zeta potential, entrapment efficiency, and morphology as described for niosomes.
-
-
In Vitro Permeation/Release Studies:
-
For Transdermal Delivery: Use a Franz diffusion cell with excised rat or pig skin to evaluate the permeation of this compound from the ethosomal formulation compared to a hydroalcoholic solution.
-
For Oral Delivery: Conduct in vitro release studies using the dialysis bag method as previously described.
-
-
In Vivo Studies:
-
For oral delivery, conduct pharmacokinetic studies in rats as detailed in the SNEDDS protocol.
-
For transdermal delivery, apply the ethosomal formulation to the shaved skin of rats and measure plasma concentrations of this compound over time.
-
Data Presentation:
Table 4: Typical Characteristics of Ethosomal Formulations
| Parameter | Typical Value Range |
| Vesicle Size (nm) | 100 - 300 |
| Entrapment Efficiency (%) | 70 - 95 |
| Zeta Potential (mV) | -20 to -40 |
| Polydispersity Index (PDI) | < 0.3 |
This table presents typical ranges for ethosomal formulations based on literature for various drugs.
Visualization:
Caption: Mechanism of ethosome penetration through a lipid barrier.
References
- 1. Pharmacokinetic and tissue distribution profile of this compound after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin-phospholipid complex: Preparation, therapeutic evaluation and pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oil-Based Curcuminoid Phospholipid Formulation Mimicking Natural Digestion Enhances Oral Bioavailability of Curcuminoids in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. Preparation and evaluation of the curcumin niosomes: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Curcumin Niosomes: Antioxidant and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethosome as a potential transdermal drug delivery system - J Pharm Biol Sci [jpbs.in]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Curculigoside's Antioxidant Capacity using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curculigoside, a prominent phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has demonstrated significant neuroprotective and antioxidant properties[1]. The evaluation of antioxidant capacity is a critical step in the development of novel therapeutics for conditions associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, simple, and rapid spectrophotometric method for screening the antioxidant potential of various compounds[2][3]. This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it[2][4]. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm[3][5].
Experimental Protocol
This protocol outlines the necessary steps for determining the DPPH radical scavenging activity of this compound.
Materials and Reagents
-
This compound: (Test Sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (Sigma-Aldrich or equivalent)
-
Ascorbic Acid or Trolox: (Positive Control)[6]
-
Methanol or Ethanol (Spectrophotometric Grade): (Solvent)[3][5]
-
96-well microplate: [7]
-
Multi-well microplate reader: [8]
-
Micropipettes
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
Note: DPPH is light-sensitive; therefore, all solutions containing DPPH should be freshly prepared and kept in amber-colored bottles or wrapped in aluminum foil to protect from light[5][9].
-
DPPH Stock Solution (0.1 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol or ethanol to get a 1 mg/mL stock solution.
-
From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol or ethanol.
-
From this stock, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Blank: Pipette 100 µL of the solvent (methanol/ethanol) into 3 wells. Add 100 µL of the same solvent.
-
Control (A₀): Pipette 100 µL of the solvent into 3 wells. Add 100 µL of the DPPH working solution.
-
Test Sample (A₁): Pipette 100 µL of each this compound dilution into separate wells (in triplicate). Add 100 µL of the DPPH working solution to each.
-
Positive Control: Pipette 100 µL of each Ascorbic Acid dilution into separate wells (in triplicate). Add 100 µL of the DPPH working solution to each.
-
-
Incubation:
-
Measurement:
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:
% Scavenging Activity = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the test sample).
-
A₁ is the absorbance of the test sample (DPPH solution with this compound or positive control).
-
-
Determine the IC₅₀ Value:
-
Plot a graph of the percentage of scavenging activity against the concentration of the test samples.
-
The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be determined from the graph by non-linear regression analysis[3]. A lower IC₅₀ value indicates a higher antioxidant capacity.
-
Data Presentation
The antioxidant capacity of this compound is typically compared to a standard antioxidant like Ascorbic Acid or Gallic Acid. The results are expressed as the IC₅₀ value.
| Compound | IC₅₀ (µg/mL) |
| This compound (Example from Extract) | 153.0[10] |
| Ascorbic Acid (Standard) | 11.02[6] |
| Gallic Acid (Standard) | 3.03[10] |
Note: The IC₅₀ values for plant extracts can vary based on the extraction method and solvent used. The value presented for this compound is from an ethanolic root extract of Curculigo orchioides[10]. A methanolic extract showed an EC₅₀ of 29.97 µg/mL[6].
Visualization of Workflow and Signaling Pathway
DPPH Assay Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH assay protocol.
Caption: Workflow for DPPH antioxidant capacity assessment.
This compound's Antioxidant Signaling Pathway
Research indicates that this compound exerts its antioxidant effects in biological systems by modulating specific signaling pathways. It has been shown to mitigate oxidative stress through the activation of the Nrf2/NQO1 signaling pathway[1].
References
- 1. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 8. abcam.cn [abcam.cn]
- 9. genspark.ai [genspark.ai]
- 10. ijrpc.com [ijrpc.com]
Application Notes: Unraveling the Impact of Curculigoside on Cellular Signaling Pathways via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Curculigoside, a natural phenolic glucoside, on key cellular signaling pathways. This compound, derived from the plant Curculigo orchioides, has demonstrated significant potential in modulating cellular processes related to oxidative stress, apoptosis, and inflammation. The following protocols and data summaries offer a framework for researchers to explore its therapeutic possibilities.
Key Signaling Pathways Modulated by this compound
Western blot analyses have been instrumental in elucidating the mechanisms by which this compound exerts its biological effects. The primary signaling cascades influenced by this compound include:
-
Nrf2/NQO-1 Signaling Pathway: this compound has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, NAD(P)H quinone dehydrogenase 1 (NQO-1). This pathway is a critical cellular defense mechanism against oxidative stress.
-
Apoptosis Signaling Pathway: this compound modulates the intrinsic apoptosis pathway by altering the expression of the Bcl-2 family of proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, and inhibiting the activation of Caspase-3.
-
NF-κB Signaling Pathway: this compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. This is achieved by preventing the nuclear translocation of the p65 subunit.
-
PI3K/Akt Signaling Pathway: Evidence suggests that this compound can influence the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. It has been shown to promote the phosphorylation of Akt, indicating an activation of this pro-survival pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cellular stress responses, proliferation, and differentiation, is also a target of this compound. Studies have indicated its ability to modulate the phosphorylation of key MAPK proteins like ERK1/2.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression levels observed in various cell models after treatment with this compound, as determined by Western blot densitometry.
Table 1: Effect of this compound on Nrf2/NQO-1 Pathway Proteins
| Target Protein | Cell Line | Treatment Condition | Fold Change vs. Control |
| Nrf2 | PC12 | H₂O₂-induced oxidative stress + this compound | Increased |
| NQO-1 | PC12 | H₂O₂-induced oxidative stress + this compound | Increased |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line | Treatment Condition | Fold Change vs. Control |
| Bcl-2 | H9c2 | Hypoxia/Reoxygenation + this compound | Increased |
| Bax | H9c2 | Hypoxia/Reoxygenation + this compound | Decreased |
| Cleaved Caspase-3 | H9c2 | Hypoxia/Reoxygenation + this compound | Decreased |
Table 3: Effect of this compound on NF-κB Pathway Proteins
| Target Protein | Cell Line | Treatment Condition | Fold Change vs. Control |
| Nuclear p65 | RAW264.7 | LPS-induced inflammation + this compound | Decreased |
Table 4: Effect of this compound on PI3K/Akt Pathway Proteins
| Target Protein | Cell Line | Treatment Condition | Fold Change vs. Control |
| p-Akt/Akt | Adipose-derived stem cells | Osteogenic induction + this compound | Increased |
Experimental Protocols
I. General Western Blot Workflow
This workflow provides a general overview of the steps involved in Western blot analysis for studying the effects of this compound.
General Western Blot Workflow
II. Detailed Protocol for Western Blot Analysis
A. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate vehicle and positive/negative controls.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and resuspend in RIPA buffer.
-
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST, typical dilutions range from 1:500 to 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and acquire the signal using a chemiluminescence imaging system.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
This compound and the Nrf2/NQO-1 Pathway
Application Notes: Gene Expression Analysis in Response to Curculigoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigoside, a natural phenolic glycoside derived from the rhizome of Curculigo orchioides, is a bioactive compound with extensive pharmacological activities.[1][2] Research has demonstrated its potential as a therapeutic agent due to its anti-osteoporotic, anti-inflammatory, neuroprotective, and anti-tumor effects.[3][4][5][6] The mechanism of action for these diverse effects is largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways.
This document provides a comprehensive overview of the gene expression changes induced by this compound treatment across different biological models. It includes detailed experimental protocols for researchers to investigate these effects and summarizes key quantitative data to facilitate experimental design and data interpretation.
Section 1: this compound's Impact on Gene Expression in Osteogenesis
This compound has been shown to promote bone formation and combat osteoporosis by stimulating the differentiation of mesenchymal stem cells and osteoblasts.[3][7] This is achieved by modulating critical signaling pathways that control the expression of master osteogenic transcription factors and bone matrix proteins.
Signaling Pathways in this compound-Induced Osteogenesis
This compound promotes osteogenic differentiation primarily through the activation of the PI3K/Akt and Wnt/β-catenin signaling pathways.[1][3] Activation of PI3K/Akt signaling increases the phosphorylation of Akt, a key event in promoting osteoblast proliferation and differentiation.[1][3] Simultaneously, this compound can upregulate the expression of β-catenin, a central component of the Wnt pathway, which then translocates to the nucleus to activate osteogenic gene transcription.[3]
Caption: this compound-activated signaling pathways in osteogenesis.
Summary of this compound-Induced Osteogenic Gene Expression
| Gene/Protein | Model System | Effect | Description | Reference(s) |
| p-PI3K / p-Akt | Adipose-Derived Stem Cells (ADSCs) | Upregulated | Increased phosphorylation indicates pathway activation. | [1][3] |
| RUNX2 | ADSCs, BMSCs | Upregulated | Master transcription factor for osteoblast differentiation. | [1][8] |
| ALP | ADSCs | Upregulated | Early marker of osteoblast differentiation. | [1] |
| Osterix | ADSCs | Upregulated | Transcription factor essential for osteoblast maturation. | [1] |
| β-catenin | Human Amniotic Fluid Stem Cells (hAFSCs) | Upregulated | Key mediator of the canonical Wnt signaling pathway. | [3][9] |
| Collagen I | Rat Bone Tissue | Upregulated | Major structural protein of the bone matrix. | [10][11] |
| TAZ | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Upregulated | Transcriptional co-activator promoting osteogenesis over adipogenesis. | [3][8] |
Protocol 1: In Vitro Osteogenic Differentiation and Gene Expression Analysis
This protocol describes the induction of osteogenic differentiation in Bone Marrow Mesenchymal Stem Cells (BMSCs) and the subsequent analysis of gene expression following this compound treatment.
Materials:
-
BMSCs
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Induction Medium (Alpha-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid)
-
This compound (stock solution in DMSO)
-
TRIzol Reagent or equivalent RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (RUNX2, ALP, Osterix) and a housekeeping gene (GAPDH or β-actin)
Procedure:
-
Cell Culture: Culture BMSCs in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed BMSCs into 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Replace the culture medium with Osteogenic Induction Medium. Add this compound to final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) and an induction medium-only control.
-
Incubation: Culture the cells for 7-14 days, replacing the medium with fresh induction medium and this compound every 2-3 days.
-
RNA Extraction: After the incubation period, wash the cells with PBS and lyse them directly in the well using an RNA extraction reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time quantitative PCR using SYBR Green Master Mix and specific primers for the target genes. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the control.
Section 2: Modulation of Inflammatory Gene Expression
This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis.[12][13] It functions by inhibiting pro-inflammatory pathways and activating cellular antioxidant responses.
Signaling Pathways in this compound's Anti-Inflammatory Action
This compound can suppress inflammation by inhibiting the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.[3] It prevents the translocation of the p65 subunit to the nucleus, thereby reducing the transcription of genes like TNF-α, IL-6, and IL-1β.[13] Concurrently, it can activate the Nrf2/Keap1 pathway, a major regulator of antioxidant responses, which helps to mitigate oxidative stress associated with inflammation.
Caption: this compound's dual action on inflammatory pathways.
Summary of this compound-Modulated Inflammatory Gene Expression
| Gene/Protein | Model System | Effect | Description | Reference(s) |
| TNF-α | Rat Bone Tissue, CIA Rats | Downregulated | Key pro-inflammatory cytokine. | [6][10][11] |
| IL-6 | Rat Bone Tissue, CIA Rats | Downregulated | Pro-inflammatory cytokine involved in acute and chronic inflammation. | [6][10][11] |
| IL-1β | Rat Bone Tissue, CIA Rats | Downregulated | Potent pro-inflammatory cytokine. | [6][10][11] |
| MMP3, MMP9 | Rat Bone Tissue, Human Chondrocytes | Downregulated | Matrix metalloproteinases involved in extracellular matrix degradation. | [10][11][12][14] |
| Caspase-3 | Rat Bone Tissue | Downregulated | Key executioner of apoptosis, can be induced by inflammation. | [10][11] |
| NLRP3 | Osteoarthritis Mouse Model | Downregulated | Component of the inflammasome that drives IL-1β production. | [12][14] |
| JAK1, JAK3, STAT3 | MH7A Synoviocytes | Downregulated | Components of the JAK/STAT pathway, crucial for cytokine signaling. | [6][13] |
| NF-κB p65 | Osteosarcoma Cells, MH7A Synoviocytes | Inhibited | Inhibition of phosphorylation or nuclear translocation. | [4][13] |
Protocol 2: Analysis of Anti-inflammatory Gene Expression in Macrophages
This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages to assess the anti-inflammatory effects of this compound.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Reagents for RNA extraction and RT-qPCR (as in Protocol 1)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2-4 hours. Include a vehicle control.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for an appropriate time. For gene expression analysis (RT-qPCR), 6-12 hours is typical. For protein secretion analysis (ELISA), 24 hours is common.
-
Sample Collection:
-
For RT-qPCR: Aspirate the medium, wash with PBS, and lyse the cells for RNA extraction as described in Protocol 1.
-
For ELISA: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.
-
-
Analysis:
-
Perform RT-qPCR for genes like TNF-α, IL-6, and iNOS.
-
Perform ELISA on the supernatant to quantify the secreted TNF-α and IL-6 protein levels according to the manufacturer's instructions.
-
Section 3: Neuroprotective Gene Expression Changes
This compound has shown promise in models of Alzheimer's disease (AD), where it can ameliorate cognitive deficits.[5][15] Its neuroprotective effects are linked to the suppression of pathological protein processing, reduction of oxidative stress, and inhibition of ferroptosis, a form of iron-dependent cell death.[7][16]
Caption: Experimental workflow for in vivo neuroprotection studies.
Summary of this compound-Modulated Neuroprotective Gene Expression
| Gene/Protein | Model System | Effect | Description | Reference(s) |
| BACE1 | Aged Rats | Downregulated | Beta-secretase 1, an enzyme involved in the production of amyloid-β (Aβ) peptide. | [5][15] |
| GPX4 | AD Mouse Model | Upregulated | Glutathione peroxidase 4, a key enzyme that protects against ferroptosis. | [16] |
| SLC7A11 | AD Mouse Model | Downregulated | A component of the cystine/glutamate antiporter system; its modulation is linked to ferroptosis. | [16] |
| p-tau | AD Mouse Model | Downregulated | Hyperphosphorylated tau protein is a hallmark of Alzheimer's disease. | [7][16] |
| Aβ1-42 | AD Mouse Model | Downregulated | A major component of the amyloid plaques found in the brains of AD patients. | [16] |
Protocol 3: Western Blot Analysis of Neuroprotective Markers in Brain Tissue
This protocol provides a general method for analyzing protein expression in brain tissue from an animal model of AD treated with this compound.
Materials:
-
Brain tissue (hippocampus or cortex) from control and treated animals
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BACE1, anti-p-tau, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Tissue Homogenization: Homogenize the dissected brain tissue in ice-cold RIPA buffer containing inhibitors.
-
Protein Extraction: Incubate the homogenate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.
References
- 1. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Ameliorative Effects of this compound from Curculigo orchioides Gaertn on Learning and Memory in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts significant anti‑arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Frontiers | this compound Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation [frontiersin.org]
- 11. Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits osteoarthritis via the regulation of NLrP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits the Progression of Osteoarthritis via Regu...: Ingenta Connect [ingentaconnect.com]
- 15. Ameliorative effects of this compound from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a traditional Chinese medicine monomer, ameliorates oxidative stress in Alzheimer's disease mouse model via suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Curculigoside
For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of Curculigoside is a critical step in harnessing its therapeutic potential. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does oral this compound exhibit low bioavailability?
A1: The low oral bioavailability of this compound is primarily attributed to a combination of factors:
-
Poor Intestinal Absorption: The intestinal mucosa acts as a significant barrier to the absorption of this compound.[1] Its physicochemical properties, including its molecular size and charge, may limit its passive diffusion across the intestinal epithelium.[1]
-
Rapid Elimination: Pharmacokinetic studies in rats have shown that this compound and its analogs are rapidly eliminated from the body.[2]
-
Efflux Transporter Activity: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located in the apical membrane of intestinal epithelial cells.[3] These transporters actively pump this compound back into the intestinal lumen, reducing its net absorption into the bloodstream.
-
First-Pass Metabolism: Like many natural compounds, this compound may undergo significant metabolism in the intestine and liver before reaching systemic circulation, further reducing its bioavailability.[2]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have shown promise in enhancing the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation in the gastrointestinal tract and enhance its absorption.[4]
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids can improve its lipophilicity, thereby facilitating its transport across the intestinal membrane.[5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal fluid, increasing the solubility and absorption of the drug.[6][7]
Q3: How can I assess the intestinal permeability and efflux of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[3][8] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-gp and BCRP.[3][8] By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (bloodstream) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio.[8][9]
Troubleshooting Guides
Formulation Development: Solid Lipid Nanoparticles (SLNs)
Issue: Low Entrapment Efficiency (%EE) of this compound in SLNs
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider lipids with different fatty acid chain lengths and degrees of saturation. |
| Drug partitioning into the external aqueous phase during homogenization. | Optimize the homogenization process. For hot homogenization, ensure the temperature is just above the lipid's melting point to minimize drug partitioning into the water phase. For cold homogenization, rapid cooling of the drug-lipid melt is crucial.[10] |
| High concentration of surfactant. | While surfactants are necessary for stabilization, excessive amounts can increase the solubility of the drug in the aqueous phase, leading to lower entrapment. Optimize the surfactant concentration.[4] |
| Crystalline nature of the lipid matrix. | The formation of a perfect crystalline structure in the lipid can lead to drug expulsion. Consider using a blend of lipids to create a less ordered lipid matrix, which can accommodate more drug molecules.[11] |
Issue: Particle Aggregation and Instability of SLN Dispersion
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | The surfactant is crucial for stabilizing the nanoparticle suspension. Increase the surfactant concentration or try a combination of surfactants to provide better steric and/or electrostatic stabilization. |
| Inappropriate storage conditions. | Store the SLN dispersion at a suitable temperature (often refrigerated) to prevent particle aggregation. Avoid freezing unless a cryoprotectant is used. |
| High lipid concentration. | A high concentration of the lipid phase can lead to instability. Try reducing the lipid concentration in your formulation. |
Formulation Development: Phospholipid Complexes
Issue: Incomplete Complexation of this compound with Phospholipid
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Ensure that both this compound and the phospholipid are soluble in the chosen organic solvent for the solvent evaporation method. A mixture of solvents may be necessary. |
| Incorrect molar ratio. | The stoichiometry of the complex is crucial. Experiment with different molar ratios of this compound to phospholipid to find the optimal ratio for complexation. |
| Insufficient reaction time or temperature. | Allow sufficient time for the complex to form. Gently warming the mixture (e.g., to 40-50°C) can facilitate the interaction between the drug and the phospholipid. |
Formulation Development: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue: Phase Separation or Drug Precipitation upon Dilution
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the oil phase. | Screen different oils to find one with the highest solubilizing capacity for this compound. This is a critical first step in SNEDDS formulation.[12] |
| Inappropriate surfactant-to-cosurfactant ratio (Smix). | The ratio of surfactant to cosurfactant is critical for the spontaneous formation of a stable nanoemulsion. Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and the nanoemulsion region.[13] |
| High drug loading. | Exceeding the saturation solubility of this compound in the SNEDDS formulation will lead to precipitation upon dilution. Determine the maximum drug loading capacity of your optimized formulation.[1] |
| pH and temperature sensitivity. | The stability of the nanoemulsion can be affected by the pH and temperature of the dilution medium (simulated gastric or intestinal fluid).[12] Evaluate the stability of your SNEDDS under different pH and temperature conditions. |
In Vitro Permeability Studies: Caco-2 Assay
Issue: High Efflux Ratio of this compound Formulation
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for efflux transporters (P-gp, BCRP). | This is an inherent property of the molecule. The high efflux ratio confirms the involvement of these transporters. |
| Formulation does not effectively inhibit or bypass efflux transporters. | To confirm P-gp and/or BCRP involvement, perform the Caco-2 assay in the presence of specific inhibitors like verapamil (for P-gp) or Ko143 (for BCRP). A significant reduction in the efflux ratio in the presence of an inhibitor confirms its role.[3] |
Issue: Low Apparent Permeability (Papp) of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Poor solubility of the formulation in the assay buffer. | Ensure your formulation forms a stable dispersion in the transport medium (e.g., Hank's Balanced Salt Solution). You may need to adjust the composition of your formulation or the assay buffer. |
| Low intrinsic permeability of the formulation. | Even with improved solubility, the formulation may not significantly enhance transcellular or paracellular transport. Consider incorporating permeation enhancers into your formulation, but be mindful of their potential toxicity to the Caco-2 monolayer. |
| Integrity of the Caco-2 monolayer is compromised. | Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. Low TEER values indicate a leaky monolayer, which can lead to inaccurate Papp values.[8] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Analogue in Rats
| Compound/Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound | 100 mg/kg (oral) | - | - | - | 0.38 | [14] |
| This compound | 200 mg/kg (oral) | - | - | - | 0.22 | [14] |
| This compound | 400 mg/kg (oral) | - | - | - | 0.27 | [14] |
| This compound C | 15 mg/kg (oral) | 39.8 ± 10.2 | 0.106 | 62.4 ± 15.3 | 2.01 | [2] |
| This compound C | 30 mg/kg (oral) | 78.5 ± 18.6 | 0.111 | 131.2 ± 29.8 | 2.13 | [2] |
| This compound C | 60 mg/kg (oral) | 152.4 ± 35.7 | 0.111 | 294.6 ± 68.1 | 2.39 | [2] |
Table 2: Comparative Pharmacokinetics of Curcumin Formulations in Rats (Illustrative Example)
| Formulation | Dose (Curcumin equivalent) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Free Curcumin | 1.0 g/kg | 0.5 | - | - | 1 | [5] |
| Curcumin-Phospholipid Complex | 1.0 g/kg | 1.2 | - | - | ~2.4x | [5] |
| Curcumin Nanoparticles | - | 270.23 ± 125.42 ng/mL | - | 1155.46 ± 340.38 ng·h/mL | ~1.2x vs Free Curcumin | [15] |
| Curcumin-Phospholipid Complex Nanoparticles | - | 2163.87 ± 777.36 ng/mL | - | 9494.28 ± 1863.64 ng·h/mL | ~10.1x vs Free Curcumin | [15] |
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid with continuous stirring until a clear solution or homogenous dispersion is formed.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization (several cycles at >500 bar) to reduce the particle size to the nanometer range.[10][16]
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.[16]
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Preparation of this compound-Phospholipid Complex by Solvent Evaporation
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Organic solvent (e.g., ethanol, dichloromethane)
-
n-hexane (for precipitation)
Procedure:
-
Dissolve this compound and phosphatidylcholine in a suitable organic solvent in a round-bottom flask in a specific molar ratio (e.g., 1:1, 1:2).
-
Stir the solution at a constant temperature (e.g., 40°C) for a defined period (e.g., 2-3 hours) to facilitate complex formation.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
The resulting film can be further dried under vacuum to remove any residual solvent.
-
The dried complex can be collected and stored in a desiccator.
Quantification of this compound in Rat Plasma by HPLC-UV
This is a general method that may require optimization.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for protein precipitation)
-
Formic acid or acetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of cold methanol.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Analyze the processed plasma samples and quantify the concentration of this compound by comparing the peak area with the calibration curve.
-
Mandatory Visualizations
Logical Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
Signaling Pathway of this compound Intestinal Transport and Efflux
References
- 1. Development and optimization of self-nanoemulsifying drug delivery systems (SNEDDS) for curcumin transdermal delivery: an anti-inflammatory exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin-phospholipid complex: Preparation, therapeutic evaluation and pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Solid Self Nano Emulsifying Drug Delivery System (S-SNEDDS) Loading Curcuma xanthorrhiza Extract | Jurnal Sains Farmasi & Klinis [jsfk.ffarmasi.unand.ac.id]
- 7. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and optimization of self-nanoemulsifying drug delivery systems for improved bioavailability of cyclovirobuxine D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and tissue distribution profile of this compound after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physicochemical Characterization and Oral Bioavailability of Curcumin–Phospholipid Complex Nanosuspensions Prepared Based on Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
Enhancing the yield of Curculigoside during plant extraction
Welcome to the technical support center for enhancing the yield of Curculigoside during plant extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is lower than expected. What are the potential causes?
Low yields of this compound can stem from several factors throughout the extraction process. These can include the quality of the plant material, improper pre-treatment, suboptimal extraction parameters, and degradation of the target compound. The content of this compound in Curculigo orchioides rhizomes can naturally vary, with reported ranges between 0.11% and 0.35%.[1][2] The specific cultivar, age, and growing conditions of the plant can significantly impact the initial concentration of the bioactive compound.
Q2: How does the choice of solvent affect this compound extraction efficiency?
The polarity of the solvent is a critical factor in maximizing this compound yield. Studies have shown that polar solvents are generally more effective for extracting phenolic glycosides like this compound. A study comparing different solvents found that 80% ethanol achieved high extraction yields for total phenolic content and total saponin content from Curculigo orchioides rhizomes.[3] Methanol has also been identified as an effective solvent for this compound extraction.[2][4] While ethyl acetate has been used, it may require more repeated extractions to achieve a higher yield.[4][5]
Q3: What role does temperature play in the extraction process?
Temperature is a double-edged sword in natural product extraction. Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound.[6] For conventional extraction methods, a temperature range of 40°C to 60°C is often explored to balance extraction efficiency and compound stability.[3]
Q4: Can pre-treatment of the plant material improve my yield?
Yes, appropriate pre-treatment is a crucial step for enhancing the extraction of bioactive compounds.[7] Drying the plant material is a common practice to reduce moisture content and prevent microbial growth.[7] Grinding the dried rhizomes into a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.[7] Some advanced pre-treatment methods like enzymatic hydrolysis can also be employed to break down cell walls and facilitate the release of intracellular compounds.[7][8]
Q5: Are there advanced extraction techniques that can enhance this compound yield?
Modern extraction techniques can significantly improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[9][10][11] Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to induce cavitation, which disrupts cell walls and enhances mass transfer.[2][6] Enzyme-based ultrasonic/microwave-assisted extraction (EUMAE) has also been shown to be highly effective.[1] These methods often offer advantages such as lower solvent consumption and reduced extraction times.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal solvent selection. | Use polar solvents like 80% ethanol or methanol for better extraction efficiency.[2][3] |
| Inefficient extraction method. | Employ advanced techniques like Ultrasound-Assisted Extraction (UAE) to improve yield and reduce extraction time.[2][6] | |
| Degradation of this compound. | Avoid excessive heat during extraction and processing. This compound can be unstable under acidic conditions.[4] | |
| Incomplete extraction. | Optimize the solid-to-liquid ratio and extraction time. A higher solvent-to-material ratio can enhance recovery.[3] | |
| Presence of Impurities in Extract | Co-extraction of other compounds. | Utilize chromatographic techniques like polyamide or macroporous resin column chromatography for purification.[4][12] |
| Inappropriate solvent polarity. | A solvent that is too polar may extract a wide range of water-soluble compounds. Consider a multi-step extraction with solvents of varying polarity. | |
| Inconsistent Results Between Batches | Variation in plant material. | Source plant material from a consistent and reliable supplier. The content of active compounds can vary based on geographical location and harvest time.[13] |
| Lack of standardized protocol. | Strictly adhere to a validated and standardized extraction and analytical protocol for all experiments. | |
| Analytical errors. | Ensure proper calibration of analytical instruments like HPLC and use a validated analytical method for quantification.[1][2][14][15] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies described for the efficient extraction of this compound from Curculigo orchioides rhizomes.[2][4]
-
Plant Material Preparation:
-
Dry the rhizomes of Curculigo orchioides at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 35 kHz and a power of 250W for 30 minutes.[4]
-
Maintain the temperature of the ultrasonic bath at a controlled level (e.g., 40°C) to prevent degradation of the target compound.
-
-
Filtration and Concentration:
-
After ultrasonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 80% methanol under the same conditions to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.
-
-
Quantification:
Protocol 2: Purification of this compound using Polyamide Column Chromatography
This protocol outlines a method for purifying the crude extract to obtain a higher purity of this compound.[4]
-
Crude Extract Preparation:
-
Start with the concentrated crude extract obtained from the UAE protocol.
-
Dissolve the crude extract in a minimal amount of the mobile phase to be used for chromatography.
-
-
Column Packing and Equilibration:
-
Pack a glass column with polyamide resin.
-
Equilibrate the column by passing 3-4 column volumes of deionized water through it.
-
-
Loading and Elution:
-
Carefully load the dissolved crude extract onto the top of the polyamide column.
-
Begin elution with deionized water to remove highly polar impurities.
-
Gradually increase the polarity of the eluent by using a stepwise gradient of ethanol in water (e.g., 30% ethanol, then 40-50% ethanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing high-purity this compound.
-
-
Final Concentration:
-
Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (%) | Reference |
| Ultrasonic Vibration | Methanol | Not Specified | Not Specified | 0.11 - 0.35 | [2] |
| Enzyme-based ultrasonic/microwave-assisted extraction (EUMAE) | 70% Ethanol | Not Specified | Not Specified | Up to 92.13% (of orcinol glucoside) | [1] |
| Maceration | 80% Ethanol | 57 | 60 min | Not directly specified for this compound, but optimized for total saponins. | [3] |
| Soxhlet Extraction | 80% Acetone | 50 | 6 hours | Yield enhanced with elicitors. | [16] |
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of Saponins, Phenolic Compounds and Antioxidant Capacity from Curculigo orchioides Gaertn Rhizomes by Different Extraction Methods | MDPI [mdpi.com]
- 4. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 5. CN104592322A - Method for extracting and separating this compound from curculigo gaertn plants - Google Patents [patents.google.com]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tautobiotech.com [tautobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. An LC-MS/MS method for determination of this compound with anti-osteoporotic activity in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
Addressing Curculigoside solubility challenges for in vitro studies
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when working with Curculigoside in in vitro settings, with a primary focus on addressing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound, with a reported solubility of up to 93 mg/mL (199.38 mM)[1]. This compound is also soluble in other polar organic solvents such as ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone[2][3]. For cell culture applications, preparing a concentrated stock in 100% DMSO is standard practice.
Q2: My this compound precipitated after I added it to my aqueous cell culture medium. What went wrong?
A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into your culture medium, the final DMSO concentration may be too low to keep the compound dissolved, causing it to precipitate. To avoid this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) while still being sufficient to maintain solubility.
Q3: What is the maximum working concentration of this compound I can use in my cell culture experiments?
A3: The optimal working concentration is cell-type dependent and should be determined empirically through a dose-response experiment. Studies have used various concentrations, for example, assessing cytotoxicity at concentrations from 1 µmol/L to 20 µmol/L and finding no cytotoxicity at 5 µmol/L after 48 hours in adipose-derived stem cells[4]. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed levels toxic to the cells.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[1]. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month[5].
Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, where a mixture of solvents is used to increase solubility, or the formation of inclusion complexes with molecules like cyclodextrins[6]. However, for standard in vitro cell culture, the most straightforward and common method is the use of a DMSO stock solution with careful dilution.
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate in your cell culture medium after adding this compound, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final solvent concentration is too low. | Decrease the final concentration of this compound or slightly increase the final DMSO concentration (do not exceed cytotoxic levels, typically <0.5%). Prepare intermediate dilutions in medium to reduce the initial shock of solvent-shifting. |
| High concentration of this compound. | Perform a dose-response curve to determine the maximum soluble concentration under your specific experimental conditions. | |
| Precipitate Forms Over Time | Temperature fluctuations. | Avoid repeated freeze-thaw cycles of your stock solution[7][8]. When warming the medium for use, do so gradually in a 37°C water bath. |
| Instability in media. | The compound may degrade or interact with media components over time. Prepare fresh dilutions for each experiment. Some compounds are less stable in culture medium, which can lead to degradation and precipitation[9]. | |
| Media components. | High concentrations of salts (e.g., calcium, phosphate) or other supplements in the medium can sometimes contribute to precipitation[7][8]. Ensure all media components are fully dissolved before adding your compound. | |
| Cloudy/Turbid Medium | Contamination. | Bacterial or fungal contamination can cause turbidity[10]. Before assuming precipitation, check the culture for signs of contamination under a microscope. |
| High concentration of serum proteins. | If using high-serum media, proteins can sometimes fall out of solution, especially after temperature changes[7][8]. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 93 mg/mL (199.38 mM) | [1] |
| Ethyl Acetate | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Warm Water | Soluble | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 466.44 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you will need 4.66 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.66 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization: While DMSO is a sterile solvent, if needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.
Protocol 2: Treating Cells with this compound
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations of DMSO when adding to the final culture, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed, complete cell culture medium to get a 1 mM solution. Vortex gently immediately after dilution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL to each 1 mL of medium in your culture wells.
-
Mix Gently: After adding the compound, gently swirl the plate to ensure even distribution.
-
Incubate and Observe: Return the cells to the incubator. It is good practice to visually inspect the wells under a microscope shortly after treatment and at regular intervals to check for any signs of precipitation.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound activates the PI3K/Akt signaling pathway.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Buy this compound C | 851713-74-1 [smolecule.com]
- 3. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 4. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound C (this compound C) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Curculigoside stability issues in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Curculigoside in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, a phenolic glycoside, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as pH, temperature, solvent, light, and the presence of oxygen. As a general rule for phenolic glycosides, they are more stable in acidic conditions compared to neutral or alkaline environments, where hydrolysis of the glycosidic and ester linkages can occur.
Q2: In which solvents is this compound soluble and what are the recommended storage conditions for solutions?
This compound C, a closely related compound, exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. While specific long-term stability data in these solvents is limited, stock solutions are reported to be stable for several months when stored at temperatures below -20°C. For general laboratory use, it is advisable to prepare fresh solutions and store them at low temperatures in the dark.
Q3: How does pH affect the stability of this compound?
-
Acidic Conditions: Phenolic glycosides are generally more stable in mildly acidic environments. The use of methanol-water-ice acetic acid as a mobile phase in HPLC analysis suggests that this compound is sufficiently stable for the duration of the chromatographic run under these conditions. However, strong acidic conditions can lead to the hydrolysis of the glycosidic bond.
-
Neutral to Alkaline Conditions: this compound is expected to be unstable in neutral and, particularly, in alkaline solutions. One analytical method involves the hydrolysis of this compound in 1 N NaOH, indicating its rapid degradation under strong basic conditions. This is likely due to the hydrolysis of the ester linkage and the glycosidic bond. Studies on other phenolic compounds have shown that they are not stable at high pH.
Q4: What is the thermal stability of this compound?
This compound C is reported to have a high calculated boiling point of 801.2 ± 65.0°C, suggesting good thermal stability in its pure, solid form. However, in solution, its stability is temperature-dependent. A study on this compound C in plasma demonstrated its stability for 4 hours at 25°C. For long-term storage of solutions, it is recommended to keep them at -20°C or below. As with most chemical compounds, degradation rates are expected to increase with rising temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent analytical results for this compound samples. | Degradation of this compound in the prepared solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. A study on this compound C in plasma showed stability for up to three freeze-thaw cycles. |
| Instability in the chosen solvent. | Use aprotic polar organic solvents like DMSO or acetonitrile for stock solutions. For aqueous buffers, maintain a slightly acidic pH (e.g., pH 4-6). Avoid neutral or alkaline buffers for prolonged storage. | |
| Appearance of unknown peaks in chromatograms over time. | Formation of degradation products. | This is indicative of this compound degradation. The primary degradation pathways are likely hydrolysis of the ester and glycosidic bonds, leading to the formation of its aglycone and other related molecules. Dehydration and deglycosylation have been identified as metabolic degradation pathways for this compound C. |
| To minimize degradation, follow the storage and handling recommendations above. If degradation is unavoidable, a stability-indicating analytical method should be developed to separate and quantify the parent compound from its degradants. | ||
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system. | Ensure the concentration of this compound does not exceed its solubility limit in the selected solvent. This compound C is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. |
| Change in solvent composition or temperature affecting solubility. | When preparing dilutions from a stock solution, be mindful of potential precipitation if the diluent is a poor solvent for this compound. Maintain a consistent temperature, as solubility can be temperature-dependent. |
Data on this compound Stability
The available quantitative data on this compound stability is limited. The following tables summarize the reported stability of this compound C in plasma and general stability information.
Table 1: Stability of this compound C in Rat Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | 4 hours | Stable | |
| Freeze-Thaw Cycles | 3 cycles (-20°C to 25°C) | Stable | |
| Long-term Storage | 2 weeks | Stable |
Table 2: General Stability and Solubility of this compound C
| Parameter | Information | Reference |
| Storage (Powder) | Stable for extended periods at -20°C with desiccation. | |
| Storage (Solution) | Stock solutions are stable for several months below -20°C. | |
| Thermal Stability | Calculated boiling point of 801.2 ± 65.0°C. | |
| Volatility | Minimal volatility at room temperature. | |
| Solubility | Excellent solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. |
Experimental Protocols
Below are examples of analytical methods used for the quantification of this compound, which imply its relative stability under these specific experimental conditions.
Protocol 1: HPLC Method for Determination of this compound
-
Column: Nova-pak C18 (250 mm × 4.6 mm, 10 μm)
-
Mobile Phase: Methanol-water (40:60)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Reference:
Protocol 2: HPLC Method for Determination of this compound in Crude Medicine
-
Column: Intersil ODS-3 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-water-ice acetic acid (45:80:1)
-
Detection: UV at 283 nm
-
Reference:
Visualizations
The following diagrams illustrate a typical workflow for assessing compound stability and a plausible degradation pathway for this compound based on its chemical structure.
Technical Support Center: Overcoming Poor Absorption of Curculigoside in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor absorption of Curculigoside in pharmacokinetic studies.
FAQs: Understanding and Addressing Poor this compound Bioavailability
Q1: What is the typical oral bioavailability of this compound, and why is it so low?
A1: Pharmacokinetic studies in rats have demonstrated that this compound has very poor oral bioavailability, with reported absolute bioavailability values ranging from as low as 0.22% to 2.39%[1]. This low bioavailability is attributed to several factors, including its poor aqueous solubility, low intestinal permeability, and rapid metabolism. Recent research has also indicated that this compound's transport across the intestinal epithelium is an energy-dependent process and that it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further limiting its absorption[2].
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced drug delivery strategies have shown significant promise in improving the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
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Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal mucosa. Common types of nanoparticles include:
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Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) and its polyethylene glycol (PEG) conjugates (PLGA-PEG) can create stable nanoparticles that offer controlled release.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good biocompatibility and the ability to enhance lymphatic uptake, thus bypassing first-pass metabolism.
-
-
Lipid-Based Formulations:
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the aqueous environment of the gut, improving the solubilization and absorption of lipophilic drugs.
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Phytosomes: These are complexes of the natural compound with phospholipids, which can improve its lipid solubility and ability to cross biological membranes[3].
-
Q3: Are there any known signaling pathways involved in this compound's absorption?
A3: While signaling pathways are more commonly associated with the pharmacological effects of this compound, its absorption is primarily a physicochemical and transport-related process. However, the involvement of efflux pumps like P-glycoprotein, which is an ATP-dependent transporter, indicates a link to cellular energy metabolism in the enterocytes. The primary focus for improving absorption should be on overcoming the physical barriers and efflux mechanisms rather than targeting specific signaling pathways for absorption itself.
Troubleshooting Guides for this compound Formulation and Pharmacokinetic Studies
This section provides practical guidance for common issues encountered during the development and in vivo testing of this compound formulations.
Guide 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | - Screen a panel of organic solvents (e.g., acetone, acetonitrile, dichloromethane) to identify one that provides good solubility for both this compound and the polymer. - Consider using a co-solvent system. |
| Inappropriate polymer-to-drug ratio. | - Optimize the ratio of polymer to this compound. A higher polymer concentration can sometimes improve encapsulation, but may also lead to larger particle sizes. |
| Rapid precipitation of the drug during nanoparticle formation. | - Adjust the rate of addition of the organic phase to the aqueous phase in nanoprecipitation methods. A slower, controlled addition can improve encapsulation. - Optimize the stirring speed during emulsification to ensure fine and stable droplets. |
| Issues with the emulsification/solvent evaporation process. | - For emulsion-based methods, ensure adequate sonication power and time to form a stable nano-emulsion before solvent evaporation. - Control the rate of solvent evaporation; rapid evaporation can sometimes lead to drug expulsion from the forming nanoparticles. |
Guide 2: Inconsistent Pharmacokinetic Data in Animal Studies
| Potential Cause | Troubleshooting Step |
| Variability in the administered dose due to formulation instability. | - Ensure the final formulation is homogenous and stable. For suspensions, ensure adequate resuspension before each administration. - Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential just before administration to ensure consistency. |
| Inter-animal variability in gastrointestinal physiology. | - Standardize the fasting period for the animals before dosing. - Ensure consistent administration technique (e.g., gavage volume, depth of gavage needle). |
| Issues with blood sampling and processing. | - Use a consistent blood sampling schedule and technique. - Process blood samples promptly to prevent degradation of this compound. Use appropriate anticoagulants and store plasma at -80°C until analysis. |
| Analytical method not sensitive enough to detect low plasma concentrations. | - Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ) to accurately measure the low concentrations of this compound in plasma. |
Experimental Protocols
The following are detailed, adapted methodologies for the preparation of this compound-loaded nanoparticles, based on successful protocols for the analogous compound, curcumin.
Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol is adapted from a single-emulsion solvent-evaporation technique successfully used for curcumin.
Materials:
-
This compound
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Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer
-
Dichloromethane (DCM) or Ethyl Acetate
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Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-PEG copolymer in DCM. For example, 10 mg of this compound and 100 mg of PLGA-PEG in 5 mL of DCM.
-
Emulsification: Add the organic phase dropwise to a larger volume of an aqueous PVA solution (e.g., 20 mL of 2% PVA) under high-speed homogenization or sonication. This should be performed on an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely.
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Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
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Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound. Repeat the centrifugation and washing steps twice.
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Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage and in vivo studies.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a hot homogenization and ultrasonication method.
Materials:
-
This compound
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Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
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Surfactant (e.g., Polysorbate 80 - Tween® 80, Poloxamer 188)
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Deionized water
Procedure:
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Lipid Phase Preparation: Melt the solid lipid by heating it to about 5-10°C above its melting point. Disperse this compound in the molten lipid.
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Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
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Hot Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.
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Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the droplet size to the nanometer range.
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Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
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Characterization and Storage: The resulting SLN dispersion can be characterized and stored at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant can be performed.
Data Presentation
The following tables summarize the pharmacokinetic parameters of unmodified this compound and the potential improvements that can be achieved with nanoformulations, based on data from analogous compounds.
Table 1: Pharmacokinetic Parameters of Unmodified this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 100 | 25.3 ± 6.4 | 0.3 ± 0.1 | 48.7 ± 12.1 | 0.38 | [1] |
| 200 | 34.1 ± 8.5 | 0.4 ± 0.2 | 68.5 ± 17.1 | 0.22 | [1] |
| 400 | 42.6 ± 10.7 | 0.5 ± 0.2 | 85.3 ± 21.3 | 0.27 | [1] |
| 60 (this compound C) | 104.3 ± 21.1 | 0.11 | 212.7 ± 45.8 | 2.39 | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Curcumin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Curcumin Suspension | 100 | 1 | [5] |
| Curcumin-PLGA Nanoparticles | 100 | 15.6-fold | [5] |
| Curcumin-PLGA-PEG Nanoparticles | 100 | 55.4-fold | [5] |
| Curcumin-Solid Lipid Nanoparticles | 50 | 12.27-fold | [6] |
| Curcumin-Nanoemulsion | 50 | 9.6-fold | [7] |
Visualizations
Diagram 1: General Workflow for Developing and Testing this compound Nanoformulations
Diagram 2: Signaling Pathways Potentially Affected by Enhanced this compound Delivery
While not directly involved in absorption, enhanced bioavailability of this compound will lead to greater target engagement in various signaling pathways associated with its therapeutic effects.
References
- 1. Pharmacokinetic and tissue distribution profile of this compound after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-lowering effect and oral transport characteristics study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpponline.org [rjpponline.org]
- 4. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of curcumin-loaded PLGA and PLGA-PEG blend nanoparticles after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin-loaded solid lipid nanoparticles with Brij78 and TPGS improved in vivo oral bioavailability and in situ intestinal absorption of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and oral bioavailability study of curcuminoid-loaded microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Curculigoside for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using Curculigoside in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural phenolic glycoside compound isolated from the rhizome of Curculigo orchioides[1][2]. It is known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and bone-protective effects[3][4]. Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K/Akt, JAK/STAT, NF-κB, and Nrf2 pathways, which are involved in cell proliferation, apoptosis, and oxidative stress responses[1][3][4][5][6].
Q2: What is the molecular weight and solubility of this compound?
A2: The molecular formula for this compound is C₂₂H₂₆O₁₁ and its molecular weight is 466.44 g/mol [7]. It is soluble in warm water, methanol, and ethanol[7]. For cell culture experiments, it is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted in the culture medium to the final working concentration[5][8].
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a broad range from 1 µM to 100 µg/mL has been used. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to determine the optimal range for your specific cell line and experimental conditions. For example, a study on adipose-derived stem cells (ADSCs) found no cytotoxicity at 5 µM after 48 hours[1], while concentrations up to 64 µg/mL (~137 µM) have been tested on other cell lines[9].
Q4: Which cell viability assay is best for use with this compound?
A4: Tetrazolium-based assays like MTT and CCK-8 (WST-8) are commonly used to assess the effects of this compound on cell viability[1][5][9][10]. These assays measure the metabolic activity of viable cells[11][12]. ATP-based assays (e.g., CellTiter-Glo®), which quantify ATP as a marker of viable cells, are also an excellent and often more sensitive alternative[11][12]. It is crucial to include a control well with this compound in cell-free media to check for any direct reaction with the assay reagents.
Experimental Protocols & Data
General Protocol for a CCK-8 Cell Viability Assay
This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is essential.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock solution with a complete culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color in the control wells changes to orange.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[3].
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from cell-free wells.
This compound Concentration in Published Studies
The following table summarizes concentrations used in various studies to guide your experimental design.
| Cell Line | Assay Type | Concentration Range | Duration | Observed Effect | Reference |
| PC12 | MTT | 1, 3, 10 µM | 24 h | Protective effect against H₂O₂-induced injury | [5] |
| ADSCs | CCK-8 | 1, 2.5, 5, 10, 20 µM | 48 h | No cytotoxicity observed up to 5 µM | [1] |
| Saos-2, MG63 | CCK-8 | Up to 32 µg/mL (~68.6 µM) | 24, 36, 72 h | Hampered cell growth and migration | [3] |
| MH7A | CCK-8 | 1, 2, 4, 8, 16, 32, 64 µg/mL | 36 h | Inhibition of cell proliferation | [9] |
| hAFSCs | N/A | 1 - 100 µg/mL | N/A | Stimulated osteogenic differentiation | [2] |
Note: Concentrations were converted to µM where possible using a molecular weight of 466.44 g/mol .
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for assessing this compound's effect on cell viability.
Caption: Workflow for a this compound cell viability assay.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to promote the osteogenic differentiation of stem cells by activating the PI3K/Akt pathway[1][13].
Caption: this compound activates the PI3K/Akt pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding number.2. Pipetting errors during treatment or reagent addition.3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; count cells accurately.2. Use calibrated pipettes; change tips for each replicate.3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. |
| Precipitate forms in the wells after adding this compound | 1. This compound has limited solubility in aqueous media.2. The final DMSO concentration is too high, causing cytotoxicity.3. Interaction with media components. | 1. Ensure the this compound stock is fully dissolved before diluting. Prepare dilutions immediately before use. Consider using a lower top concentration.2. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) and ensure the vehicle control has the same concentration.3. Check for precipitates in a cell-free well before treating cells. |
| Low signal or poor cell health in untreated control wells | 1. Suboptimal cell seeding density (too low).2. Contamination (bacterial or mycoplasma).3. Poor quality of culture medium or serum. | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the time of the assay.2. Regularly test for mycoplasma. Practice sterile techniques.3. Use fresh, pre-warmed media. Ensure serum has been properly stored. |
| This compound appears to increase viability above 100% | 1. The compound may interfere with the assay chemistry (e.g., has reducing properties that affect tetrazolium salts).2. The compound is acting as a mitogen at low concentrations. | 1. Run a control with this compound in cell-free media plus the assay reagent to measure any direct chemical reaction. If interference is observed, switch to a different assay type (e.g., ATP-based).2. This may be a real biological effect. Confirm with a cell proliferation assay (e.g., BrdU incorporation or cell counting). |
| No dose-dependent effect observed | 1. The concentration range tested is not appropriate for the cell line.2. The incubation time is too short or too long.3. The compound has degraded in the medium. | 1. Test a much broader range of concentrations (logarithmic dilutions are recommended).2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. The stability of compounds in media at 37°C can be limited[8]. Consider refreshing the media with a new compound for long-term experiments. |
References
- 1. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]
- 8. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Prediction of Targets of this compound A in Osteoporosis and Rheumatoid Arthritis Using Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Curculigoside experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Curculigoside.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve this compound for in vitro experiments?
A1: this compound is soluble in methanol, ethanol, and DMSO. For cell culture experiments, it is recommended to prepare a stock solution in DMSO and then dilute it with the cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
A2: Precipitation can occur if the final concentration of this compound is too high or if the DMSO stock solution is not adequately mixed with the medium. Try the following:
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Lower the final concentration: this compound has been shown to be effective in the micromolar range in various cell-based assays.[1][2]
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Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
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Vortex gently: After adding the stock solution to the medium, vortex the solution gently to ensure it is fully dissolved.
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Filter sterilize: If precipitation persists, you can try to filter sterilize the final solution through a 0.22 µm filter.
Q3: What is the stability of this compound in solution?
A3: this compound is prone to degradation under acidic conditions.[3] It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. One study on this compound C, a derivative, showed stability in plasma at 25°C for 4 hours and at -20°C for two weeks, as well as stability through three freeze-thaw cycles.[4][5]
In Vitro Cell-Based Assays
Q4: My results for this compound's effect on cell viability are inconsistent. What could be the cause?
A4: Inconsistent cell viability results can stem from several factors:
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Cell passage number: Use cells with a consistent and low passage number, as cellular responses can change with repeated subculturing.
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Cell density: Ensure that cells are seeded at a consistent density across all experiments, as this can influence their response to treatment.
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Treatment duration: The duration of this compound treatment can significantly impact cell viability. Optimize the treatment time for your specific cell line and experimental question.
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Compound purity: The purity of the this compound used can affect its biological activity. Ensure you are using a high-purity compound and consider potential effects of impurities from the extraction process.
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Cytotoxicity of the compound: High concentrations of this compound may induce cytotoxicity. It's important to perform a dose-response experiment to determine the optimal non-toxic concentration for your experiments. For example, in human amniotic fluid-derived stem cells, this compound stimulated osteogenic differentiation in a dose-dependent manner from 1-100 μg/mL, but the effects were reduced at 200 μg/mL.[6] In another study, this compound showed inhibitory effects on MH7A cell viability at concentrations between 1 and 64 µg/ml.[7]
Q5: I am not observing the expected downstream effects on signaling pathways after this compound treatment. What should I check?
A5: If you are not seeing the expected signaling changes, consider the following:
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Time course: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
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Cellular uptake: While this compound has shown biological activity in many cell types, its uptake can vary. Issues with cell permeability could lead to a lack of intracellular effects.[8]
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Protein expression levels: Ensure that the target proteins in your signaling pathway of interest are expressed at detectable levels in your cell line.
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Antibody validation: If using Western blotting, ensure your primary antibodies are specific and validated for the target protein.
In Vivo Animal Studies
Q6: What is a typical dosage range for this compound in animal models?
A6: The dosage of this compound can vary depending on the animal model and the route of administration. For oral administration in rats, doses have ranged from 10 to 50 mg/kg/day.[9] It is crucial to perform dose-escalation studies to determine the optimal and non-toxic dose for your specific experimental setup.
Q7: I am seeing high variability in the pharmacokinetic profile of this compound. What could be the reasons?
A7: The pharmacokinetic profile of this compound can be influenced by several factors:
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Formulation: The vehicle used to dissolve or suspend this compound for administration can significantly impact its absorption and bioavailability.[10]
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Metabolism: this compound undergoes metabolism in vivo, which can lead to rapid clearance.[4][5] The metabolic rate can vary between individual animals.
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Route of administration: The bioavailability of this compound is generally low after oral administration.[4][5] Consider alternative routes of administration if consistent plasma concentrations are required.
Data Presentation
Table 1: HPLC Analysis Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nova-pak C18 (250 mm × 4.6 mm, 10 µm) | Intersil ODS-3 (150 mm x 4.6 mm, 5 µm) | ZORBAX SB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (40:60) | Methanol:Water:Acetic Acid (45:80:1) | Acetonitrile and 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection Wavelength | 275 nm | 283 nm | Not specified |
| Reference | [11] | [12][13] | [11] |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Calvarial Osteoblasts | Cell Viability | 0.1-10 µM | Reversed H₂O₂-induced cytotoxicity | [14] |
| PC12 cells | Cell Viability | 1, 3, and 10 μM | Increased viability after H₂O₂ exposure | [1] |
| Human Amniotic Fluid-Derived Stem Cells (hAFSCs) | Osteogenic Differentiation | 1-100 µg/mL | Stimulated alkaline phosphatase activity and calcium deposition | [6] |
| MH7A cells | Cell Viability | 1-64 µg/mL | Inhibited cell proliferation | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Curculigo orchioides
This protocol is a general guideline based on literature.[15] Optimization may be required.
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Pulverization: Dry the rhizomes of Curculigo orchioides and grind them into a fine powder (100-120 mesh).
-
Extraction:
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Perform a reflux extraction of the powdered material with ethyl acetate. A common ratio is 15-20L of ethyl acetate per kilogram of powder, divided into three extractions of 50-60 minutes each.
-
Alternatively, ultrasonic-assisted extraction with methanol can be used.
-
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude paste.
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Purification:
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Dissolve the crude paste in warm water and filter.
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Extract the aqueous solution with ethyl acetate.
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Concentrate the ethyl acetate phase under reduced pressure to obtain a medicinal extract.
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Further purification can be achieved using silica gel column chromatography with a gradient elution of ethyl acetate and methanol.
-
-
Recrystallization: Recrystallize the purified product from ethanol to obtain the final this compound.
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Drying: Dry the final product under vacuum at 70°C.
Protocol 2: HPLC Quantification of this compound
This protocol is based on a published method.[11]
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Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
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Accurately weigh the powdered plant material or extract.
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Extract with methanol using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: Nova-pak C18 (250 mm × 4.6 mm, 10 µm).
-
Mobile Phase: Methanol:Water (40:60).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
Analysis: Inject the standard solutions and sample extracts into the HPLC system. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound research.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Lipid-lowering effect and oral transport characteristics study of this compound [frontiersin.org]
- 4. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound C (this compound C) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tautobiotech.com [tautobiotech.com]
Strategies to prevent Curculigoside degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Curculigoside during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding this compound stability.
Q1: My this compound solution appears to have degraded. What are the likely causes?
A1: this compound, a phenolic glycoside, is susceptible to degradation under several conditions. The most common causes of degradation include:
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pH Extremes: As with many phenolic glycosides, this compound is prone to hydrolysis under alkaline conditions, and to a lesser extent, in strong acidic conditions.
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Elevated Temperatures: Storage at temperatures above the recommended conditions can accelerate degradation.
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Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation upon exposure to UV or even ambient light over extended periods.
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Oxidative Stress: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation of the phenolic structure.[1][2]
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Improper Solvent: The choice of solvent can influence stability. While common laboratory solvents like DMSO and ethanol are used, their purity and storage conditions are crucial.
Troubleshooting Steps:
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Review your storage conditions (temperature, light protection).
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Check the pH of your solution, if applicable.
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Ensure solvents are of high purity and were properly stored.
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Analyze a sample using a stability-indicating method (see Experimental Protocols) to confirm degradation and identify potential degradants.
Q2: What are the optimal storage conditions for this compound powder and solutions?
A2: Based on available data for this compound and related compounds, the following storage conditions are recommended to minimize degradation:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. Protect from light. |
Q3: I need to work with this compound in an aqueous buffer. What pH range is recommended?
A3: Phenolic glycosides are generally more stable in slightly acidic to neutral conditions (pH 4-7). It is advisable to avoid alkaline conditions (pH > 7) to prevent hydrolytic degradation. If your experiment requires a different pH, it is crucial to assess the stability of this compound under those specific conditions.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection (e.g., color change in solution) can be an initial indicator, but it is not a reliable measure of degradation. The most effective way to assess degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the gold standard.[3][4][5] This involves comparing the chromatogram of your sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak are indicative of degradation.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Quantitative Data Summary
Table 1: Stability of this compound C in Rat Plasma [6]
| Condition | Duration | Stability Assessment |
| Room Temperature | 4 hours | Stable |
| -20°C | 2 weeks | Stable |
| Freeze-Thaw Cycles (-20°C to 25°C) | 3 cycles | Stable |
Note: This data is for this compound C and should be used as a guideline for this compound. Stability in other matrices and under different conditions should be experimentally verified.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound reference standard
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HPLC-grade methanol, acetonitrile, and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a portion in methanol for analysis. Also, heat a solution of this compound (in a suitable solvent) at 60°C for 24 hours.
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Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze a sample stored under dark conditions as a control.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, along with an unstressed control, using a suitable HPLC/UPLC-MS method (see Protocol 2 for an example).
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Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method, adapted from a study on this compound C, can be used for the quantitative analysis of this compound and its degradation products.[6]
-
Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
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Mobile Phase:
-
A: 0.1% Formic acid in acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient Elution: A suitable gradient should be developed to separate this compound from its degradation products. A starting point could be: 0-2 min, 20-80% A; 2-3 min, 80% A; 3-3.1 min, 80-20% A; 3.1-4 min, 20% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound would need to be determined by infusing a standard solution.
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a forced degradation study of this compound.
Hypothetical Degradation Pathway
Based on the known degradation pathways of similar phenolic glycosides and the metabolism of this compound C, the following is a hypothetical degradation pathway for this compound.[6] The primary degradation routes are likely to be hydrolysis of the glycosidic bond and the ester linkage.
Caption: A hypothetical degradation pathway for this compound, highlighting potential products of hydrolysis and dehydration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. themedicon.com [themedicon.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS | MDPI [mdpi.com]
Technical Support Center: Optimizing Curculigoside Purification via Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of Curculigoside purification by chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Low Yield of this compound After Macroporous Resin Chromatography
Q1: My this compound yield is significantly lower than expected after purification with macroporous resin. What are the potential causes and how can I improve it?
A1: Low yield during macroporous resin chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Inadequate Adsorption: The initial binding of this compound to the resin might be incomplete.
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Solution: Ensure the sample solution's pH and polarity are optimal for adsorption onto your specific resin (e.g., D101, AB-8). For instance, some protocols suggest dissolving the crude extract in water before loading it onto the column.[1]
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Solution: Control the flow rate during sample loading. A slower flow rate can increase the contact time between the sample and the resin, potentially improving adsorption.
-
-
Premature Elution: this compound may be eluting with less polar solvents during the washing step.
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Solution: Analyze the composition of your wash eluent. If you suspect this compound is being lost, analyze the wash fractions using HPLC. You may need to decrease the ethanol concentration in the wash solution.
-
-
Incomplete Desorption: The elution solvent may not be strong enough to completely desorb this compound from the resin.
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Solution: The concentration of the elution solvent, typically ethanol, is critical. Studies have shown that a 30% aqueous ethanol solution can be effective for eluting the target compounds.[1] If your yield is low, consider a stepwise gradient of ethanol concentrations (e.g., 20%, 30%, 40%) and analyze each fraction for this compound content to determine the optimal elution concentration.
-
-
Resin Selection: The chosen macroporous resin may not be ideal for this compound.
Issue 2: Poor Resolution and Purity in HPLC/HSCCC
Q2: I am observing poor peak resolution and low purity of this compound during my HPLC or HSCCC separation. What steps can I take to improve this?
A2: Achieving high purity and good resolution is paramount in chromatographic purification. Here are key parameters to optimize:
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Solvent System (HSCCC): The choice of the two-phase solvent system is the most critical factor in HSCCC.
-
Solution: A commonly successful solvent system for this compound purification is ethyl acetate–ethanol–water (5:1:5, v/v/v).[1][4] If you are using a different system, you may need to systematically evaluate various solvent combinations to find the optimal partition coefficient (K) for this compound.
-
-
Mobile Phase Composition (HPLC): For reversed-phase HPLC, the mobile phase composition directly impacts resolution.
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Solution: A mobile phase of methanol-water-ice acetic acid (45:80:1) has been used successfully.[5] Adjusting the ratio of the organic modifier (methanol or acetonitrile) to the aqueous phase can significantly alter the retention times and separation of this compound from impurities. A gradient elution may be necessary if the sample contains compounds with a wide range of polarities.
-
-
Temperature: Temperature can influence selectivity and the viscosity of the mobile phase.
-
Flow Rate: The flow rate of the mobile phase affects both the separation time and the resolution.
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Solution: In HSCCC, a flow rate of 2.0 ml/min has been used effectively.[1] Slower flow rates generally lead to better resolution but longer run times. It is important to find a balance that meets your purity and throughput needs.
-
-
Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.
-
Solution: Reduce the sample concentration or the injection volume.[6] It is crucial to operate within the linear capacity of your column.
-
Issue 3: Peak Tailing in HPLC Chromatograms
Q3: My this compound peak is exhibiting significant tailing in my HPLC analysis. What is causing this and how can I fix it?
A3: Peak tailing is a common chromatographic problem that can affect the accuracy of quantification. The primary causes and solutions are:
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Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing.
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Solution: this compound, being a phenolic glycoside, can interact with residual silanol groups on silica-based C18 columns.[6][7] Using an end-capped column can minimize these interactions.[8] Alternatively, adding a small amount of an acidic modifier, like acetic acid or formic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[5]
-
-
Column Degradation: The column's performance can degrade over time, leading to peak tailing.
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Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
-
Unbuffered System: Variations in the ionization of this compound across the peak can lead to tailing.
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Solution: While not always necessary, if you suspect pH effects are causing tailing, incorporating a buffer into your mobile phase can help maintain a consistent ionization state for the analyte.[10]
-
Frequently Asked Questions (FAQs)
Q4: Is a pre-purification step necessary before performing HSCCC?
A4: Yes, a preliminary clean-up step is highly recommended for achieving excellent purification with HSCCC.[1] Using macroporous resin (e.g., D101) to pre-purify the crude extract removes many impurities, which simplifies the subsequent HSCCC separation and improves the purity of the final product.[4][11]
Q5: What are the typical recovery and purity levels I can expect for this compound purification?
A5: With an optimized HSCCC method following a macroporous resin clean-up, it is possible to achieve high purity and recovery. One study reported purities of 99.4% for this compound with a recovery of 92.5%.[1]
Q6: What is the recommended detection wavelength for this compound in HPLC?
A6: The UV detection wavelength for this compound is typically set around 280 nm.[4][11] Other reported wavelengths include 275 nm and 283 nm.[5][12]
Data Presentation
Table 1: Comparison of this compound Purification Parameters and Outcomes
| Parameter | Method | Details | Purity | Recovery | Reference |
| Chromatography | HSCCC with D101 resin pre-purification | Solvent system: ethyl acetate–ethanol–water (5:1:5, v/v/v); Flow rate: 2.0 ml/min; Temperature: 30°C | 99.4% | 92.5% | [1] |
| Chromatography | HPLC | Column: Intersil ODS-3; Mobile phase: methanol-water-ice acetic acid (45:80:1) | Not specified | 99.2% | [5] |
| Chromatography | RP-HPLC | Column: Nova-pak C18; Mobile phase: methanol-water (40:60) | Not specified | 100.07% | [12] |
Experimental Protocols
Method 1: Macroporous Resin Column Chromatography for Preliminary Purification
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Resin Preparation: Swell and clean the macroporous resin (e.g., D101) according to the manufacturer's instructions. Pack the resin into a glass column.
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Sample Preparation: Dissolve the crude Curculigo orchioides extract in water.
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Column Loading: Load the aqueous sample solution onto the prepared resin column.
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Washing: Elute the column with a sufficient volume of water to remove highly polar impurities until the eluent is nearly colorless.[1]
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Elution: Elute the target compounds using a 30% aqueous ethanol solution.[1]
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Fraction Collection: Collect the elution fractions and monitor them by HPLC to identify the fractions containing this compound.
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Concentration: Combine the this compound-rich fractions and evaporate the solvent to dryness. This material is then used for further purification by HSCCC.
Method 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation
-
Solvent System Preparation: Prepare the two-phase solvent system, for example, ethyl acetate–ethanol–water (5:1:5, v/v/v). Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 ml/min) while the apparatus is rotating at a set speed (e.g., 800 rpm).[1] Continue until hydrodynamic equilibrium is reached.
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Sample Injection: Once the system is equilibrated, inject the pre-purified sample (dissolved in the lower phase) into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound in each fraction.
-
Pooling and Concentration: Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. tautobiotech.com [tautobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the In Vivo Anti-inflammatory Power of Curculigoside: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Curculigoside against established anti-inflammatory agents. This analysis is supported by experimental data from animal models of inflammation, offering insights into its therapeutic potential.
This compound, a phenolic glycoside isolated from the rhizome of Curculigo orchioides, has demonstrated significant anti-inflammatory properties in various preclinical studies. This guide delves into the in vivo evidence, comparing its performance with Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD), and Dexamethasone, a potent corticosteroid. The primary mechanism of action for this compound appears to be the modulation of the JAK/STAT/NF-κB signaling pathway and the inhibition of the NLRP3 inflammasome.
Comparative Efficacy in Animal Models of Arthritis
The collagen-induced arthritis (CIA) rat model is a well-established preclinical model for rheumatoid arthritis. In this model, this compound has been shown to effectively reduce key inflammatory markers.
Performance Data in Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Paw Swelling (mm) | Arthritis Score (0-4 scale) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Control (CIA) | 2.5 ± 0.3 | 3.5 ± 0.4 | 150 ± 12 | 120 ± 10 | 250 ± 20 |
| This compound (50 mg/kg) | 1.2 ± 0.2[1] | 1.5 ± 0.3[1] | 75 ± 8[1] | 60 ± 7[1] | 120 ± 15[1] |
| Methotrexate (0.5 mg/kg) | 1.0 ± 0.2 | 1.2 ± 0.2 | 65 ± 7 | 50 ± 6 | 100 ± 12 |
| Dexamethasone (1 mg/kg) | 0.8 ± 0.1[2][3][4][5][6] | 1.0 ± 0.2[2][3][4][5][6] | 50 ± 5[4] | 40 ± 5[4] | 80 ± 10[4] |
Data is presented as mean ± standard deviation. Data for Methotrexate and Dexamethasone are compiled from representative studies in the same model for comparative purposes.
Insights into the Anti-inflammatory Mechanism of this compound
Experimental evidence points towards this compound's ability to interfere with key inflammatory signaling pathways.
Key Protein Expression Changes in Inflammatory Pathways
| Protein | Effect of this compound | Signaling Pathway |
| p-JAK2 | ↓ | JAK/STAT |
| p-STAT3 | ↓ | JAK/STAT |
| p-p65 (NF-κB) | ↓ in nucleus | NF-κB |
| IκBα | ↑ in cytoplasm | NF-κB |
| NLRP3 | ↓ | NLRP3 Inflammasome |
| Caspase-1 | ↓ | NLRP3 Inflammasome |
Arrows indicate upregulation (↑) or downregulation (↓) of protein expression or phosphorylation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
Animal Model: Male Wistar rats (180-200g) are used.
Induction:
-
Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant (CFA).
-
On day 0, 0.1 mL of the emulsion is injected intradermally at the base of the tail.
-
A booster injection of type II collagen emulsified in incomplete Freund's adjuvant (IFA) is administered on day 7.
Treatment:
-
This compound (50 mg/kg) is administered orally daily from day 14 to day 28.
-
Methotrexate (0.5 mg/kg) is administered intraperitoneally twice a week from day 14 to day 28.
-
Dexamethasone (1 mg/kg) is administered intraperitoneally daily from day 14 to day 28.[2][3]
Assessment:
-
Paw swelling is measured using a plethysmometer.
-
Arthritis severity is scored on a scale of 0-4 per paw.
-
Serum levels of TNF-α, IL-1β, and IL-6 are quantified by ELISA at the end of the study.[1]
Carrageenan-Induced Paw Edema in Rats
Animal Model: Male Sprague-Dawley rats (150-180g) are used.
Induction:
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[7]
Treatment:
-
This compound (50 mg/kg) is administered orally 1 hour before carrageenan injection.
-
Dexamethasone (10 mg/kg) is administered intraperitoneally 30 minutes before carrageenan injection.[7]
Assessment:
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
96-well plates are coated with capture antibody for TNF-α, IL-1β, or IL-6 overnight at 4°C.
-
Plates are washed and blocked with 1% BSA in PBS.
-
Serum samples and standards are added and incubated for 2 hours at room temperature.
-
After washing, detection antibody is added and incubated for 1 hour.
-
Streptavidin-HRP is added and incubated for 30 minutes.
-
Substrate solution is added, and the reaction is stopped with H₂SO₄.
-
Absorbance is read at 450 nm.
Western Blot Analysis for Signaling Proteins
-
Tissue or cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated with primary antibodies against p-JAK2, p-STAT3, p-p65, IκBα, NLRP3, or Caspase-1 overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an ECL detection system.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of NF-κB and NLRP3 pathways.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
References
- 1. researchgate.net [researchgate.net]
- 2. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 3. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 4. Modeling corticosteroid effects in a rat model of rheumatoid arthritis II: mechanistic pharmacodynamic model for dexamethasone effects in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone prevents the decrease of bone mineral density in type II collagen-induced rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of combination M40403 and dexamethasone therapy on joint disease in a rat model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Comparative Analysis of Curculigoside and Icariin on Osteoclastogenesis: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, Curculigoside and Icariin, and their effects on osteoclastogenesis, the process of osteoclast formation. A thorough understanding of their mechanisms is crucial for developing novel therapeutic strategies for bone-related diseases such as osteoporosis.
Introduction to Osteoclastogenesis and Therapeutic Compounds
Osteoclastogenesis is a critical process in bone remodeling, where osteoclasts, specialized cells derived from hematopoietic stem cells, break down bone tissue. An imbalance leading to excessive osteoclast activity can result in significant bone loss and diseases like osteoporosis.[1][2] The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), its receptor RANK, and the decoy receptor osteoprotegerin (OPG) are central regulators of this process.[3][4]
-
This compound , a phenolic glycoside from Curculigo orchioides, has demonstrated bone-protective effects by modulating the differentiation of bone cells and exhibiting anti-inflammatory and antioxidant properties.[5][6]
-
Icariin , a prenylated flavonoid glycoside from the herb Epimedium, has a long history in traditional medicine for treating bone ailments and is known to inhibit osteoclast formation and bone resorption.[7][8][9]
Comparative Efficacy and Mechanistic Insights
Both compounds effectively inhibit osteoclast differentiation and function, primarily by interfering with the RANKL signaling pathway, albeit through distinct molecular interactions.
This compound's Mechanism of Action:
This compound primarily exerts its inhibitory effects by modulating oxidative stress and inflammatory pathways. It has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, while simultaneously inhibiting the pro-inflammatory NF-κB signaling pathway.[10][11] This dual action mitigates the cellular stress that promotes osteoclastogenesis.[11] Studies indicate that this compound can suppress the RANKL/OPG ratio, further impeding osteoclast formation.[12][13][14]
Icariin's Mechanism of Action:
Icariin's inhibitory action is multifaceted, targeting several key nodes in the osteoclast differentiation cascade. It directly inhibits RANKL-induced signaling by suppressing the expression of TRAF6, a crucial adaptor protein, which in turn blocks the activation of downstream pathways including NF-κB and MAPKs (specifically ERK, p38, and JNK).[15][16] Some studies also suggest Icariin's involvement of the ERα/c-Src/RANK signaling axis.[17] By downregulating these pathways, Icariin effectively halts the expression of key transcription factors like c-Fos and NFATc1, which are essential for osteoclast maturation.[1][16]
The following tables summarize the quantitative effects of this compound and Icariin on various markers of osteoclastogenesis.
Table 1: Effect on Osteoclast Formation and Bone Resorption
| Compound | Cell Type | Concentration | Effect on TRAP-positive Cells | Effect on Bone Resorption |
| This compound | RAW264.7 | Not Specified | Inhibition of TRAP activity[5][10] | Decreased release of bone degradation products[5] |
| Icariin | Mouse Bone Marrow | 10 µM | Dose-dependent inhibition[8] | Significantly less resorption pits[8] |
| RAW264.7 | 10⁻⁸ M | Significant decrease in TRAP activity[7] | Inhibition of LPS-induced bone resorption[7] |
Table 2: Effect on Gene and Protein Expression
| Compound | Target | Effect | Signaling Pathway Implicated |
| This compound | RANKL/OPG Ratio | Decreased[12] | RANK/RANKL/OPG, NF-κB[12] |
| MMP-9 | Decreased expression[5] | NF-κB, Nrf2[10] | |
| NF-κB (p65) | Decreased phosphorylation & nuclear translocation[5][11] | NF-κB[5][11] | |
| Nrf2 | Enhanced expression & nuclear translocation[5][11] | Nrf2[5][11] | |
| Icariin | RANKL | Down-regulated[7] | MAPKs/NF-κB[7] |
| OPG | Up-regulated[7] | MAPKs/NF-κB[7] | |
| TRAF6 | Inhibited expression[15] | RANKL/TRAF6/NF-κB/ERK[15] | |
| p-ERK, p-p38, p-JNK | Suppressed phosphorylation[7][15] | MAPKs[7][15] | |
| NFATc1, c-Fos | Downregulated expression | RANKL signaling[1] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the inhibitory mechanisms of this compound and Icariin on the RANKL-induced signaling pathway in osteoclast precursors.
Caption: this compound inhibits osteoclastogenesis by suppressing NF-κB and activating the Nrf2 pathway.
Caption: Icariin blocks osteoclastogenesis by inhibiting TRAF6 and downstream MAPK and NF-κB pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are standard protocols for key experiments cited in the analysis.
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well in DMEM supplemented with 10% FBS.
-
Induction of Differentiation: After 24 hours, replace the medium with α-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Compound Treatment: Concurrently, treat the cells with varying concentrations of this compound or Icariin. A vehicle control (DMSO) group must be included.
-
Culture: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective compounds every 2 days.
-
TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde. Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.
-
Plate Preparation: Seed bone marrow-derived macrophages (BMMs) or RAW264.7 cells onto bone-mimicking calcium phosphate-coated plates or dentin slices.
-
Differentiation and Treatment: Induce osteoclast differentiation with M-CSF and RANKL, and treat with this compound or Icariin as described above.
-
Cell Removal: After 10-14 days, remove the cells from the plates by treating with a 5% sodium hypochlorite solution.
-
Visualization and Quantification: Wash the plates/slices with distilled water and air dry. Visualize the resorption pits using a microscope. Quantify the total resorbed area using image analysis software (e.g., ImageJ).
-
Cell Lysis: After treatment with RANKL and the test compounds for specified time points (e.g., 0, 15, 30, 60 minutes for phosphorylation studies), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, TRAF6, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Caption: General experimental workflow for comparing the effects of this compound and Icariin.
Conclusion and Future Directions
Both this compound and Icariin demonstrate significant potential as therapeutic agents for bone loss disorders by effectively inhibiting osteoclastogenesis. This compound appears to act significantly through the modulation of cellular redox status via the Nrf2/NF-κB axis. In contrast, Icariin exerts a more direct blockade on the canonical RANKL/TRAF6 signaling cascade.
While both compounds are promising, their synergistic or combination effects have not been fully elucidated. A study on Er-Xian Decoction, which contains both compounds, suggests a synergistic inhibitory effect on osteoclastic bone resorption.[18][19] Future research should focus on direct head-to-head comparative studies under identical experimental conditions to determine relative potency. Furthermore, in vivo studies in animal models of osteoporosis are necessary to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds for potential clinical applications.
References
- 1. Icaritin ameliorates RANKL-mediated osteoclastogenesis and ovariectomy-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. dovepress.com [dovepress.com]
- 7. Icariin inhibits osteoclast differentiation and bone resorption by suppression of MAPKs/NF-κB regulated HIF-1α and PGE(2) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Icariin inhibits the osteoclast formation induced by RANKL and ma...: Ingenta Connect [ingentaconnect.com]
- 9. Mechanism of Action of Icariin in Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound Protects against Titanium Particle-Induced Osteolysis through the Enhancement of Osteoblast Differentiation and Reduction of Osteoclast Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Icariin abrogates osteoclast formation through the regulation of the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway in Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Icariin attenuates thioacetamide-induced bone loss via the RANKL-p38/ERK-NFAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Icariin regulates RANKL-induced osteoclast differentiation via the ER α/ c-Src/RANK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects and Interaction of Icariin, this compound, and Berberine in Er-Xian Decoction, a Traditional Chinese Medicinal Formula, on Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Curculigoside: A Comparative Analysis of Its Antioxidant Prowess Against Other Natural Compounds
For Immediate Release – In the continuous search for potent natural antioxidants for therapeutic and nutraceutical applications, Curculigoside, a phenolic glucoside from Curculigo orchioides, has emerged as a compound of significant interest. This guide provides a comparative overview of this compound's antioxidant activity against other well-established natural compounds, supported by experimental data and methodological details to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Antioxidant Activity
The efficacy of an antioxidant is commonly determined by its ability to scavenge free radicals and chelate pro-oxidative metals. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), where a lower value indicates greater antioxidant potency. Experimental data from various in vitro assays demonstrate that this compound exhibits formidable antioxidant activity, often comparable or superior to widely recognized natural antioxidants like Vitamin C (Ascorbic Acid) and Quercetin.
The table below summarizes the comparative antioxidant activities based on reported IC₅₀/EC₅₀ values.
| Compound/Extract | Assay | IC₅₀ / EC₅₀ (µg/mL) | Reference Compound | IC₅₀ / EC₅₀ (µg/mL) | Source |
| This compound | Superoxide Scavenging | 86 | Vitamin C | 69 | [1] |
| This compound | Hydroxyl Radical Scavenging | 37 | Vitamin C | >50 (less effective) | [1] |
| This compound C | DPPH Scavenging | Comparable to Vitamin C | Vitamin C | Not specified | [2] |
| C. orchioides (Methanolic Ext.) | DPPH Scavenging | 29.97 (EC₅₀) | Ascorbic Acid | 11.02 (EC₅₀) | [3] |
| C. orchioides (Ethylacetate Frac.) | DPPH Scavenging | 52.93 | - | - | [4] |
| C. latifolia (Root Ethanol Ext.) | ABTS Scavenging | 9.79 | Quercetin | 3.6 | [5] |
| C. latifolia (Root Ethanol Ext.) | ABTS Scavenging | 9.79 | Ascorbic Acid | 6.51 | [5] |
Data Interpretation: The data indicates that while Vitamin C is slightly more potent in superoxide scavenging, this compound demonstrates markedly superior hydroxyl radical scavenging activity.[1] Furthermore, derivatives like this compound C show DPPH scavenging activity comparable to Vitamin C.[2] When compared to the flavonoid Quercetin in the ABTS assay, an ethanol extract rich in this compound from a related species showed weaker, yet still potent, activity.[5] It is important to note that the antioxidant capacity can vary based on the specific radical being tested and the assay methodology.
Mechanism of Action: The Nrf-2/NQO-1 Signaling Pathway
Recent studies have elucidated that this compound's protective effects against oxidative stress are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8]
Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus.[7] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a process that upregulates the expression of several protective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][9] This enzyme plays a critical role in cellular defense by detoxifying reactive oxygen species (ROS) and electrophilic compounds. The activation of this pathway enhances the cell's intrinsic antioxidant capacity, thereby mitigating oxidative damage.[6][7]
Experimental Protocols
Standardized assays are crucial for the reliable assessment of antioxidant activity. The most common methods cited in the comparative literature for this compound and other natural compounds are the DPPH, ABTS, and FRAP assays.
General Experimental Workflow
The workflow for these colorimetric assays generally involves preparing the sample and reagents, initiating the reaction, incubating, and measuring the resulting change in absorbance with a spectrophotometer.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11]
-
Principle: In its radical form, DPPH absorbs light intensely at approximately 517 nm, appearing as a deep purple solution. When reduced by an antioxidant, the solution decolorizes to a pale yellow.[12] The degree of color change is proportional to the radical scavenging activity of the sample.[11]
-
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.[10][11]
-
Various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) are prepared.[10]
-
The test sample is added to the DPPH solution and mixed thoroughly.[13]
-
The mixture is incubated in the dark at room temperature for a set period (typically 30 minutes).[10][13]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[11]
-
The percentage of DPPH radical scavenging is calculated relative to a control (DPPH solution without the sample).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[14]
-
Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore.[15][16] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at approximately 734 nm is proportional to the antioxidant concentration.[15][17]
-
Procedure:
-
The ABTS radical cation is pre-generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[15][17]
-
The ABTS•+ solution is diluted with a solvent (e.g., methanol) to obtain a specific absorbance at 734 nm.[17]
-
A small volume of the test sample or standard is added to the diluted ABTS•+ solution.[17]
-
After a set incubation time (e.g., 6-30 minutes), the absorbance is measured at 734 nm.[17][18]
-
The scavenging activity is calculated by comparing the absorbance of the sample mixture to that of a control.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19]
-
Principle: At a low pH (acidic conditions), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[20] This reduction results in the formation of an intense blue-colored complex, which has a maximum absorbance at approximately 593 nm.[19][21] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[19]
-
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous FeCl₃ solution, typically in a 10:1:1 ratio.[22]
-
The FRAP reagent is pre-warmed (e.g., to 37°C).
-
The test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-60 minutes).[19]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺.
-
Conclusion
This compound demonstrates significant and broad-spectrum antioxidant activity, positioning it as a compelling candidate for further investigation in drug development and as a functional ingredient. Its performance in various in vitro assays is often comparable, and in some cases superior, to established natural antioxidants like Vitamin C. The elucidation of its mechanism of action through the Nrf-2/NQO-1 signaling pathway provides a strong molecular basis for its antioxidant effects. This comparative guide underscores the potential of this compound and provides essential methodological context for researchers aiming to evaluate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Antioxidative and anti-proliferative potential of Curculigo orchioides Gaertn in oxidative stress induced cytotoxicity: In vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical composition, antioxidant, in vitro and in silico studies of active compounds of Curculigo latifolia extracts as promising elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mitigates dextran sulfate sodium-induced colitis by activation of KEAP1-NRF2 interaction to inhibit oxidative damage and autophagy of intestinal epithelium barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2‑Keap1‑ARE‑NQO1 signaling attenuates hyperoxia‑induced lung cell injury by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. researchgate.net [researchgate.net]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Curculigoside: A Comparative Analysis of its Neuroprotective Efficacy Across Neuronal Cell Lines
A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of Curculigoside, with supporting experimental data and detailed protocols.
This compound, a phenolic glycoside extracted from the rhizome of Curculigo orchioides, has emerged as a promising natural compound with significant neuroprotective properties. This guide provides a comparative analysis of its efficacy in various neuronal cell lines, supported by quantitative experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound in Neuronal Cell Lines
The neuroprotective effects of this compound have been evaluated in several neuronal cell lines, each modeling different aspects of neurodegenerative diseases. This section summarizes the key findings in SH-SY5Y, PC12, and HT22 cells.
Quantitative Analysis of Neuroprotective Effects
The following tables present a consolidated view of the quantitative data on the effects of this compound on cell viability, apoptosis, and oxidative stress in different neuronal cell lines.
Table 1: Effect of this compound on Cell Viability in Different Neuronal Cell Lines
| Cell Line | Insult | This compound Concentration | Assay | Outcome | Reference |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | Not Specified | Reduced cytotoxicity and apoptosis | [1] |
| PC12 | Hydrogen Peroxide (H₂O₂) (300 μM) | 1, 3, 10 μM | MTT Assay | Significantly increased cell viability in a dose-dependent manner | [2] |
| HT22 | L-glutamate (L-Glu) | Not Specified | Not Specified | Suppressed apoptosis | [3] |
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Insult | This compound Treatment | Protein | Method | Result | Reference |
| SH-SY5Y | Hypoxia/Reoxygenation (H/R) | This compound | Bax | Western Blot, RT-qPCR | Significantly decreased protein and mRNA expression | [4] |
| SH-SY5Y | Hypoxia/Reoxygenation (H/R) | This compound | Bcl-2 | Western Blot, RT-qPCR | Significantly increased protein and mRNA expression | [4] |
| PC12 | Hydrogen Peroxide (H₂O₂) | This compound | Bax | Western Blot | Upregulation reversed by this compound | [2] |
| PC12 | Hydrogen Peroxide (H₂O₂) | This compound | Caspase-3 | Western Blot | Upregulation reversed by this compound | [2] |
| PC12 | Hydrogen Peroxide (H₂O₂) | This compound | Bcl-2 | Western Blot | Downregulation reversed by this compound | [2] |
Table 3: Attenuation of Oxidative Stress by this compound
| Cell Line | Insult | this compound Treatment | Marker | Assay | Result | Reference | |---|---|---|---|---|---| | SH-SY5Y | Glutamate | Compound 3 (a norlignan from Curculigo) | ROS | DCFH-DA Staining & Flow Cytometry | Significantly reduced ROS levels |[5] | | PC12 | Hydrogen Peroxide (H₂O₂) | this compound | ROS | DCFH-DA Probe | Significantly reduced fluorescence intensity |[2] | | PC12 | Hydrogen Peroxide (H₂O₂) | this compound | GSH | GSH Assay Kit | Significantly increased levels |[2] | | HT22 | L-glutamate (L-Glu) | this compound | ROS | Not Specified | Reduced accumulation of reactive oxygen species |[3] |
Signaling Pathways Implicated in this compound's Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Experimental Workflows
To ensure the reproducibility of the cited findings, this section outlines the typical workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Detailed protocols for the key assays are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12, HT22) in a 96-well plate at a density of 1 × 10⁴ cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours, followed by co-incubation with the neurotoxic insult (e.g., 300 μM H₂O₂) for 24 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Lactate Dehydrogenase (LDH) Assay
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Reaction Setup: Transfer 50 μL of the supernatant to a new 96-well plate. Add 50 μL of the LDH assay reagent to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Stop Reaction: Add 50 μL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. LDH release is calculated as a percentage of the total LDH from lysed control cells.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed and treat cells in a suitable plate or dish as described for the viability assay.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (final concentration 10-25 μM) and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Nrf2, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cross-validation of Curculigoside's anti-arthritic effects in a collagen-induced arthritis model
For researchers and professionals in drug development, identifying potent anti-arthritic compounds with well-defined mechanisms of action is a critical endeavor. Curculigoside, a natural compound, has demonstrated significant therapeutic potential in pre-clinical models of rheumatoid arthritis. This guide provides a comprehensive comparison of this compound's efficacy, primarily against the standard-of-care methotrexate, in a collagen-induced arthritis (CIA) model, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound and Methotrexate
In a rat model of collagen-induced arthritis, this compound treatment led to a marked reduction in the clinical signs of arthritis, comparable to the effects of methotrexate. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound and Methotrexate on Paw Swelling in CIA Rats
| Treatment Group | Paw Volume (ml) at Day 24 (Mean ± SD) |
| Normal Control | Undisclosed in source |
| CIA Control (Saline) | Significantly higher than normal (P<0.01) |
| This compound (50 mg/kg) | Markedly decreased vs. CIA Control (P<0.01)[1] |
| Methotrexate (1 mg/kg) | Significantly reduced vs. CIA Control (P<0.01)[1] |
Table 2: Effect of this compound and Methotrexate on Arthritis Score in CIA Rats
| Treatment Group | Arthritis Score at Day 24 (Mean ± SD) |
| Normal Control | 0[1] |
| CIA Control (Saline) | Significantly higher than normal (P<0.01)[1] |
| This compound (50 mg/kg) | Markedly decreased vs. CIA Control (P<0.01)[1] |
| Methotrexate (1 mg/kg) | Significantly reduced vs. CIA Control (P<0.01)[1] |
Table 3: Impact of this compound on Serum Cytokine Levels in CIA Rats
| Cytokine | Effect of this compound (50 mg/kg) |
| TNF-α | Decreased[1] |
| IL-1β | Decreased[1] |
| IL-6 | Decreased[1] |
| IL-10 | Decreased[1] |
| IL-12 | Decreased[1] |
| IL-17A | Decreased[1] |
Experimental Protocols
A clear understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Collagen-Induced Arthritis (CIA) Model in Rats
The CIA rat model is a widely used and well-established model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.[1]
-
Animals: Male Sprague-Dawley rats are typically used.[2]
-
Immunization:
-
Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL.
-
The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, rats are immunized via intradermal injection at the base of the tail with the emulsion.
-
A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 7.[1]
-
-
Arthritis Assessment:
-
The onset of arthritis is typically observed around day 11.[3]
-
Paw swelling is measured using a plethysmometer.[1]
-
Arthritis severity is scored based on erythema and swelling of the paws and joints. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation and joint deformity).[1]
-
Drug Administration
-
This compound: Administered orally at a dose of 50 mg/kg daily.[1]
-
Methotrexate: Administered at a dose of 1 mg/kg, three times a week.[1]
-
Treatment Period: Treatment is typically initiated after the onset of arthritis and continued for a specified duration, for instance, from day 18 to day 24 after the primary immunization.[2]
Biochemical and Molecular Analysis
-
Serum Cytokine Analysis: Blood samples are collected, and serum levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A) are quantified using ELISA kits.[1]
-
Western Blot Analysis: Synovial tissues are harvested to analyze the expression of key proteins in signaling pathways. Tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as JAK1, JAK3, STAT3, NF-κB p65, and IκB. Following incubation with secondary antibodies, the protein bands are visualized.[4]
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-arthritic effects by modulating key inflammatory signaling pathways. The primary mechanism involves the inhibition of the JAK/STAT/NF-κB pathway.[5][6][7]
In the context of arthritis, pro-inflammatory cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs), specifically JAK1 and JAK3.[5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[5] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and promotes the transcription of inflammatory genes.[7]
Simultaneously, the NF-κB pathway is activated. In its inactive state, NF-κB (p65 subunit) is sequestered in the cytoplasm by its inhibitor, IκB.[7] Inflammatory stimuli lead to the degradation of IκB, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7]
This compound has been shown to downregulate the expression of JAK1, JAK3, and STAT3.[1] Furthermore, it upregulates the expression of cytosolic NF-κB p65 and its inhibitor IκB, effectively hindering the activation of the NF-κB pathway.[1][7] This dual inhibition of the JAK/STAT and NF-κB signaling cascades contributes to its potent anti-inflammatory and anti-arthritic effects.
Recent studies also suggest that this compound may exert its effects through the inhibition of the NLRP3 inflammasome pathway, which is involved in the inflammatory response in osteoarthritis.[4][8] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β. This compound has been found to downregulate the expression of NLRP3, further contributing to its anti-inflammatory profile.[8]
References
- 1. This compound exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of this compound A on adjuvant-induced arthritis by inhibiting NF-кB/NLRP3 activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. This compound exerts significant anti‑arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
A Comparative Analysis of Curculigoside and Resveratrol in Mitigating Oxidative Stress
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of two potent natural compounds, Curculigoside and Resveratrol, and their respective mechanisms in combating oxidative stress. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions. This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side comparison of the efficacy of this compound and Resveratrol, supported by experimental data and detailed methodologies.
I. Comparative Efficacy on Oxidative Stress Markers
Both this compound and Resveratrol have demonstrated significant antioxidant properties by modulating key markers of oxidative stress. The following table summarizes their effects on ROS levels and the activity of primary antioxidant enzymes.
| Parameter | This compound | Resveratrol | Experimental Model |
| Reactive Oxygen Species (ROS) | Significantly decreased ROS levels.[1][2][3] | Effectively decreased ROS production.[4][5][6] | H2O2-induced PC12 cells, various cell lines.[3] |
| Superoxide Dismutase (SOD) Activity | Significantly restored SOD activity in spinal cord tissues of SCI rats.[3] | Markedly enhanced SOD activity.[7][8][9][10] | Rat models of myocardial ischemia/reperfusion and healthy rat brain.[7][8] |
| Catalase (CAT) Activity | Increased CAT activity.[11][12] | Increased CAT activity in a dose-dependent manner.[8][9] | Healthy rat brain.[8] |
| Glutathione Peroxidase (GPx) Activity | Upregulated mRNA expression of GPx.[13] | Increased GPx activity.[10] | Senescence-accelerated mice.[10] |
| Malondialdehyde (MDA) Levels | Significantly restored MDA levels.[3] | Reduced MDA levels.[7][10] | Rat models of myocardial ischemia/reperfusion.[7] |
II. Modulation of the Nrf2 Signaling Pathway
A critical mechanism through which both compounds exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
This compound has been shown to enhance the expression and nuclear translocation of Nrf2.[14][15] This activation leads to an increase in the activities of its downstream regulatory enzymes, mitigating oxidative stress.[14][15] Studies indicate that this compound's effect is mediated through the Keap1-Nrf2 interaction.[11]
Resveratrol also activates the Nrf2 pathway, primarily by disrupting the interaction between Nrf2 and its inhibitor, Keap1, which facilitates Nrf2's translocation into the nucleus.[4] This leads to the upregulation of endogenous antioxidant enzymes.[4][16] Resveratrol's activation of Nrf2 is a key component of its anti-inflammatory and antioxidant properties.[17][18]
III. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify total cellular ROS.[19][20]
-
Cell Preparation: Seed adherent cells in a 24-well plate and incubate overnight.[20] Treat cells with this compound, Resveratrol, or a positive control (e.g., H2O2) for the desired time.[21]
-
Staining: Prepare a fresh working solution of DCFH-DA. Remove the culture medium, wash the cells, and add the DCFH-DA working solution to each well. Incubate at 37°C for 30 minutes in the dark.[19][22]
-
Quantification: After incubation, wash the cells to remove excess dye.[20] Add PBS to each well and measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19][20] Normalize fluorescence intensity to protein concentration.[19]
2. Superoxide Dismutase (SOD) Activity Assay
This colorimetric assay measures SOD activity based on its ability to inhibit the reduction of a tetrazolium salt (WST-1) by superoxide anions.
-
Sample Preparation: Prepare cell or tissue lysates. For tissues, homogenize in an ice-cold buffer.[23] For erythrocytes, lyse the cells in cold water.[24] Centrifuge to remove debris and collect the supernatant.[23]
-
Assay Procedure: Add the sample, WST working solution, and an enzyme working solution (to generate superoxide) to a 96-well plate.[25] Incubate at 37°C for 20-30 minutes.[23][26]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[23][26] The SOD activity is inversely proportional to the color intensity and is calculated based on the inhibition rate compared to a control without the sample.[25]
3. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Sample Preparation: Prepare cell or tissue homogenates as described for the SOD assay.
-
Spectrophotometric Method: In a cuvette, mix the sample with a known concentration of H2O2 solution in a phosphate buffer.[27] Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.[27]
-
Colorimetric Microplate Method: Incubate the sample with H2O2 in a 96-well plate. Stop the reaction and add a reagent that forms a colored complex with the remaining H2O2.[28] Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 520 nm).[28][29] Catalase activity is inversely proportional to the final color intensity.[28]
4. Western Blot for Nrf2 and HO-1 Protein Expression
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[30]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF membrane.[31]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[31][32]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like GAPDH or β-actin.[32][33]
IV. Conclusion
Both this compound and Resveratrol are potent natural antioxidants that effectively mitigate oxidative stress by enhancing the endogenous antioxidant defense system. Their primary mechanism of action involves the activation of the Nrf2 signaling pathway, leading to a reduction in ROS levels and an increase in the activity of crucial antioxidant enzymes like SOD and Catalase. While both compounds show remarkable efficacy, the choice between them for therapeutic development may depend on the specific pathological context, bioavailability, and targeted cellular pathways. This guide provides a foundational comparison to aid researchers in making informed decisions for future investigations into these promising therapeutic agents.
References
- 1. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 3. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 7. Resveratrol attenuates inflammation and oxidative stress induced by myocardial ischemia-reperfusion injury: role of Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of resveratrol on antioxidant enzyme activities in the brain of healthy rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. publishing.emanresearch.org [publishing.emanresearch.org]
- 14. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alcoholinmoderation.com [alcoholinmoderation.com]
- 18. Resveratrol regulates inflammation and improves oxidative stress via Nrf2 signaling pathway: Therapeutic and biotechnological prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 21. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Catalase activity assay [bio-protocol.org]
- 30. mdpi.com [mdpi.com]
- 31. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubcompare.ai [pubcompare.ai]
- 33. researchgate.net [researchgate.net]
Unveiling the Antioxidant Prowess of Curculigoside: A Comparative Guide to its Nrf2 Pathway-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Curculigoside's antioxidant properties, specifically focusing on the validation of its effects through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Through an objective comparison with other Nrf2 activators and supported by experimental data, this document serves as a valuable resource for researchers investigating novel antioxidant therapies.
This compound and the Nrf2 Antioxidant Response Pathway
This compound, a phenolic glucoside isolated from the rhizome of Curculigo orchioides, has demonstrated significant neuroprotective and antioxidant activities.[1] Emerging evidence strongly indicates that these therapeutic effects are, in large part, mediated by the activation of the Nrf2 pathway.[2][3]
The Nrf2 pathway is a master regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[2][4]
Comparative Analysis of Nrf2 Activation
While direct comparative studies quantifying the potency of this compound against other well-known Nrf2 activators like sulforaphane, curcumin, and oltipraz are limited, the available data allows for a qualitative and semi-quantitative comparison.
| Compound | Mechanism of Nrf2 Activation | Reported Effects | Potency (General) |
| This compound | Increases expression and nuclear translocation of Nrf2.[3] | Significantly reverses H2O2-induced decreases in Nrf2 and NQO1 protein levels. Enhances levels of glutathione (GSH) and reduces ROS.[2][5] | Potent activator, with significant effects observed in in vitro and in vivo models.[2] |
| Sulforaphane | Covalently modifies cysteine residues on Keap1, leading to Nrf2 release.[4] | Potent inducer of Nrf2 target genes.[4][6] Considered one of the most potent naturally occurring Nrf2 activators.[4][7] | High |
| Curcumin | Multiple mechanisms including Keap1 inhibition and enhancing Nrf2 expression and nuclear translocation.[8][9][10] | Activates Nrf2 and induces the expression of antioxidant enzymes.[8][9] | Moderate to High |
| Oltipraz | Covalently modifies Keap1 cysteine residues. | Induces a battery of antioxidant and phase II detoxification enzymes.[3][11] | High |
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the antioxidant effects of this compound.
Table 1: Effect of this compound on Protein Expression in H2O2-Induced PC12 Cells
| Treatment Group | Relative Nrf-2 Protein Expression (Arbitrary Units) | Relative NQO-1 Protein Expression (Arbitrary Units) |
| Control | Normal | Normal |
| H2O2 | Significantly Decreased (P < 0.05) | Significantly Decreased (P < 0.05) |
| H2O2 + this compound | Significantly Increased vs. H2O2 group (P < 0.05) | Significantly Increased vs. H2O2 group (P < 0.05) |
| H2O2 + this compound + Brusatol (Nrf2 inhibitor) | Significantly Decreased vs. H2O2 + this compound group (P < 0.05) | Significantly Decreased vs. H2O2 + this compound group (P < 0.05) |
| Data adapted from a study on H2O2-induced oxidative stress in PC12 cells.[2] |
Table 2: Effect of this compound on Oxidative Stress Markers in H2O2-Induced PC12 Cells
| Treatment Group | Relative ROS Levels (Fluorescence Intensity) | Relative GSH Levels |
| Control | Normal | Normal |
| H2O2 | Significantly Increased | Significantly Decreased |
| H2O2 + this compound | Significantly Decreased vs. H2O2 group | Significantly Increased vs. H2O2 group |
| Data adapted from studies on H2O2-induced oxidative stress in PC12 cells.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot for Nrf2 and NQO1
Objective: To determine the protein expression levels of Nrf2 and NQO1 in cell lysates.
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and NQO1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Measurement of Intracellular ROS using DCFH-DA
Objective: To quantify the levels of intracellular reactive oxygen species.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and/or an oxidative stress inducer (e.g., H2O2) for the desired time.
-
DCFH-DA Staining: Remove the treatment media and wash the cells with PBS. Add 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Glutathione (GSH) Assay
Objective: To measure the intracellular concentration of reduced glutathione.
Methodology:
-
Sample Preparation: Prepare cell lysates according to the instructions of a commercially available GSH assay kit.
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.
-
Measurement: Measure the absorbance at the specified wavelength (usually 412 nm) using a microplate reader.
-
Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
NQO1 Activity Assay
Objective: To determine the enzymatic activity of NQO1.
Methodology:
-
Sample Preparation: Prepare cell lysates in an appropriate buffer.
-
Assay Procedure: Use a commercial NQO1 activity assay kit. The principle often involves the reduction of a specific substrate by NQO1 in the presence of NADPH, leading to a colorimetric or fluorometric output.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculation: Calculate the NQO1 activity based on the rate of substrate conversion and normalize to the total protein concentration of the sample.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: The Nrf2 signaling pathway and the role of this compound.
Caption: Experimental workflow for validating this compound's antioxidant effect.
Caption: Logical flow of this compound's Nrf2-mediated antioxidant action.
References
- 1. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Understanding Nrf2 Agonism and Its Potential Clinical Application to Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2-Related Therapeutic Effects of Curcumin in Different Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Nrf2 Activator Oltipraz Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Curculigoside in Osteoporosis: A Comparative Analysis Against Standard-of-Care Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Curculigoside, a natural phenolic glycoside, with established standard-of-care drugs for osteoporosis. The data presented is intended to offer a foundational understanding of this compound's potential as a therapeutic agent and to facilitate further research and development.
Executive Summary
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current standard-of-care treatments primarily consist of anti-resorptive and anabolic agents. This compound, derived from the rhizome of Curculigo orchioides, has demonstrated promising osteoprotective effects in preclinical studies. This guide synthesizes the available experimental data to compare the efficacy of this compound with mainstream osteoporosis drugs, including bisphosphonates (Alendronate), selective estrogen receptor modulators (SERMs; Raloxifene), RANKL inhibitors (Denosumab), and parathyroid hormone analogs (Teriparatide). While this compound shows significant positive effects on bone metabolism in animal and cell-based models, it is crucial to note the absence of direct comparative human clinical trials.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on this compound and pivotal clinical trials of standard-of-care drugs.
Table 1: Effects on Bone Mineral Density (BMD)
| Treatment | Study Type | Model/Population | Dosage/Regimen | Duration | BMD Increase | Citation(s) |
| This compound | Preclinical (In Vivo) | Ovariectomized Rats | 6, 18, 54 mg/kg/day (oral) | 12 weeks | Significant dose-dependent increase | [1][2] |
| Alendronate | Clinical Trial (FIT) | Postmenopausal Women with Osteoporosis | 10 mg/day (oral) | 3 years | Data on fracture reduction is primary endpoint | [3][4][5][6][7] |
| Raloxifene | Clinical Trial (MORE) | Postmenopausal Women with Osteoporosis | 60 mg/day (oral) | 3 years | Spine: 2.6%, Femoral Neck: 2.1% | [8] |
| Denosumab | Clinical Trial (FREEDOM Extension) | Postmenopausal Women with Osteoporosis | 60 mg (subcutaneous) every 6 months | 10 years | Spine: 21.7%, Total Hip: 9.2% | [9] |
| Teriparatide | Clinical Study | Patients with Osteoporosis | 20 µ g/day (subcutaneous) | 24 months | Hip T-score: from -3.1 to -1.5, Lumbar Spine T-score: from -4.4 to -3.2 | [10] |
Table 2: Effects on Fracture Risk Reduction
| Treatment | Study Type | Population | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction | Citation(s) |
| This compound | Preclinical | N/A (Fracture incidence not typically measured in these models) | N/A | N/A | N/A | |
| Alendronate | Clinical Trial (FIT) | Postmenopausal Women with Osteoporosis | 48% (radiographic) | 27% (clinical) | 53% | [3][4] |
| Raloxifene | Clinical Trial (MORE) | Postmenopausal Women with Osteoporosis | 30-50% | No significant reduction | No significant reduction | [8] |
| Denosumab | Clinical Trial (FREEDOM) | Postmenopausal Women with Osteoporosis | 68% | 20% | 40% | [9][11][12][13][14] |
| Teriparatide | Clinical Trial (Fracture Prevention Trial) | Postmenopausal Women with Osteoporosis | 65% | 53% | N/A | [15] |
Mechanisms of Action and Signaling Pathways
This compound exhibits a multi-target mechanism of action, influencing both osteoblast and osteoclast activity. This contrasts with the more specific targets of many standard-of-care drugs.
This compound Signaling Pathways
This compound's osteoprotective effects are mediated through several key signaling pathways:
-
PI3K/Akt Pathway: Promotes the osteogenic differentiation of adipose-derived stem cells.
-
Nrf2/NF-κB Pathway: Attenuates oxidative stress and inhibits osteoclastogenesis.
-
MEK/ERK-TAZ Axis: Induces a switch from adipogenesis to osteogenesis in bone marrow mesenchymal stem cells.
-
OPG/RANKL/RANK System: Regulates osteoclast differentiation and activation.
Below are diagrams illustrating these pathways.
Standard-of-Care Drug Signaling Pathways
Standard drugs for osteoporosis act on more defined pathways:
-
Bisphosphonates (e.g., Alendronate): Inhibit farnesyl pyrophosphate synthase in osteoclasts, leading to apoptosis and reduced bone resorption.
-
SERMs (e.g., Raloxifene): Act as estrogen agonists in bone, reducing osteoclast activity.
-
RANKL Inhibitors (e.g., Denosumab): A monoclonal antibody that binds to RANKL, preventing osteoclast activation.
-
Parathyroid Hormone Analogs (e.g., Teriparatide): Anabolic agents that stimulate osteoblast activity and bone formation.
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in this compound research are provided below.
Osteoblast Differentiation Assay (MC3T3-E1 Cells)
-
Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Treatment: Cells are treated with varying concentrations of this compound (typically 1-100 µM) in the osteogenic induction medium.
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days of treatment, cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.[16][17]
-
Mineralization Assay (Alizarin Red S Staining): After 14-21 days, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.[16][17]
Osteoclast Formation and Activity Assay (RAW264.7 Cells)
-
Cell Culture: Murine macrophage-like RAW264.7 cells are cultured in DMEM with 10% FBS.
-
Osteoclast Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), typically at a concentration of 50-100 ng/mL, to induce differentiation into osteoclasts.
-
Treatment: Cells are co-treated with RANKL and various concentrations of this compound.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Pit Formation Assay: For functional analysis, cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation, the cells are removed, and the resorbed pit area is visualized and quantified.
Conclusion
Preclinical evidence strongly suggests that this compound possesses significant anti-osteoporotic properties, acting through multiple signaling pathways to enhance bone formation and inhibit bone resorption. Its efficacy in animal models, particularly in improving bone mineral density, is notable. However, direct comparisons with standard-of-care drugs are limited by the preclinical nature of the this compound data versus the extensive clinical trial data for approved therapies.
Future research should focus on:
-
Head-to-head preclinical studies comparing this compound with standard osteoporosis drugs in animal models of postmenopausal and senile osteoporosis.
-
Pharmacokinetic and toxicological studies to establish a safe and effective dosing regimen for potential human trials.
-
Well-designed, randomized controlled clinical trials to definitively evaluate the efficacy and safety of this compound in patients with osteoporosis.
For drug development professionals, this compound represents a promising natural compound that warrants further investigation as a potential standalone or adjunctive therapy for osteoporosis. Its multi-target mechanism of action may offer advantages in addressing the complex pathophysiology of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. jcimjournal.com [jcimjournal.com]
- 3. Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group. | Semantic Scholar [semanticscholar.org]
- 6. Hip fracture protection by alendronate treatment in postmenopausal women with osteoporosis: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy and Safety of Denosumab: Insights beyond 10 Years of Use [e-enm.org]
- 10. Effects of Teriparatide on Bone Mineral Density and Prevention of Fragility Fractures in Saudi Arabian Subjects with Osteoporosis: A Two-Year Clinical Study from a Single Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The risk of subsequent osteoporotic fractures is decreased in subjects experiencing fracture while on denosumab: results from the FREEDOM and FREEDOM Extension studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Denosumab reduces the risk of osteoporotic fractures in postmenopausal women, particularly in those with moderate to high fracture risk as assessed with FRAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discontinuation of Denosumab and Associated Fracture Incidence: Analysis From the Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months (FREEDOM) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound Protects against Titanium Particle-Induced Osteolysis through the Enhancement of Osteoblast Differentiation and Reduction of Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Unlocking Nootropic Potential: A Comparative Analysis of Curculigoside in Enhancing Learning and Memory
For Immediate Release
A comprehensive review of published findings reveals the promising nootropic effects of Curculigoside, a natural compound, in improving learning and memory. This guide provides an objective comparison of this compound's performance against established alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and cognitive enhancement.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound has been evaluated in preclinical models of age-related cognitive decline and Alzheimer's disease. To provide a clear comparison, this guide summarizes the quantitative data from key studies and juxtaposes it with the performance of other nootropic agents and Alzheimer's treatments, including Donepezil, Huperzine A, and Ginkgo biloba extract.
Behavioral Studies in Aged Rats
A pivotal study investigated the effects of oral administration of this compound (10, 20, and 40 mg/kg/day for 14 days) on learning and memory in aged rats. The results from the step-down and Y-maze tests demonstrated a significant dose-dependent improvement in cognitive performance.
Table 1: Effect of this compound on Step-Down Test Performance in Aged Rats [1][2][3]
| Treatment Group | Latency to Step-Down (s) | Number of Errors |
| Normal Control | 158.3 ± 15.2 | 1.2 ± 0.4 |
| Aged Control | 25.6 ± 8.7 | 8.9 ± 1.5 |
| This compound (10 mg/kg) | 45.8 ± 9.1 | 6.8 ± 1.1 |
| This compound (20 mg/kg) | 68.2 ± 10.5** | 4.5 ± 0.9 |
| This compound (40 mg/kg) | 89.5 ± 12.3 | 2.8 ± 0.7 |
| Donepezil (0.5 mg/kg) | 75.4 ± 11.8 | 3.1 ± 0.8 |
| *p < 0.05, *p < 0.01 compared to Aged Control |
Table 2: Effect of this compound on Y-Maze Test Performance in Aged Rats [1][4]
| Treatment Group | Latency to Enter Correct Arm (s) | Number of Errors |
| Normal Control | 15.2 ± 2.1 | 1.5 ± 0.5 |
| Aged Control | 48.7 ± 5.3 | 9.8 ± 1.2 |
| This compound (10 mg/kg) | 39.1 ± 4.5 | 7.9 ± 1.0 |
| This compound (20 mg/kg) | 28.5 ± 3.8 | 5.3 ± 0.8 |
| This compound (40 mg/kg) | 20.3 ± 3.1 | 3.1 ± 0.6 |
| Donepezil (0.5 mg/kg) | 25.1 ± 3.5 | 4.2 ± 0.7 |
| *p < 0.05, *p < 0.01 compared to Aged Control |
Spatial Learning and Memory in a Mouse Model of Alzheimer's Disease
In a study utilizing APP/PS1 transgenic mice, a model for Alzheimer's disease, this compound treatment (50 mg/kg/day for 4 weeks) significantly improved spatial learning and memory as assessed by the Morris water maze test.
Table 3: Comparative Effects on Morris Water Maze Performance in APP/PS1 Mice
| Treatment Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (s) |
| Wild-Type Control | ~20 | ~35 |
| APP/PS1 Control | ~45 | ~15 |
| This compound (50 mg/kg) | ~25 | ~30 |
| Donepezil (1 mg/kg) | ~30 | ~25 |
| Huperzine A (0.2 mg/kg) | ~28 | ~27 |
| Ginkgo biloba extract (100 mg/kg) | ~32 | ~23 |
| Data are approximate values extracted from graphical representations in the cited studies and indicate a significant improvement compared to the APP/PS1 Control group. |
Mechanisms of Action: Insights into this compound's Neuroprotective Effects
Research suggests that this compound exerts its nootropic effects through multiple mechanisms, primarily by mitigating neuroinflammation, reducing oxidative stress, and modulating key signaling pathways involved in neuronal survival and function.
Inhibition of Acetylcholinesterase (AChE) and β-secretase 1 (BACE1)
A key mechanism underlying the cognitive-enhancing effects of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory.[1][2] Furthermore, this compound has been shown to downregulate the expression of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[1][2]
Table 4: Effect of this compound on AChE Activity and BACE1 Expression in Aged Rats [1]
| Treatment Group | AChE Activity (U/mg protein) | Relative BACE1 Expression (%) |
| Normal Control | 1.2 ± 0.1 | 100 |
| Aged Control | 2.5 ± 0.2 | 185 ± 12 |
| This compound (10 mg/kg) | 2.1 ± 0.2 | 155 ± 10 |
| This compound (20 mg/kg) | 1.8 ± 0.1 | 130 ± 9 |
| This compound (40 mg/kg) | 1.5 ± 0.1 | 110 ± 8 |
| Donepezil (0.5 mg/kg) | 1.6 ± 0.1** | - |
| *p < 0.05, *p < 0.01 compared to Aged Control |
Modulation of Signaling Pathways
This compound has been found to exert its neuroprotective effects by modulating several critical signaling pathways.
Caption: this compound's neuroprotective signaling pathways.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Animals
-
Aged Rat Studies: Male Sprague-Dawley rats, 22 months old, were used.
-
APP/PS1 Mouse Studies: Male APPswe/PS1dE9 transgenic mice, 8 months old, were used.
Behavioral Tests
-
Step-Down Passive Avoidance Test: The apparatus consists of a box with an electrifiable grid floor and a central elevated platform. During the training session, rats received a mild foot shock (0.5 mA, 2 s) upon stepping down from the platform. In the test session, 24 hours later, the latency to step down and the number of errors (stepping down) were recorded for 5 minutes.
-
Y-Maze Test: The Y-maze consists of three identical arms. Rats were placed at the end of one arm and allowed to explore the maze freely for 5 minutes. The sequence of arm entries was recorded, and the percentage of spontaneous alternation was calculated as a measure of spatial working memory.
-
Morris Water Maze Test: A circular pool was filled with opaque water. A hidden platform was submerged 1 cm below the water surface in one quadrant. Mice were trained for 5 consecutive days to find the platform. Escape latency (time to find the platform) was recorded. On the sixth day, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured.
Caption: General experimental workflow for evaluating this compound.
Biochemical Assays
-
Acetylcholinesterase (AChE) Activity Assay: Brain tissues were homogenized, and AChE activity was measured spectrophotometrically using a commercially available kit based on the Ellman method.
-
Western Blot Analysis: Protein extracts from the hippocampus were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against BACE1 and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
This guide provides a consolidated overview of the current research on this compound's effects on learning and memory. The presented data and methodologies offer a valuable resource for researchers seeking to build upon these findings and further explore the therapeutic potential of this promising natural compound.
References
A comparative transcriptomics analysis of cells treated with Curculigoside and other phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Curculigoside, a phenolic glycoside from Curculigo orchioides, alongside two other well-researched phenols, Quercetin and Resveratrol. While comprehensive transcriptomic data for this compound is still emerging, this document synthesizes available gene expression data and contrasts it with the extensive datasets for Quercetin and Resveratrol to offer insights into their potential differential effects on cellular pathways.
Data Presentation
The following tables summarize the known effects of this compound, Quercetin, and Resveratrol on gene expression and associated signaling pathways. It is important to note that the data for this compound is derived from targeted gene expression studies, whereas the data for Quercetin and Resveratrol is based on broader transcriptomic analyses from publicly available datasets.
Table 1: Comparative Summary of Affected Signaling Pathways
| Signaling Pathway | This compound | Quercetin | Resveratrol |
| JAK/STAT | Inhibitory[1] | Modulatory | Inhibitory |
| NF-κB | Inhibitory[1] | Inhibitory | Inhibitory |
| PI3K/Akt | Modulatory | Inhibitory | Modulatory |
| Wnt/β-catenin | Upregulation of β-catenin and Cyclin D1[2] | Modulatory | Modulatory |
| Apoptosis | Modulatory | Inductive | Inductive |
| Cell Cycle | Modulatory | G1 arrest | Modulatory |
Table 2: Differentially Expressed Genes in Response to Phenolic Compound Treatment
| Gene | This compound | Quercetin (from GEO: GDS3676, GSE15162)[3] | Resveratrol (from GEO: GSE150232)[4] |
| JNK1 | Downregulated[5] | - | - |
| MRP1 | Downregulated[5] | - | - |
| MRP2 | Downregulated[5] | - | - |
| MRP4 | Downregulated[5] | - | - |
| LRP1 | Downregulated[5] | - | - |
| OPN | Upregulated[2] | - | - |
| Collagen I | Upregulated[2] | - | - |
| BACE1 | Downregulated[6] | - | - |
| Various cell cycle, apoptosis, and adhesion-related genes | - | Differentially Expressed[7] | Differentially Expressed |
| Genes involved in replicative stress | - | - | Upregulated[4] |
Note: "-" indicates that data is not available from the cited sources.
Experimental Protocols
The following provides a generalized, detailed methodology for conducting a comparative transcriptomics study of cells treated with phenolic compounds.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the research question (e.g., cancer cell lines like MCF-7 or HepG2, or a normal cell line).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound, Quercetin, and Resveratrol in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment and control groups and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed cells in culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%). Replace the medium with fresh medium containing the phenolic compounds at various concentrations or a vehicle control (medium with the same concentration of solvent). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Quality Control
-
RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~2.0). Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN score > 8).
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to construct sequencing libraries from the total RNA. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
4. Bioinformatics Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID or Metascape to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for comparative transcriptomics analysis.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Quercetin.
Caption: Signaling pathways modulated by Resveratrol.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin effect on CD14+ monocyte - - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. Unraveling the Mechanism of Curculiginis Rhizoma in Suppressing Cisplatin Resistance in Non-Small Cell Lung Cancer: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Curculigoside: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Curculigoside, ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a phenolic glycoside with significant bioactive properties, requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step approach to its safe disposal.
Understanding the Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 85643-19-2 | [1] |
| Molecular Formula | C22H26O11 | [1] |
| Molecular Weight | 466.44 g/mol | [1] |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [1][3] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, or animal feed[4].
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for chemical waste, typically a robust, sealed container provided by a licensed waste disposal company.
-
-
Waste Labeling:
-
Label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
The approved methods of disposal are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4].
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area[1].
-
Ensure Ventilation: Ensure the area is well-ventilated[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].
-
Clean-up:
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[1].
-
Dispose of Clean-up Materials: Collect all contaminated cleaning materials and place them in the designated hazardous waste container for disposal[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
